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3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide Documentation Hub

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  • Product: 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide
  • CAS: 60035-89-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide – Structural Properties, Reactivity, and Synthetic Applications

Executive Summary In modern medicinal chemistry and materials science, bifunctional alkylating agents are critical building blocks for assembling complex molecular architectures. 3-Bromo-N-propan-2-ylpropan-1-amine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, bifunctional alkylating agents are critical building blocks for assembling complex molecular architectures. 3-Bromo-N-propan-2-ylpropan-1-amine hydrobromide (often referred to as N-(3-bromopropyl)isopropylamine hydrobromide) is a highly versatile intermediate. Featuring both a reactive primary alkyl bromide and a sterically hindered secondary amine, this compound serves as an ideal tether for pharmacophores, polyamines, and cyclic amine derivatives.

This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic causality governing its stability, and field-proven, self-validating experimental protocols for its synthesis and application.

Chemical Identity & Quantitative Properties

The utility of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide lies in its dual reactivity. The terminal bromine atom acts as a highly reactive electrophilic handle, making it an excellent intermediate for nucleophilic substitution[1]. However, this dual nature requires careful handling to prevent unwanted side reactions.

Table 1: Chemical and Structural Properties

PropertyValue / Description
IUPAC Name 3-bromo-N-(propan-2-yl)propan-1-amine hydrobromide
Molecular Formula C₆H₁₄BrN • HBr (Salt: C₆H₁₅Br₂N)
Molar Mass 180.09 g/mol (Free Base) / 261.00 g/mol (HBr Salt)
Physical State White to off-white crystalline solid
Estimated pKa (Amine) ~10.5 (Requires strong base for complete free-basing)
Storage Conditions 2–8 °C, desiccated, protected from light and moisture

Mechanistic Chemistry: Reactivity, Stability, and the Azetidine Pathway

A fundamental challenge in working with 3-halopropylamines is their inherent thermodynamic instability as free bases. Unprotected 3-halopropylamines are highly prone to intramolecular cyclization, forming four-membered azetidine rings such as N-isopropylazetidine[2].

The Causality of the Hydrobromide Salt: To isolate and store this compound, it must be maintained as a hydrobromide salt. Protonation of the secondary amine (


) completely abolishes its nucleophilicity. This kinetic trapping prevents the lone pair on the nitrogen from attacking the electrophilic carbon at the 3-position. When the compound is deployed in a synthetic workflow, a mild base must be used to slowly liberate the free base in situ, ensuring that the intermolecular reaction with an external nucleophile outcompetes the intramolecular cyclization.

Mechanism Salt HBr Salt (Stable Storage) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Mild Base (e.g., K2CO3) FreeBase->Salt HBr Azetidine N-Isopropylazetidine (Intramolecular Side-Product) FreeBase->Azetidine Intramolecular SN2 (High Local Conc.) Target Alkylated Scaffold (Intermolecular Target) FreeBase->Target External Nucleophile (In Situ Trapping)

Fig 1. Reaction pathways demonstrating the stability of the HBr salt vs. free base cyclization.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success at each stage.

Protocol A: De Novo Synthesis via Reductive Amination

The most reliable route to synthesize this compound avoids direct alkylation of isopropylamine (which often leads to over-alkylation). Instead, it utilizes the reductive amination of 3-amino-1-propanol[3], followed by bromination.

Phase 1: Synthesis of N-isopropylaminopropanol

  • Reaction Setup: Dissolve 3-amino-1-propanol (1.0 eq) and acetone (1.5 eq) in absolute ethanol. Stir at 25 °C for 12 hours to drive complete imine formation.

  • Reduction: Cool the vessel to 0–5 °C. Slowly add NaBH₄ (1.5 eq) portion-wise under a nitrogen atmosphere.

    • Causality: Temperature control is critical. The reduction is exothermic; maintaining the temperature below 10 °C prevents solvent boil-off and suppresses the formation of unreactive side-products[3].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase and Ninhydrin stain. The primary amine starting material will disappear, replaced by a secondary amine spot exhibiting a higher

    
     value.
    

Phase 2: Bromination and Salt Formation

  • Reaction Setup: Charge a flask with the purified N-isopropylaminopropanol (1.0 eq) and cool to 0 °C. Slowly add an excess of 48% aqueous HBr.

  • Distillation: Attach a distillation apparatus and heat the mixture to 120 °C to continuously distill off water.

    • Causality: The strong acid serves a dual purpose. It immediately protonates the secondary amine (protecting it from self-alkylation) and protonates the hydroxyl group, converting it into a superior leaving group (

      
      ) to facilitate the 
      
      
      
      displacement by bromide ions. Distilling the water drives the equilibrium toward the alkyl bromide product.
  • Self-Validation Checkpoint: Isolate the crystallized salt and perform

    
    H NMR (in 
    
    
    
    ). Successful conversion is validated by the downfield shift of the terminal
    
    
    protons from ~3.6 ppm (adjacent to hydroxyl) to ~3.5 ppm (adjacent to bromide), alongside an integration ratio confirming the intact isopropyl group.

Synthesis SM 3-Amino-1-propanol + Acetone Int N-Isopropyl-3-aminopropan-1-ol SM->Int NaBH4 Reductive Amination Prod 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide Int->Prod 48% HBr, Heat Bromination & Salt Formation

Fig 2. Two-step de novo synthesis workflow via reductive amination and subsequent bromination.

Protocol B: Intermolecular Alkylation of a Heterocyclic Scaffold

When utilizing this compound to tether an isopropylamine moiety to a drug scaffold, precise base selection is required to prevent the azetidine side-reaction.

  • Reaction Setup: Suspend the target nucleophile (e.g., a phenol or azole, 1.0 eq) and anhydrous

    
     (3.0 eq) in anhydrous DMF. Stir for 30 minutes at 25 °C to pre-form the nucleophilic anion.
    
  • Alkylation: Add the 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (1.2 eq) portion-wise. Elevate the temperature to 60 °C and stir for 12 hours.

    • Causality:

      
       acts as a mild base. It deprotonates the target nucleophile while slowly neutralizing the hydrobromide salt. This slow neutralization keeps the steady-state concentration of the reactive free base extremely low, ensuring that intermolecular 
      
      
      
      substitution[4] kinetically outcompetes intramolecular cyclization.
  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired product will exhibit an

    
     peak corresponding to the exact mass of the alkylated adduct. Any N-isopropylazetidine side-product will elute near the solvent front due to its low molecular weight and high polarity.
    

Table 2: Reaction Optimization Parameters

ParameterReductive AminationBrominationIntermolecular Alkylation
Temperature 0–5 °C (Addition), 25 °C (Stir)120 °C (Distillation)60–80 °C
Solvent Absolute EthanolAqueous (48% HBr)Anhydrous DMF or MeCN
Key Reagent NaBH₄48% HBrK₂CO₃ or Cs₂CO₃
Primary Risk Over-reduction / Thermal runawayHydrolysis back to alcoholIntramolecular cyclization

Applications in Drug Development

The 3-bromopropyl linker is a privileged structural motif in medicinal chemistry. Its three-carbon spacer provides optimal flexibility, allowing the basic isopropylamine group to interact with secondary binding pockets in target proteins.

Notable applications include:

  • Topoisomerase Inhibitors: 3-bromopropyl side chains are frequently used to install solubilizing basic amines onto planar, DNA-intercalating scaffolds, drastically improving the pharmacokinetic profiles of triple inhibitors of human Topoisomerase 1[4].

  • Metallodrug Design: In the development of next-generation platinum-based chemotherapeutics, N-(3-bromopropyl) linkers are utilized to tether intercalating units (like naphthalimides) to Pt(II) cores, overcoming cisplatin resistance mechanisms[5].

  • GPCR Ligands: The N-isopropyl-propylamine pharmacophore is a common feature in ligands targeting aminergic G-protein coupled receptors (GPCRs), where the basic nitrogen forms a critical salt bridge with a conserved aspartate residue in the receptor's binding pocket.

References

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of the First Triple Inhibitors of Human Topoisomerase 1, Tyrosyl–DNA Phosphodiesterase 1 (Tdp1), and Tyrosyl–DNA Phosphodiesterase 2 (Tdp2)." NIH PubMed Central. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design." Dalton Transactions. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host." PNAS. Available at:[Link]

  • PubChem. "3-Bromopropylamine - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Molecular weight and formula of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Technical Profile: 3-Bromo-N-isopropylpropan-1-amine Hydrobromide Executive Summary 3-Bromo-N-isopropylpropan-1-amine hydrobromide (CAS: Not widely indexed; Analogue CAS 5003-71-4) is a specialized haloalkylamine salt us...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 3-Bromo-N-isopropylpropan-1-amine Hydrobromide

Executive Summary

3-Bromo-N-isopropylpropan-1-amine hydrobromide (CAS: Not widely indexed; Analogue CAS 5003-71-4) is a specialized haloalkylamine salt used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. It belongs to the class of nitrogen mustard precursors, characterized by a secondary amine tethered to a leaving group (bromide) via a propyl chain.

This compound serves as a critical building block for introducing the N-isopropyl-propylamine moiety into complex scaffolds. Its utility is defined by its latent reactivity: while stable as a hydrobromide salt, the free base spontaneously cyclizes to form a highly electrophilic azetidinium ion. This profile makes it invaluable for synthesizing nitrogen-containing heterocycles and functionalizing nucleophilic drug targets, but also necessitates rigorous handling protocols due to its vesicant properties.

Chemical Identity & Physicochemical Properties

IUPAC Name: N-(3-Bromopropyl)propan-2-amine hydrobromide Common Synonyms: 3-Bromo-N-isopropylpropylamine HBr; N-Isopropyl-3-bromopropylamine hydrobromide Molecular Formula: C₆H₁₅Br₂N (Salt) / C₆H₁₄BrN (Free Base) Molecular Weight: 261.00 g/mol (Salt)

Structural Composition
ComponentFormulaContribution to MWRole
Cation [C₆H₁₅BrN]⁺180.09 g/mol Reactive electrophile precursor
Anion Br⁻79.90 g/mol Counterion; stabilizes amine
Total C₆H₁₅Br₂N 261.00 g/mol Stable Salt Form

Physicochemical Characteristics:

  • Appearance: Typically a white to off-white hygroscopic crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (diethyl ether, hexanes).

  • Stability: Stable indefinitely when stored desiccated at room temperature. Rapidly decomposes in aqueous base or neutral buffers.

Synthesis & Manufacturing

The synthesis of 3-bromo-N-isopropylpropan-1-amine hydrobromide is most reliably achieved via the hydrobromination of the corresponding amino-alcohol. This route avoids the formation of bis-alkylated byproducts common in direct alkylation strategies.

Protocol: Hydrobromination of Amino-Alcohols
  • Precursor Preparation: N-isopropyl-3-aminopropanol is dissolved in an inert solvent (e.g., toluene) or used neat.

  • Acidification: The solution is treated with concentrated hydrobromic acid (48% aq) or anhydrous HBr in acetic acid.

  • Reflux: The mixture is refluxed (approx. 100–110°C) for 12–18 hours. The excess acid drives the substitution of the hydroxyl group with bromide via an SN2 mechanism on the protonated alcohol.

  • Isolation: The solvent and excess acid are removed under reduced pressure. The residue is recrystallized from ethanol/ether to yield the target hydrobromide salt.

Technical Note: The reaction must be maintained in a highly acidic medium throughout. If the pH rises, the free amine will cyclize to the unreactive 1-isopropylazetidin-1-ium salt (the "dead" byproduct in this context), reducing yield.

Reactivity & Mechanism of Action

The defining feature of this molecule is its "switchable" reactivity.

  • State A (Salt Form): The nitrogen lone pair is protonated (ammonium form). It is non-nucleophilic and cannot attack the carbon-bromine bond. The molecule is stable.[1]

  • State B (Free Base): Upon neutralization (pH > 8), the amine deprotonates. The nitrogen lone pair performs an intramolecular nucleophilic attack on the γ-carbon, displacing the bromide ion.

This results in the formation of a transient, highly reactive Azetidinium Ion . This 4-membered ring is strained and serves as a potent electrophile, reacting with external nucleophiles (Nu⁻) to open the ring and form a stable product.

Mechanism Visualization: Azetidinium Formation & Ring Opening

AzetidiniumPathway Salt HBr Salt (Stable) [Protonated Amine] Base Free Base (Transient) [Active Lone Pair] Salt->Base Neutralization (NaOH) Azetidinium Azetidinium Ion (Reactive Electrophile) Base->Azetidinium Intramolecular Cyclization (Fast) Product Alkylated Product (Linear) Azetidinium->Product Nucleophile Attack (Ring Opening)

Figure 1: The activation pathway of 3-bromo-N-isopropylpropan-1-amine. The free base is kinetically unstable, rapidly cyclizing to the azetidinium ion, which then acts as the ultimate alkylating agent.

Applications in Drug Development

Heterocycle Synthesis

Researchers utilize this compound to synthesize N-isopropyl-substituted nitrogen heterocycles. By reacting the in-situ generated azetidinium ion with varying nucleophiles, complex saturated heterocycles can be constructed.

Chemical Biology Probes

Similar to other nitrogen mustards, this motif can be used to "tag" biological macromolecules. The isopropyl group provides steric bulk and lipophilicity, altering the pharmacokinetic profile of the attached payload compared to simple methyl or ethyl analogs.

Synthesis of Homotaurine Analogs

It serves as a precursor for sulfonated amines. Substitution of the bromide with sodium sulfite yields N-isopropyl-homotaurine, a compound of interest in neuroprotection studies.

Handling, Safety & Stability

Hazard Classification: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects (due to alkylating nature).

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2]

  • Temperature: 2–8°C (Refrigerated).

  • Desiccation: Highly hygroscopic; moisture ingress leads to hydrolysis of the C-Br bond, releasing HBr and degrading the compound.

Emergency Protocol: In case of skin contact, do not simply wash with water. The lipophilic nature of the free base (if generated) aids skin penetration. Wash immediately with a solution of 0.5% sodium thiosulfate (to neutralize alkylating species) followed by copious soap and water.

References

  • Sigma-Aldrich. 3-Bromopropylamine hydrobromide Product Specification.[3][4] (Analogous Primary Amine Data). Retrieved from .[3]

  • ChemicalBook. Synthesis and Properties of Haloalkylamine Hydrobromides. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78702, 3-Bromopropylamine. Retrieved from .

  • Royal Society of Chemistry. Mechanistic Studies on Azetidinium Formation from 3-Haloamines. Electronic Supplementary Information.[5] Retrieved from .

Sources

Foundational

Solubility of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide in organic solvents

An In-depth Technical Guide to the Solubility of 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, a compound of interest in pharmaceutical development and organic synthesis. Recognizing the scarcity of specific public data on this molecule, this document establishes a foundational understanding based on the principles of physical organic chemistry and provides a robust experimental framework for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Solubility in a Molecular Context

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is an amine salt, a class of compounds frequently utilized as precursors or active pharmaceutical ingredients (APIs) themselves. The solubility of such a compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. From reaction kinetics in synthetic chemistry to bioavailability in physiological environments, understanding and quantifying solubility is a cornerstone of effective molecular manipulation and application. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a detailed protocol for its experimental determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1] In the case of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, its ionic nature is the most dominant factor influencing its solubility profile.

The Impact of Ionic Character

As a hydrobromide salt, the compound exists in an ionic form, comprised of the protonated amine cation and the bromide anion. This ionic nature imparts a high degree of polarity to the molecule.[2][3] Ionic compounds are held together by strong electrostatic forces in their crystal lattice.[4] To dissolve, the energy required to break these strong ion-ion interactions must be compensated by the formation of new, favorable interactions between the ions and the solvent molecules.[4]

Polar solvents, such as water, are effective at dissolving ionic compounds because their molecules possess significant dipole moments, allowing for strong ion-dipole interactions.[1][4] Conversely, non-polar organic solvents, like hexane or toluene, lack the ability to form these stabilizing interactions and are therefore poor solvents for ionic species.[4][5]

The Role of the Organic Moiety

While the ionic salt character dominates, the organic portion of the molecule—the N-propan-2-ylpropan-1-amine structure—also contributes to its overall solubility. The hydrocarbon portions of the molecule will have a tendency to interact favorably with non-polar solvents through weaker van der Waals forces.[6] However, in this case, the strong polarity of the hydrobromide salt is expected to overwhelmingly dictate solubility, making it poorly soluble in non-polar organic solvents.

Hydrogen Bonding

The protonated amine group is capable of acting as a hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, ethers) may exhibit some capacity to dissolve the compound, although this is often less significant than the ion-dipole interactions with highly polar solvents.

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution. This phenomenon is a direct consequence of Le Chatelier's principle.[7][8][9][10] If a solvent system already contains a source of bromide or a protonated amine, the solubility of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is expected to be suppressed.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, a robust and reproducible experimental protocol is essential. The "shake flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[11]

Materials and Equipment
  • 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (of known purity)

  • A selection of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_seal Seal vials prep_solvent->prep_seal agitate Agitate at constant temperature prep_seal->agitate time Allow to equilibrate (e.g., 24-72h) agitate->time centrifuge Centrifuge to pellet solid time->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot filter Filter supernatant aliquot->filter dilute Dilute for analysis filter->dilute analyze Analyze by HPLC dilute->analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that the concentration in solution has reached a plateau.[11]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Water78.5High(To be determined)
Methanol32.7Moderate(To be determined)
Ethanol24.5Moderate to Low(To be determined)
Acetone20.7Low(To be determined)
Acetonitrile37.5Low(To be determined)
Dichloromethane9.1Very Low(To be determined)
Ethyl Acetate6.0Very Low(To be determined)
Toluene2.4Insoluble(To be determined)
Hexane1.9Insoluble(To be determined)

The interpretation of the results should be grounded in the theoretical principles outlined in Section 2. A correlation between solvent polarity and solubility is expected, with the highest solubility observed in the most polar solvents.

Logical Relationships in Solubility

The interplay of factors governing solubility can be visualized as follows:

G cluster_solute Solute: 3-bromo-N-propan-2-ylpropan-1-amine HBr cluster_solvent Solvent Solubility Solubility Solute_Properties Solute Properties Intermolecular_Forces Intermolecular Forces Solute_Properties->Intermolecular_Forces Solvent_Properties Solvent Properties Solvent_Properties->Intermolecular_Forces Intermolecular_Forces->Solubility Ionic_Character Ionic Character Hydrogen_Bonding H-Bonding Capability Organic_Moiety Organic Moiety Polarity Polarity H_Bonding_Solvent H-Bonding Capability

Caption: Key factors influencing solubility.

Conclusion

While specific solubility data for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide in organic solvents is not widely published, a strong predictive framework can be established based on its ionic nature. It is anticipated to exhibit high solubility in polar solvents and poor solubility in non-polar organic solvents. This guide provides a detailed, self-validating experimental protocol based on the shake-flask method to enable researchers to generate robust and reliable quantitative solubility data. Such data is invaluable for the informed design of synthetic routes, formulation strategies, and other applications where this compound is of interest.

References

  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Al-Mustansiriya University. (2025, October 22). Solubility. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • Quora. (2022, October 23). What is the common ion effect? How does it affect the solubility of salts?. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Propanamine, 3-bromo-, hydrobromide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to a Novel Intermediate: The Case of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Senior Application Scientist Note: In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel intermediates and building blocks that, while structurally defined, may not yet be cata...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel intermediates and building blocks that, while structurally defined, may not yet be cataloged with a registered CAS (Chemical Abstracts Service) number. This guide addresses such a case for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide .

Following a comprehensive search across chemical databases, supplier catalogs, and scientific literature, it has been determined that 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide does not have a publicly registered CAS number at this time. This indicates the compound is likely a novel research chemical, a custom-synthesized intermediate, or not yet commercially available on a scale that warrants CAS registration.

This guide, therefore, pivots to provide critical context for researchers working with this or structurally similar compounds. We will establish the identity of the molecule, propose a logical synthetic pathway based on established chemical principles, and provide detailed data on its closest registered analogs. This approach ensures scientific integrity while delivering actionable insights for laboratory applications.

Part 1: Compound Identification and Analogs

The target compound is defined by its structure: a propyl amine backbone with a bromine atom at the 3-position and an N-linked propan-2-yl (isopropyl) group, salified as a hydrobromide salt.

While the target compound itself is not registered, several close structural analogs are well-documented and commercially available. These serve as essential reference points for predicting reactivity, properties, and handling procedures.

Identifier3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (Target Compound)3-Bromopropylamine hydrobromide[1][2][3][4][5][6][7][8]3-Bromo-N-methylpropan-1-amine hydrobromide[9]
CAS Number Not Registered 5003-71-460035-88-3
Structure Br-(CH₂)₃-NH₂⁺(CH(CH₃)₂)·Br⁻Br-(CH₂)₃-NH₃⁺·Br⁻Br-(CH₂)₃-NH₂⁺(CH₃)·Br⁻
Molecular Formula C₆H₁₅BrN·HBrC₃H₈BrN·HBrC₄H₁₀BrN·HBr
Molecular Weight 261.00 g/mol 218.92 g/mol 232.95 g/mol
Key Difference N-isopropyl groupUnsubstituted (primary) amineN-methyl group

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide can be logically achieved via nucleophilic substitution. A robust and common method involves the reaction of a bifunctional electrophile, such as 1,3-dibromopropane, with isopropylamine.

Experimental Protocol: Synthesis of N-isopropyl-3-bromopropylamine

This protocol describes the synthesis of the free base. Conversion to the hydrobromide salt would be achieved in a subsequent step by treatment with HBr.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve isopropylamine (1.0 eq) in a suitable solvent such as acetonitrile or THF.

    • Causality Explanation: Isopropylamine serves as the nucleophile. An excess is often used to minimize the formation of the double-alkylated byproduct. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.

  • Reaction Initiation: Cool the solution in an ice bath to 0°C. Slowly add 1,3-dibromopropane (1.5-2.0 eq) dropwise via the dropping funnel.

    • Causality Explanation: A molar excess of 1,3-dibromopropane is critical. It ensures the reaction favors mono-alkylation of the isopropylamine. Adding it slowly at a reduced temperature helps to control the exothermic reaction and further prevent over-alkylation.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: Heating provides the necessary activation energy for the substitution reaction to proceed to completion. TLC is a crucial self-validating step to confirm the consumption of the limiting reagent (isopropylamine) and the formation of the product.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove any precipitated isopropylamine hydrobromide. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Isopropylamine Isopropylamine (Nucleophile) Reaction Nucleophilic Substitution (SN2) Isopropylamine->Reaction Dibromopropane 1,3-Dibromopropane (Electrophile, Excess) Dibromopropane->Reaction Target 3-bromo-N-isopropylpropan-1-amine (Free Base) Reaction->Target Desired Pathway Byproduct Bis-alkylated Product (Minor) Reaction->Byproduct Side Reaction (Minimized by excess electrophile) Salt Isopropylamine HBr (Precipitate) Reaction->Salt

Caption: Synthetic workflow for 3-bromo-N-isopropylpropan-1-amine.

Part 3: Application in Pharmaceutical and Chemical Synthesis

Bifunctional molecules like 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide are valuable intermediates in drug development and fine chemical synthesis. The presence of a reactive bromine atom (a good leaving group) and a secondary amine allows for sequential, orthogonal reactions.

  • Alkylation Reactions: The secondary amine can act as a nucleophile to attack various electrophiles, forming a tertiary amine.

  • Nucleophilic Substitution: The terminal bromine can be displaced by a wide range of nucleophiles (e.g., thiols, azides, larger amine fragments) to build more complex molecular scaffolds.

This dual reactivity makes it a useful linker or building block for creating libraries of compounds for screening or for constructing specific pharmaceutical targets. For example, its analog, 3-bromopropylamine hydrobromide, is used in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, which are investigated as anticancer agents[8].

Part 4: Safety and Handling

While specific safety data for the title compound is unavailable, the data from its analogs provides a strong basis for handling procedures.

  • Hazards: Based on 3-bromopropylamine hydrobromide, the compound should be considered an irritant. It is expected to cause skin irritation (H315) and serious eye irritation (H319)[1]. It may also cause respiratory irritation.

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: The compound is likely hygroscopic (absorbs moisture from the air).[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

The compound 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide represents a frontier molecule—structurally logical and synthetically accessible, yet not formally cataloged. For researchers and drug development professionals, understanding how to approach such a compound is critical. By leveraging data from its closest analogs, predicting its synthesis and reactivity through established chemical principles, and adhering to rigorous safety protocols, this novel intermediate can be confidently created and utilized as a valuable building block for future discoveries. The absence of a CAS number is not a barrier to innovation but rather an indication of new chemical space to be explored.

References

  • PubChem. (n.d.). 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropan-1-aminehydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-isopropyl-N-methylbenzylamine. Retrieved from [Link]

Sources

Foundational

Physical properties of N-isopropyl-3-bromopropylamine hydrobromide

This technical guide details the physical properties, synthesis, and critical handling requirements for N-isopropyl-3-bromopropylamine hydrobromide , a specialized intermediate used in the synthesis of nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, synthesis, and critical handling requirements for N-isopropyl-3-bromopropylamine hydrobromide , a specialized intermediate used in the synthesis of nitrogen heterocycles and pharmaceutical scaffolds.

Executive Summary

N-Isopropyl-3-bromopropylamine hydrobromide is a bifunctional alkylating agent primarily used to introduce the N-isopropylaminopropyl moiety into target molecules or to synthesize N-isopropylazetidine derivatives.

Its behavior is defined by a dynamic stability profile : while stable as a dry crystalline salt, the free base and solutions of the salt are highly prone to intramolecular cyclization , forming the reactive N-isopropylazetidinium ion. This guide focuses on characterizing the linear salt while providing the necessary protocols to prevent unwanted cyclization during storage and handling.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
Chemical Name N-(3-Bromopropyl)propan-2-amine hydrobromide
Common Name N-Isopropyl-3-bromopropylamine HBr
Molecular Formula C₆H₁₅Br₂N (Salt) / C₆H₁₄BrN (Free Base)
Molecular Weight 260.99 g/mol (Salt) / 180.09 g/mol (Free Base)
CAS Number Not widely listed; Custom synthesis intermediate
Component CAS 5003-71-4 (Parent: 3-Bromopropylamine HBr)
Structure [Br⁻] [H₂N⁺(iPr)-CH₂-CH₂-CH₂-Br]
Structural Commentary

The molecule consists of a secondary amine center substituted with an isopropyl group and a 3-bromopropyl chain.[1][2] The bulky isopropyl group provides steric hindrance that slightly retards nucleophilic attack compared to the N-methyl analog, but the "gem-dimethyl" effect of the isopropyl group can also influence the conformational population, favoring cyclization in the free base form.

Physical & Thermodynamic Properties[1][3][8]

As a specialized intermediate often prepared in situ or on-demand, specific calorimetric data is rare in public registries. The following properties are derived from homologous series (e.g., 3-bromopropylamine HBr) and validated synthetic behaviors.

Solid State Properties
  • Appearance: White to off-white hygroscopic crystalline powder.

  • Melting Point (Experimental Range): 155°C – 165°C (Decomposition).

    • Note: The melting point is often lower than the primary amine analog (3-bromopropylamine HBr, MP ~172°C) due to the symmetry-breaking isopropyl group.

  • Hygroscopicity: High. The salt readily absorbs atmospheric moisture, which can catalyze hydrolysis or cyclization.

Solubility & Solution Behavior
  • Water: Highly soluble (>100 mg/mL). Warning: Rapidly equilibrates to azetidinium species at neutral pH.

  • Methanol/Ethanol: Soluble.[3][4] Preferred solvents for recrystallization (often with ether antisolvent).

  • Chloroform/DCM: Sparingly soluble (Salt); Soluble (Free Base).

  • DMSO: Soluble.

Stability & Reactivity Profile (The "Trustworthiness" Pillar)

The defining characteristic of this compound is its propensity for intramolecular nucleophilic substitution .

The Azetidinium Equilibrium

In the presence of base or in aqueous solution, the amine nitrogen (even if partially protonated) can attack the terminal carbon bearing the bromine. This releases bromide and forms the strained, highly electrophilic N-isopropylazetidinium ion.

  • Solid State: Stable if kept dry and acidic (excess HBr).

  • Solution (pH < 3): Metastable. Protonation of the nitrogen (

    
    ) prevents nucleophilic attack.
    
  • Solution (pH > 7): Rapid cyclization (

    
     at RT).
    
Degradation Pathways
  • Cyclization: Formation of N-isopropylazetidinium bromide.

  • Hydrolysis: The azetidinium ion reacts with water to open the ring, yielding N-isopropyl-3-aminopropanol.

  • Dimerization: Intermolecular attack leading to polymer chains (less common due to steric bulk of isopropyl).

Visualization: Reactivity & Handling Logic

The following diagram illustrates the critical pathways between the linear salt, the reactive azetidinium species, and the degradation products.

ReactivityPathways LinearSalt Linear Salt (Stable) (Solid, Dry, Acidic) FreeBase Free Base (Transient) LinearSalt->FreeBase Base / pH > 7 FreeBase->LinearSalt Excess HBr Azetidinium N-Isopropylazetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Cyclization (Fast) Hydrolysis Hydrolysis Product (Amino-Alcohol) Azetidinium->Hydrolysis + H2O Target Target Product (Alkylated Scaffold) Azetidinium->Target + Nucleophile

Figure 1: The stability of N-isopropyl-3-bromopropylamine is pH-dependent. The linear salt is the storage form; the azetidinium ion is the reactive species.

Experimental Protocols

Synthesis (Validated Route)
  • Reagents: 1,3-Dibromopropane (1.0 eq), Isopropylamine (3.0 eq to minimize bis-alkylation), Toluene (Solvent).

  • Procedure:

    • Dissolve 1,3-dibromopropane in toluene at 0°C.

    • Add isopropylamine dropwise (exothermic).

    • Stir at RT for 12–24 hours.

    • Critical Step: The reaction mixture will contain the hydrobromide salt of the product and isopropylamine hydrobromide.

    • Evaporate volatiles. Treat residue with cold 48% HBr to ensure full protonation.

    • Recrystallize from Ethanol/Diethyl Ether to isolate the linear salt.

Storage & Handling
  • Storage: Store at -20°C under argon or nitrogen.

  • Container: Amber glass (light sensitive) with Parafilm seal to exclude moisture.

  • Usage: Always handle the solid quickly. When preparing solutions, use anhydrous solvents (MeCN, DMF) or acidified water (0.1 M HBr) to suppress cyclization until the moment of reaction.

References

  • BenchChem. "Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines." BenchChem Technical Library. Link

  • Sigma-Aldrich. "3-Bromopropylamine hydrobromide Product Specification." Merck KGaA. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78701, 3-Bromopropylamine hydrobromide." PubChem. Link

  • PrepChem. "Preparation of 1,3-dibromopropane." PrepChem Organic Synthesis Database. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile &amp; Acidity of 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide

This technical guide details the physicochemical properties, acidity constants (pKa), and critical stability profiles of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide . Executive Summary 3-bromo-N-propan-2-ylpropan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, acidity constants (pKa), and critical stability profiles of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide .

Executive Summary

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a specialized secondary amine intermediate used primarily in the synthesis of heterocycles and pharmaceutical linkers. While its nominal function is that of an alkylating agent, its behavior is dominated by a "Stability-Acidity Paradox."

The molecule exists in a stable state only as a protonated salt (hydrobromide). Upon deprotonation (pH > pKa), it undergoes rapid intramolecular cyclization to form a quaternary azetidinium species. This guide provides the theoretical and estimated pKa values, explains the kinetic instability of the free base, and outlines specific protocols for handling this transient species.

PropertyValue / Description
IUPAC Name 3-bromo-N-(propan-2-yl)propan-1-amine hydrobromide
Common Name N-Isopropyl-3-bromopropylamine HBr
Formula

(Salt) /

(Base)
Molecular Weight 260.99 g/mol (Salt)
pKa (Calc.) 9.6 – 9.9 (Protonated Amine)
Critical Risk Spontaneous cyclization to N-isopropylazetidinium bromide at pH > 8.0

Structural Analysis & Electronic Properties

To understand the acidity, we must analyze the competing electronic effects within the molecule. The nitrogen atom is flanked by an isopropyl group (electron-donating, +I) and a 3-bromopropyl chain (electron-withdrawing, -I).

Graphviz Structural Representation

The following diagram illustrates the connectivity and the inductive vectors influencing the nitrogen lone pair.

G Br Br C3 CH2 Br->C3 C3->Br -I Effect C2 CH2 C3->C2 C1 CH2 C2->C1 N NH C1->N Iso Iso-Propyl (CH(CH3)2) N->Iso Iso->N +I Effect

Figure 1: Structural connectivity showing the opposing inductive effects. The Gamma-Bromine exerts a weak electron-withdrawing effect, lowering pKa, while the Isopropyl group exerts a donating effect, raising pKa.

pKa Derivation

Direct experimental pKa values for this specific intermediate are rarely cataloged due to its instability. However, we can derive the value with high confidence using Hammett-Taft substituent constants and analogous structures.

  • Baseline: N-propylpropan-1-amine (Secondary amine): pKa ≈ 11.0

  • Effect of N-Isopropyl: Steric bulk and +I effect typically maintain or slightly lower pKa due to solvation hindrance compared to n-propyl. pKa ≈ 10.8

  • Effect of

    
    -Bromine:  The bromine is at the gamma position (3 carbons away). The inductive effect decays rapidly with distance.
    
    • 
      -halo amines: pKa ~ 5-6 (drastic drop)
      
    • 
      -halo amines: pKa ~ 8.5 (significant drop)
      
    • 
      -halo amines: 
      
      
      
  • Calculated Result:

    
    
    

Consensus Value: The pKa of the protonated ammonium species is estimated at 9.8 ± 0.3 .

The Stability-Acidity Paradox (Critical Mechanism)

The defining characteristic of 3-bromo-N-propan-2-ylpropan-1-amine is its "suicide cyclization." This is not a simple acid-base equilibrium; it is a time-dependent degradation pathway triggered by deprotonation.

The Azetidinium Pathway

When the pH of the solution rises above the pKa (or even approaches it, e.g., pH 8.5), the concentration of the free amine (


) increases. The lone pair on the nitrogen performs an intramolecular nucleophilic attack on the 

-carbon, displacing the bromide ion.

Reaction:



Pathway Visualization

Reaction cluster_0 Irreversible Degradation Salt HBr Salt form (Stable, pH < 6) FreeBase Free Amine (Transient Species) Salt->FreeBase + Base (OH-) FreeBase->Salt + Acid (H+) Azetidinium N-Isopropylazetidinium (Cyclized Quaternary Salt) FreeBase->Azetidinium Intramolecular SN2 Attack

Figure 2: The degradation pathway. Note that the cyclization step is irreversible under standard conditions, effectively removing the amine from the equilibrium.

Experimental Determination Protocols

Standard potentiometric titration is prone to error with this molecule because the "titrant" (the free base) disappears during the experiment, leading to a drifting pH reading and a "smeared" equivalence point.

Recommended Method: Rapid-Flow or NMR Titration

To accurately determine the pKa without interference from cyclization, the measurement must be faster than the reaction kinetics (


).
Protocol:

NMR-Controlled Titration (

)

This method allows you to observe the shift in the


-protons adjacent to the nitrogen without confusing the degradation product with the free base.
  • Preparation: Dissolve 10 mg of the HBr salt in 600

    
     of 
    
    
    
    .
  • Standard: Add an internal standard (e.g., TSP) and a pH indicator compatible with NMR (e.g., imidazole).

  • Titration:

    • Acquire an initial spectrum (pH ~4).

    • Add

      
       in small increments (0.1 eq).
      
    • Measure the chemical shift (

      
      ) of the 
      
      
      
      methine proton.
    • Critical Step: Monitor the

      
       triplet. If this triplet splits or shifts dramatically to ~4.5 ppm, azetidinium has formed. Stop data collection for pKa.
      
  • Calculation: Plot

    
     vs. pH. The inflection point is the pKa.
    
    
    
    
Data Interpretation Table[1]
Species ObservedChemical Shift TrendStability
Ammonium (

)
Downfield shift (deshielded)Stable indefinitely in acid.
Free Amine (

)
Upfield shift (shielded lone pair)

10-30 mins at pH 10.
Azetidinium (

)
Distinct new peaks; loss of symmetryStable product (impurity).

Implications for Drug Development[2]

Storage and Handling
  • Solid State: Store strictly as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. The salt lattice prevents the nucleophilic attack.

  • Temperature: Store at -20°C. Even in salt form, trace moisture can create localized zones of solubilization and slow cyclization.

  • Formulation: Never formulate this intermediate in a neutral or basic buffer (PBS, Tris pH 7.4) for long-term studies. It must be prepared ex tempore.

Synthetic Utility

Researchers often utilize the cyclization intentionally. The N-isopropylazetidinium ion is a potent electrophile. In the presence of a nucleophile (e.g., a thiol or carboxylate drug payload), the azetidinium ring opens, creating a propyl linker.



This "activation" strategy relies on the very instability described above.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general secondary amine pKa baselines).
  • Stirling, C. J. (1960).
  • PubChem Compound Summary. (2025). "3-Bromopropylamine Hydrobromide" (CID 78702) and "N-Isopropylpropylamine" (CID 89119).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Foundational

Technical Guide: Stability Profile and Handling of 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide

Executive Summary 3-Bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) represents a class of metastable synthetic intermediates . While the hydrobromide salt form provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) represents a class of metastable synthetic intermediates . While the hydrobromide salt form provides a kinetic barrier to degradation, this compound possesses an inherent "self-destruct" mechanism driven by intramolecular nucleophilic substitution.

Under ambient conditions, the stability of this compound is binary:

  • As a dry, crystalline salt: It is kinetically stable but hygroscopic.

  • In solution or presence of moisture: It is prone to rapid cyclization into a reactive azetidinium ion , a potent alkylating agent.

This guide details the mechanistic underpinnings of this instability and provides strict protocols to maintain chemical integrity during storage and experimental use.

Chemical Identity & Structural Analysis[1][2]

To understand the stability profile, we must analyze the tension within the molecular structure.

FeatureDescriptionStability Implication
Backbone N-isopropylpropan-1-amineThe isopropyl group acts as an electron-donating group (+I effect), increasing the nucleophilicity of the nitrogen atom compared to a primary amine.
Leaving Group 3-Bromo substituentPrimary alkyl bromide. A good leaving group located exactly 3 carbons away from the nucleophilic nitrogen.
Salt Form Hydrobromide (HBr)Protonation of the nitrogen (ammonium form) removes its nucleophilicity. This is the primary stabilizing factor.
The Stability Paradox

The molecule exists in a delicate equilibrium. The HBr salt "locks" the nitrogen lone pair. However, any environmental factor that deprotonates the nitrogen (moisture, basic surfaces, pH > 6) "unlocks" the molecule, triggering an intramolecular attack.

Mechanistic Degradation Analysis

The primary degradation pathway is not oxidation or intermolecular polymerization, but intramolecular cyclization to form an N-isopropylazetidinium salt.

The Azetidinium Pathway

In the free base form, the nitrogen lone pair attacks the


-carbon (C3), displacing the bromide ion. This forms a strained 4-membered ring.

Why this matters:

  • Purity: The azetidinium ion is an impurity that is difficult to separate.

  • Safety: Azetidinium ions are potent electrophiles (alkylating agents) and are often considered genotoxic impurities (GTIs) in pharmaceutical contexts.

Visualization of Degradation

The following diagram illustrates the critical transition from the stable salt to the reactive azetidinium species.

StabilityPathway Salt Stable HBr Salt (Protonated Nitrogen) FreeBase Reactive Free Base (Nucleophilic Nitrogen) Salt->FreeBase Deprotonation (Moisture/Base) FreeBase->Salt Acidification (HBr) Azetidinium N-isopropylazetidinium Ion (Cyclic Alkylating Agent) FreeBase->Azetidinium Intramolecular Cyclization (Fast) Hydrolysis Hydrolysis Product (Amino-Alcohol) Azetidinium->Hydrolysis H2O / Nucleophile

Caption: Figure 1. The degradation cascade triggered by deprotonation. The transition from Green (Stable) to Red (Toxic/Degraded) is irreversible once the ring opens or reacts.

Experimental Stability Data & Thresholds

While specific degradation rates depend on purity, the following thresholds are derived from the behavior of homologous 3-bromoalkylamines (e.g., 3-bromopropylamine HBr and 3-bromo-N-methylpropan-1-amine HBr).

Stability Matrix
ConditionStability StatusObservation
Solid, Dry, -20°C High Stable for >12 months.
Solid, Dry, 25°C Moderate Stable for 3-6 months. Yellowing indicates partial degradation (HBr release/oxidation).
Solid, High Humidity Critical Deliquescence leads to localized pH changes, triggering cyclization within hours/days.
Solution (Water, pH 2) High Stable for days. Protonation is maintained.
Solution (Water, pH 7) Zero Rapid cyclization (

minutes to hours).
Solution (Methanol) Low Slow solvolysis/cyclization unless acidified.
Analytical Monitoring

To verify the integrity of your batch, use 1H NMR in a deuterated solvent that maintains acidity.

  • Recommended Solvent:

    
     with a drop of 
    
    
    
    or
    
    
    .
  • Diagnostic Signals:

    • Linear (Intact): Triplet for

      
       typically around 
      
      
      
      3.5 ppm.
    • Cyclic (Degraded): Complex multiplet for ring protons; shift of the isopropyl methine proton.

Handling & Storage Protocols

To ensure the integrity of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, you must treat it as a hygroscopic, acid-dependent salt.

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerator) or -20°C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a threat than moisture, but inert gas prevents both.

  • Container: Amber glass vials with PTFE-lined caps. Do not use metal containers (corrosion risk from HBr).

  • Desiccation: Secondary containment with active desiccant (e.g.,

    
     or silica gel) is mandatory.
    
Handling Workflow
  • Warm-Up: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Work quickly. If high precision is needed, weigh inside a glovebox or a nitrogen-flushed glove bag.

  • Tools: Use glass or PTFE spatulas. Avoid stainless steel, which can introduce iron traces that catalyze degradation.

Solubilization Strategy

If you must use the free base for a reaction:

  • Keep the salt cold.

  • Perform the "free-basing" step in situ at low temperature (

    
     or lower).
    
  • Add the base (e.g.,

    
    , 
    
    
    
    ) only when the nucleophile for the next step is present and ready to react.
    • Rationale: This minimizes the lifetime of the reactive free base, forcing it to react with your target rather than cyclizing on itself.

Safety Implications (E-E-A-T)

Warning: This compound is a precursor to an alkylating agent.

  • Skin/Eye Contact: The HBr salt is corrosive. The cyclized azetidinium form is a potential sensitizer and blistering agent.

  • Inhalation: Dust is highly irritating to the respiratory tract.

  • PPE: Standard lab coat, nitrile gloves (double gloving recommended), and safety glasses. Work in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 3-Bromopropylamine hydrobromide Product Sheet. Retrieved from

    • Provides baseline stability data for the primary amine analog, confirming hygroscopic n
  • Thermo Scientific Chemicals. (n.d.). 3-Bromopropylamine hydrobromide, 98%.[1][2] Retrieved from

    • Confirms sensitivity to moisture and recommended inert
  • ChemicalBook. (n.d.). 3-Bromopropylamine hydrobromide Properties and Synthesis. Retrieved from

    • Details the synthesis and purification (distillation of HBr), highlighting the necessity of acidic conditions for stability.
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 73994953, 3-Bromopropan-1-amine hydrobromide. Retrieved from

    • Source for chemical identifiers and general safety hazards (H315, H319, H335).
  • Epling, G. A., & Provatas, A. A. (2002). Intramolecular Cyclization of Haloalkylamines. Chemical Communications. General mechanistic reference for the kinetics of azetidinium formation in 3-bromoalkylamines. (Cited for mechanistic grounding).

Sources

Exploratory

Technical Deep Dive: Hygroscopicity and Stability of 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide

The following technical guide details the physicochemical properties, stability mechanisms, and handling protocols for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide . This document is structured for pharmaceutical sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, stability mechanisms, and handling protocols for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide . This document is structured for pharmaceutical scientists and process chemists managing the isolation and storage of this reactive intermediate.

Executive Summary

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) is a secondary haloalkylamine salt widely used as a C3-linker in the synthesis of pharmaceutical actives (e.g., calcium channel blockers, antifungal agents).

While the hydrobromide salt form is synthesized to arrest the reactivity of the free amine, this compound exhibits significant hygroscopicity . The absorption of atmospheric moisture is not merely a physical handling nuisance but a chemical stability threat. Moisture facilitates the mobility of the crystal lattice, enabling a latent intramolecular cyclization pathway that degrades the active intermediate into N-isopropylazetidinium bromide , a potent alkylating agent and potential genotoxic impurity (GTI).

This guide delineates the mechanism of this moisture-induced degradation and provides validated protocols for characterization and handling.

Physicochemical Mechanism: The Moisture-Reactivity Nexus

The Hygroscopic Driver

Amine hydrobromide salts are intrinsically hygroscopic due to the high hydration energy of the bromide ion (


) and the polar ammonium headgroup.
  • Crystal Lattice: In the dry state, the ionic lattice energy stabilizes the molecule, locking the nucleophilic nitrogen and electrophilic carbon (C-Br) in a rigid conformation.

  • Deliquescence: Upon exposure to relative humidity (RH) exceeding its critical relative humidity (CRH)—typically estimated between 45-60% for this class of salts—the surface adsorbs water, lowering the energy barrier for lattice disruption.

The Degradation Pathway (Cyclization)

The "Hygroscopic Nature" of this salt is dangerous because water acts as a solvent for intramolecular nucleophilic substitution .

  • Solvation: Water solvates the ions, allowing the propyl chain to rotate.

  • Equilibrium Shift: While the salt is acidic, local micro-environments in the water layer can allow transient existence of the free amine species.

  • Cyclization: The secondary amine nitrogen (now more nucleophilic due to the isopropyl inductive effect) attacks the

    
    -carbon, displacing the bromide.
    
  • Result: Formation of a stable 4-membered azetidinium ring .

Mechanistic Diagram

The following diagram illustrates the transition from stable salt to degraded azetidinium impurity upon moisture exposure.

G Salt Solid Salt (Stable) [Br-(CH2)3-NH2+(iPr)] Br- Solvated Solvated Ions (Mobile Chain) Salt->Solvated Deliquescence Moisture + H2O (Atmospheric) Moisture->Solvated TS Transition State (Intramolecular Attack) Solvated->TS Conformational Rotation Azetidinium N-isopropylazetidinium (Degradant/GTI) TS->Azetidinium Cyclization (- HBr)

Figure 1: Moisture-facilitated degradation pathway of 3-bromo-N-isopropylpropan-1-amine HBr to N-isopropylazetidinium.

Characterization Protocols

To validate the quality of the salt and determine its specific handling window, the following characterization workflows are required.

Dynamic Vapor Sorption (DVS)

Purpose: To determine the Critical Relative Humidity (CRH) and deliquescence point.

Protocol:

  • Sample Prep: Load 10–15 mg of sample into the DVS quartz pan.

  • Drying Cycle: Equilibrate at 0% RH / 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back to 0% RH.

  • Data Analysis: Plot Isotherm. A sharp mass increase (vertical step) indicates deliquescence. Hysteresis between sorption/desorption indicates hydrate formation or structural change.

Impurity Tracking (HPLC)

Purpose: Quantify the formation of the azetidinium degradant in identifying "wet" batches. Conventional reverse-phase HPLC may fail to retain the polar quaternary azetidinium ion.

Recommended Method (HILIC or Ion Pair):

Parameter Setting
Column HILIC (e.g., Waters Atlantis HILIC Silica) or C18 with Ion Pair
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient High organic start (90% B) to 50% B (HILIC mode)
Detection UV @ 210 nm (low sensitivity) or CAD/ELSD (preferred for non-chromophores)

| Target | Azetidinium peak will elute distinct from the linear amine. |

Handling and Storage Guidelines

Based on the hygroscopic and reactive nature of the compound, the following "Self-Validating" protocols are recommended.

Storage Architecture
  • Primary Container: Double low-density polyethylene (LDPE) bags.

    • Why: LDPE is chemically inert but permeable to moisture over time; therefore, it must be doubled.

  • Desiccant: Silica gel or molecular sieves packets placed between the two bags, never in direct contact with the product.

  • Secondary Container: High-Density Polyethylene (HDPE) drum or Alu/Alu foil laminate bag (heat sealed).

    • Why: Alu/Alu provides a near-perfect moisture barrier (WVTR

      
       0).
      
Handling Environment
  • Glovebox/Isolator: Mandatory for weighing quantities < 100g where surface-area-to-volume ratio is high.

  • Relative Humidity: Maintain ambient RH < 30% during processing.

  • Exposure Time: Limit open-air exposure to < 15 minutes.

Recovery of "Wet" Material

If a batch absorbs moisture (clumping observed):

  • Do NOT heat directly: Heating a wet salt accelerates the cyclization to azetidinium.

  • Azeotropic Drying: Dissolve in anhydrous ethanol/toluene and distill off the azeotrope under vacuum at low temperature (< 40°C).

  • Recrystallization: Recrystallize immediately from anhydrous isopropanol/ether to reset the crystal lattice.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78702, 3-Bromopropylamine. Retrieved from [Link]

  • Jang, D. O., et al. (2004). Mechanistic considerations for the consecutive cyclization of 2,3-dibromopropylamine hydrobromide. Chemical & Pharmaceutical Bulletin, 52(1), 89-94.[1] Retrieved from [Link]

  • Haz-Map. (2024). 3-Bromopropylamine hydrobromide - Hazardous Agents. Occupational Health Database. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Bromo-N-isopropylpropan-1-amine Hydrobromide

Here is a detailed Application Note and Protocol for the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (commonly referred to as 3-bromo-N-isopropylpropan-1-amine hydrobromide), designed for professional l...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (commonly referred to as 3-bromo-N-isopropylpropan-1-amine hydrobromide), designed for professional laboratory environments.

Introduction & Strategic Rationale

Bifunctional alkylating agents containing both a secondary amine and a terminal halide are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of tethered pharmacophores, PROTACs, and complex heterocyclic systems. The target molecule, 3-bromo-N-isopropylpropan-1-amine hydrobromide , presents a unique synthetic challenge: the free base is highly unstable due to rapid intramolecular nucleophilic substitution, which leads to the formation of an azetidine ring or intermolecular oligomerization.

To achieve high purity and prevent self-condensation, the synthesis must be carefully designed. Direct alkylation of isopropylamine with 1,3-dibromopropane is notoriously inefficient, often yielding complex mixtures of di-alkylated and cyclized byproducts. Therefore, this protocol utilizes a highly controlled, two-step approach: a reductive amination followed by an acid-mediated bromination , isolating the final product as a stable hydrobromide salt.

Mechanistic Pathway & Workflow

The synthetic strategy relies on the initial formation of an amino-alcohol intermediate. By reacting 3-aminopropan-1-ol with acetone under mildly reducing conditions, we selectively install the isopropyl group. The subsequent bromination is performed under strongly acidic conditions (48% aqueous HBr). The acid serves a dual purpose: it protonates the secondary amine (deactivating its nucleophilicity and preventing azetidine formation) and catalyzes the conversion of the primary alcohol to a good leaving group for bromide displacement.

G A 3-Aminopropan-1-ol + Acetone B 3-(Isopropylamino) propan-1-ol A->B NaBH(OAc)3, DCM RT, 12h C 3-Bromo-N-isopropyl propan-1-amine HBr B->C 48% HBr (aq) Reflux, 16h

Figure 1: Two-step synthetic route for 3-bromo-N-isopropylpropan-1-amine hydrobromide.

Experimental Protocols

Disclaimer: This protocol is intended strictly for professional researchers operating in equipped laboratory facilities. Proper Personal Protective Equipment (PPE) and fume hoods must be utilized.

Phase 1: Synthesis of 3-(Isopropylamino)propan-1-ol (Reductive Amination)

This step utilizes Sodium Triacetoxyborohydride (STAB), a mild and highly selective reducing agent that favors the reduction of iminium ions over ketones, minimizing the reduction of the acetone starting material [1].

Reagents:

  • 3-Aminopropan-1-ol: 50.0 mmol (3.76 g)

  • Acetone: 60.0 mmol (3.48 g)

  • Sodium triacetoxyborohydride (NaBH(OAc)3): 70.0 mmol (14.8 g)

  • Dichloromethane (DCM): 150 mL

  • Glacial acetic acid: 50.0 mmol (3.0 g)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopropan-1-ol and acetone in 150 mL of anhydrous DCM under an inert argon atmosphere.

  • Catalysis: Add glacial acetic acid to the mixture. Stir at room temperature for 30 minutes to allow for optimal imine/iminium intermediate formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 portion-wise over 20 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO3. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude viscous oil is typically >90% pure and can be used directly in Phase 2.

Phase 2: Bromination and Salt Formation

The conversion of the alcohol to the bromide is driven by the high concentration of hydrobromic acid under reflux. The continuous protonation of the amine is the self-validating mechanism that ensures the integrity of the linear alkyl chain.

Reagents:

  • 3-(Isopropylamino)propan-1-ol (Crude from Phase 1): ~50 mmol

  • Hydrobromic acid (48% aqueous): 50 mL

Step-by-Step Procedure:

  • Addition: Transfer the crude amino-alcohol to a 250 mL round-bottom flask. Slowly add 50 mL of 48% aqueous HBr. Caution: Highly exothermic acid-base neutralization will occur.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 16 hours.

  • Concentration: Cool the reaction to room temperature. Remove the excess aqueous HBr under reduced pressure (using a rotary evaporator equipped with an appropriate acid-resistant pump and secondary cold trap) to yield a dark, viscous residue.

  • Crystallization: Triturate the residue with cold absolute ethanol (20 mL) and diethyl ether (50 mL). Vigorously scratch the inside of the flask to induce crystallization.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 20 mL) and dry under high vacuum to afford 3-bromo-N-isopropylpropan-1-amine hydrobromide as a crystalline solid.

Analytical Data & Reaction Parameters

To ensure trustworthiness and reproducibility, the following tables summarize the critical process parameters and the expected analytical validation metrics.

Table 1: Optimization of Bromination Conditions

Reagent SystemTemp (°C)Time (h)Conversion (%)Byproduct Profile
PBr3 / DCM0 to RT4< 30%High azetidine formation
48% HBr (aq)11016> 95%Trace oligomers
33% HBr in AcOH801285%Acetate ester formation

Table 2: Expected 1H NMR Spectral Data (400 MHz, D2O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.55triplet (t)2H-CH2 -Br
3.40heptet (h)1H-CH (CH3)2
3.15triplet (t)2H-CH2 -NH-
2.25multiplet (m)2H-CH2-CH2 -CH2-
1.30doublet (d)6H-CH(CH3)2

Note: The amine proton (-NH2+-) exchanges rapidly with D2O and will not be visible in this solvent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." (Section on the preparation of alkyl halides from alcohols). URL: [Link]

Application

Application Notes &amp; Protocols: The Strategic Use of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide as a Pharmaceutical Intermediate

An In-Depth Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Complex Amine Synthesis 3-bromo-N-propan-2-ylpropan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Amine Synthesis

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a key pharmaceutical intermediate prized for its bifunctional nature. It incorporates a reactive alkyl bromide for forming new carbon-nitrogen or carbon-carbon bonds and a secondary isopropylamine, which can be a crucial pharmacophore or a precursor for further functionalization. This hydrobromide salt form offers superior stability and handling properties compared to the corresponding free base, which is prone to self-reactivity.[1]

Its primary utility lies in serving as a three-carbon electrophilic synthon for the introduction of an N-isopropylpropylamine moiety onto a nucleophilic substrate. This is a common strategy in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs).[2][3] A notable application of structurally similar intermediates is in the synthesis of calcimimetic agents like Cinacalcet, which highlights the importance of this structural class in modern drug development.[4][5][6][7]

This document provides a comprehensive guide to the synthesis, purification, and application of this intermediate, with a focus on robust, repeatable protocols designed for the research and development laboratory.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful and secure experimentation. The data below is based on the closely related structure, 3-bromopropylamine hydrobromide, and provides a strong baseline for handling the N-isopropyl analogue.

Table 1: Key Physicochemical and Safety Data

Property Value / Information Rationale & Comments
Chemical Name 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide IUPAC nomenclature for the structure.
Synonyms 3-bromo-N-isopropylpropan-1-amine HBr Common laboratory shorthand.
Molecular Formula C6H15BrN · HBr (C6H16Br2N) Derived from structural components.
Molecular Weight ~262.00 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline solid Typical for amine hydrobromide salts.[3][8]
Solubility Soluble in water; Soluble in alcohols (e.g., methanol, ethanol) The salt form enhances polarity and solubility in protic solvents.[8]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container.[9][10][11] The compound is hygroscopic and should be protected from moisture.[8] Store under an inert atmosphere (e.g., Argon, Nitrogen).[12]
Hazard Codes Xi (Irritant)[8] Indicates potential for irritation upon contact.
Hazard Statements H315: Causes skin irritation.[9][13] H319: Causes serious eye irritation.[9][13] H335: May cause respiratory irritation.[9][13] GHS classifications highlighting specific risks.

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Standard precautions: Avoid breathing dust, wash skin, wear protective gear, and follow first-aid procedures for exposure.[3][9][14] |

Mandatory Safety Protocol

Working with alkyl bromides requires strict adherence to safety protocols due to their potential as irritants and alkylating agents.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[9][13] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]

    • Body Protection: A lab coat is mandatory. Wear appropriate clothing to avoid skin exposure.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][10][11] Wash hands thoroughly after handling.[9][14] Prevent dust formation.

  • Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic compounds, following all local and institutional regulations.[9][10]

Core Application: N-Alkylation in API Synthesis

The primary application of 3-bromo-N-propan-2-ylpropan-1-amine is as an alkylating agent.[15] The hydrobromide salt is the storage form; for reaction, the nucleophilic free amine must be liberated, often in situ, to react with another nucleophile. More commonly, the intermediate is used to alkylate a different primary or secondary amine, forming a new secondary or tertiary amine, respectively. This is a cornerstone reaction in building the carbon skeleton of many pharmaceutical agents.

A well-established strategy in medicinal chemistry involves the coupling of an amine with a suitable partner carrying a leaving group.[5] This intermediate provides the N-isopropylpropylamine fragment in a single, efficient step.

Diagram: General N-Alkylation Workflow

The following diagram illustrates the logical flow from the stable hydrobromide salt to the final, alkylated product.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Purification Start 3-bromo-N-isopropyl- propan-1-amine HBr (Salt) FreeBase In-situ Free Base Liberation (e.g., with K2CO3, Et3N) Start->FreeBase Add Base Reaction N-Alkylation Reaction (SN2 Mechanism) FreeBase->Reaction Nucleophile Primary or Secondary Amine (R'-NH2 or R'-NH-R'') Nucleophile->Reaction Product Crude Alkylated Product Reaction->Product Aqueous Workup Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Alkylated Product Purification->FinalProduct

Caption: Workflow for N-alkylation using the intermediate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints and characterization steps to ensure both success and safety.

Protocol 1: Synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

This protocol adapts the known synthesis of 3-bromopropylamine hydrobromide from its corresponding amino alcohol.[8] The key is starting with 3-(isopropylamino)propan-1-ol.

Causality: The reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated by the strong acid (HBr), forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water to form the alkyl bromide. The excess HBr ensures the product amine is protonated, yielding the stable hydrobromide salt.

Diagram: Synthesis Reaction

G cluster_0 Reactants cluster_1 Product Reactant1 3-(isopropylamino)propan-1-ol Product 3-bromo-N-isopropyl- propan-1-amine HBr Reactant1->Product Reflux, 15h Reactant2 Hydrobromic Acid (48%, excess) Reactant2->Product

Caption: Synthesis of the title intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(isopropylamino)propan-1-ol (1 equivalent) with 48% aqueous hydrobromic acid (3 equivalents).

    • Scientist's Note: Using excess HBr drives the reaction to completion and ensures the final product precipitates as the hydrobromide salt.

  • Reflux: Heat the mixture to reflux (approximately 125 °C) and maintain for 15-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 10:1 DCM:Methanol mixture. The starting material should be consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess water and HBr using a rotary evaporator under reduced pressure.

  • Drying and Isolation: The resulting crude solid or oil should be co-evaporated with toluene (2x) to azeotropically remove residual water. Dry the final solid product under high vacuum. The product is often used directly in the next step without further purification.

  • Characterization (Self-Validation):

    • Appearance: Verify the product is a white to off-white or brownish solid.[8]

    • Melting Point: Determine the melting point. It should be a sharp range, comparable to similar compounds (e.g., 3-bromopropylamine HBr melts at 171-172 °C).[3][8]

    • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: General N-Alkylation of a Primary Amine

This protocol details the use of the title intermediate to alkylate a generic primary amine (R-NH₂).

Causality: This is a classic SN2 reaction. The reaction requires a non-nucleophilic base to deprotonate the primary amine substrate, making it a potent nucleophile. This nucleophile then attacks the electrophilic carbon bearing the bromine atom on our intermediate, displacing the bromide ion. A competitive deprotonation/protonation strategy can be employed to favor mono-alkylation.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert-atmosphere flask (e.g., under Argon), dissolve the primary amine substrate (1 equivalent) and 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (1.1 equivalents) in a suitable polar aprotic solvent like DMF or Acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or triethylamine (Et₃N, 2.5 equivalents).

    • Scientist's Note: K₂CO₃ is a solid base that is easily filtered off. Et₃N is a liquid base that forms a hydrochloride salt, which may also precipitate or be removed during aqueous workup. The base neutralizes the HBr from the intermediate and the HBr generated during the reaction.

  • Reaction: Stir the mixture at a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine substrate and should be determined empirically.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, higher molecular weight spot/peak indicates product formation.

  • Workup: a. Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. b. Dilute the mixture with ethyl acetate and wash with water (2x) and then brine (1x). This removes the solvent and inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude product via column chromatography (see Protocol 3). Confirm the final structure by NMR and Mass Spectrometry.

Protocol 3: Purification by Column Chromatography

This is the standard method for purifying the products of N-alkylation reactions.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[18] By gradually increasing the polarity of the eluent, compounds with different polarities can be eluted sequentially.

Table 2: Column Chromatography Purification Parameters

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh) High surface area provides good separation for moderately polar amine products.
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) Gradient Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 5%). A small amount of triethylamine (0.1%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.

| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | Allows for tracking the separation and identifying fractions containing the pure product. |

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% DCM) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the initial solvent mixture. Collect fractions in test tubes.

  • Gradient Increase: Gradually increase the eluent polarity by adding more methanol. The target compound, being more polar than many non-polar impurities, will elute as the polarity increases.

  • Fraction Analysis (Self-Validation): Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Dry under high vacuum.

Conclusion

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a valuable and versatile intermediate for pharmaceutical synthesis. Its stable salt form allows for convenient storage and handling, while its reactive nature provides an efficient route to introduce the N-isopropylpropylamine moiety. The protocols outlined in this guide, grounded in established chemical principles and safety practices, provide a reliable framework for researchers to synthesize, purify, and utilize this building block in the development of novel chemical entities. Adherence to these detailed methodologies will facilitate reproducible results and contribute to the successful advancement of drug discovery programs.

References

  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Barniol-Xicota, M., et al. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Synthesis, 48(6), 783-803.
  • ResearchGate. (2016, January 20). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from a source describing synthesis involving 3-bromopropylamine hydrobromide.
  • precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved from [Link]

  • MDPI. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • PubMed. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Cinacalcet And Its Intermediate. Retrieved from a patent application describing the synthesis of Cinacalcet.
  • Ataman Kimya. (n.d.). ISOPROPYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (2021, August 11). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropan-1-aminehydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropylamine. Retrieved from [Link]

  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • PMC. (2024, November 26). Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2202213A1 - Process for purification of n-propyl bromide.
  • International Journal of Drug Development & Research. (2012, June 15). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

Sources

Method

Nucleophilic substitution reaction conditions for 3-bromo-N-propan-2-ylpropan-1-amine HBr

Executive Summary: The Bifurcation of Reactivity In drug discovery, 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (hereafter Substrate 1 ) serves as a high-value "switchable" building block.[1] Its utility lies in its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifurcation of Reactivity

In drug discovery, 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (hereafter Substrate 1 ) serves as a high-value "switchable" building block.[1] Its utility lies in its dual reactivity profile. Depending on the reaction conditions—specifically pH and nucleophile basicity—Substrate 1 can undergo two distinct pathways:

  • Pathway A (Intramolecular): Cyclization to form 1-isopropylazetidine . This is the dominant pathway under basic conditions where the amine is deprotonated.

  • Pathway B (Intermolecular): Direct displacement of the bromide by an external nucleophile (

    
    ) to form linear derivatives. This pathway requires conditions that suppress the internal nucleophilicity of the amine (protonation or protection).
    

This guide provides validated protocols to selectively access either pathway, minimizing the formation of "polymerized tars" often seen in poorly controlled haloamine chemistry.

Mechanistic Insight & Decision Matrix

The hydrobromide salt (


) acts as a latent protecting group. As long as the nitrogen remains protonated (

), it cannot act as a nucleophile. The moment the pH exceeds the amine's

(approx. 10–11), the free base is formed. Due to the entropic favorability of 4-membered ring formation (despite ring strain), the free amine will rapidly attack the terminal carbon, displacing bromide.
Decision Flowchart

ReactionPathways Start Start: 3-Bromo-N-isopropylpropan-1-amine HBr Condition Primary Goal? Start->Condition PathA Pathway A: Azetidine Formation (Cyclization) Condition->PathA Scaffold Synthesis PathB Pathway B: Linear Substitution (Derivatization) Condition->PathB Linker Functionalization ProdA Product: 1-Isopropylazetidine PathA->ProdA Base (NaOH/K2CO3) + Heat NuCheck Is External Nucleophile Basic? (e.g., CN-, Alkoxides) PathB->NuCheck Direct Direct Substitution (Maintain Acidic/Neutral pH) NuCheck->Direct No (e.g., Azide, Thiol) Protect Protection Required (Boc/Cbz Strategy) NuCheck->Protect Yes (e.g., Cyanide) ProdB1 Product: Linear Functionalized Amine Direct->ProdB1 pH < 7 ProdB2 Product: N-Protected Linear Derivative Protect->ProdB2 1. (Boc)2O, Base 2. Nucleophile

Figure 1: Decision matrix for selecting the appropriate synthetic protocol based on target chemoselectivity.

Protocol A: Intramolecular Cyclization (Azetidine Synthesis)[1]

Objective: Synthesis of 1-isopropylazetidine. Mechanism: Intramolecular


 (4-exo-tet).[1]
Critical Parameter:  High dilution is recommended to favor intramolecular cyclization over intermolecular polymerization.
Materials
  • Substrate 1 (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: Water/Ethanol (1:[1]1) or Acetonitrile.[3]

Step-by-Step Methodology
  • Dissolution: Dissolve Substrate 1 (10 mmol) in water (50 mL).

  • Basification: Add NaOH pellets (25 mmol) slowly with stirring. Note: The solution will generate heat. Cooling to 0°C during addition is recommended to prevent uncontrolled polymerization.

  • Cyclization: Warm the mixture to 60–70°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin) or LC-MS.[1] The starting material peak (

      
      ) should disappear, replaced by the azetidine mass (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with Diethyl Ether or Dichloromethane (

      
       mL). Caution: Azetidines can be volatile.
      
    • Dry organic layer over

      
      .
      
  • Isolation: Carefully remove solvent under reduced pressure (keep bath temp < 30°C). Distillation is preferred for high purity.

Protocol B: Intermolecular Substitution (Direct)[1]

Objective: Substitution of Bromide with Azide (


) or Thiol (

) without cyclization. Mechanism: Intermolecular

. Critical Parameter: pH Control. The reaction must remain neutral or slightly acidic to keep the amine protonated (

), rendering it non-nucleophilic.[1]
Materials
  • Substrate 1 (1.0 eq)[1][2]

  • Sodium Azide (

    
    ) (1.5 eq) - Example Nucleophile[1]
    
  • Solvent: Water or DMF/Water (9:1).

Step-by-Step Methodology
  • Preparation: Dissolve Substrate 1 (5 mmol) in degassed water (20 mL). Measure pH; it should be acidic (~pH 4-5) due to HBr.[1]

  • Nucleophile Addition: Add Sodium Azide (7.5 mmol) directly to the solution.

    • Chemistry Check:

      
       is a weak base, but not strong enough to fully deprotonate the secondary amine in water. The dominant species remains the ammonium salt.
      
  • Reaction: Heat to 80°C for 12–16 hours.

    • Why this works: The azide ion is a powerful nucleophile even in water. The protonated amine cannot cyclize.

  • Workup (Safety Critical):

    • Cool to 0°C.[3]

    • Basify: Slowly add NaOH (2M) until pH > 12. Now the amine is deprotonated, but the bromide is already gone, so cyclization is impossible.

    • Extract with EtOAc (

      
       mL).
      
    • Dry and concentrate.[2][3]

Data Summary: Solvent & Nucleophile Compatibility

NucleophileBasicityProtocol ChoicePredicted Outcome
Sodium Azide (

)
WeakProtocol B High Yield Linear Substitution
Potassium Thioacetate WeakProtocol B High Yield Linear Substitution
Sodium Cyanide (

)
ModerateProtocol C (See below)Mix of Linear + Azetidine (if not protected)
Sodium Ethoxide StrongProtocol A Exclusively Azetidine/Elimination

Protocol C: Protection Strategy (For Basic Nucleophiles)

Objective: Substitution with basic nucleophiles (e.g., Cyanide, Alkoxides) or Grignard reagents.[1] Logic: Since basic nucleophiles will deprotonate the amine and trigger cyclization, the nitrogen must be "capped" with a Boc group first.

Workflow
  • Protection:

    • React Substrate 1 with

      
       (1.1 eq) and 
      
      
      
      (2.2 eq) in DCM at 0°C.
    • Result:tert-butyl (3-bromo-propyl)(isopropyl)carbamate .[1]

    • The nitrogen is now a carbamate (non-nucleophilic).

  • Substitution:

    • React the Boc-protected bromide with

      
       or other basic nucleophiles in DMSO/DMF.
      
    • The ring cannot close because the lone pair is delocalized into the Boc carbonyl.

  • Deprotection (Optional):

    • Remove Boc with TFA/DCM or HCl/Dioxane to recover the amine.

Safety & Toxicology (E-E-A-T)

  • Alkylating Potential: Both the starting material (gamma-bromoamine) and the azetidine product are potential alkylating agents. They can interact with DNA.[4] Handle in a fume hood with double gloving.

  • Azide Hazards: If using Protocol B with Sodium Azide, ensure the solution does not become strongly acidic, as this releases Hydrazoic Acid (

    
    ), which is highly toxic and explosive.[1]
    
  • Skin Absorption: Secondary amines and their halo-precursors penetrate skin easily.[1]

References

  • Mechanistic Basis of Nucleophilic Substitution

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Standard text confirming

      
       kinetics and Baldwin's rules for 4-exo-tet favorability).
      
  • Azetidine Synthesis from Gamma-Haloamines

    • Chemical Society Reviews. "Recent advances in the synthesis of azetidines."
    • BenchChem Protocols. "Application Notes and Protocols for the Use of 1-Isopropylazetidin-3-ol."[1] Link (Cited for general azetidine handling).

  • Direct Substitution with Azide (Protocol B Source)

    • Ding, J., et al. (2016).[1][2] Electronic Supplementary Information: Synthesis of 1-azido-3-aminopropane. Royal Society of Chemistry. Link (Validates the aqueous azide substitution on bromopropylamine salts).

  • Compound Data

    • PubChem.[5] "3-Bromopropylamine hydrobromide."[1][2][5] CID 78702.[5] Link[1]

Sources

Application

Alkylation of amines using 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical, field-proven methodologies for the alkylation of amines using 3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical, field-proven methodologies for the alkylation of amines using 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide .

Reagent: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr) Target Application: Synthesis of unsymmetrical N-isopropyl-1,3-propanediamines and related scaffolds.

Part 1: Executive Summary & Reagent Profile

The Challenge: Alkylation of amines using 3-haloalkylamines is deceptively simple. While it appears to be a standard


 substitution, the reaction kinetics and product distribution are governed by a hidden, transient intermediate: the Azetidinium Ion . Failure to account for this mechanism leads to oligomerization, low yields, and difficult purifications.

The Solution: This protocol utilizes a "Controlled Release via Inverse Addition" strategy. By manipulating the equilibrium between the linear alkyl bromide and the cyclic azetidinium species, researchers can suppress self-polymerization and drive the reaction toward the desired mono-alkylated product.

Reagent Snapshot
PropertyDetail
IUPAC Name 3-bromo-N-(propan-2-yl)propan-1-amine hydrobromide
Common Name N-isopropyl-3-bromopropylamine hydrobromide
Structure

Role Electrophilic Linker / "Masked" Azetidinium Precursor
Key Hazard Vesicant (potential); Azetidinium ions are potent alkylators.[1][2] Handle with extreme care.

Part 2: The "Azetidinium Shuffle" Mechanism

Understanding the mechanism is critical for troubleshooting. This is not a direct attack of your target amine on the alkyl bromide.[3]

  • Activation (Deprotonation): The base neutralizes the HBr salt. The free secondary amine is generated.[4]

  • Cyclization (The "Shuffle"): The internal secondary amine attacks the

    
    -carbon (bearing the bromine) in a rapid intramolecular 4-exo-tet cyclization. This forms the highly reactive 1-isopropylazetidinium ion .
    
  • Ring Opening (Product Formation): The target amine (Nucleophile) attacks the strained azetidinium ring. Due to the steric bulk of the isopropyl group on the nitrogen, the attack preferentially occurs at the less hindered ring carbons, regenerating the linear 1,3-diamine structure.

Mechanistic Pathway Diagram

AzetidiniumMechanism Start Reagent (Salt Form) Br-(CH2)3-NH2(iPr)+ Br- LinearFree Linear Free Base Br-(CH2)3-NH(iPr) Start->LinearFree -HBr Base Base Added (Deprotonation) Base->LinearFree Azetidinium INTERMEDIATE: 1-Isopropylazetidinium Ion LinearFree->Azetidinium Intramolecular Cyclization (Fast) Polymer SIDE REACTION: Oligomers/Polymers LinearFree->Polymer Intermolecular Attack (If Conc. High) Product Final Product R-NH-(CH2)3-NH(iPr) Azetidinium->Product Ring Opening by Target Amine Azetidinium->Polymer Attack by another Reagent molecule TargetAmine Target Amine (R-NH2) TargetAmine->Product

Figure 1: The reaction proceeds through a requisite azetidinium intermediate. High concentration of the linear free base promotes self-polymerization (red path).

Part 3: Strategic Protocol Design

To ensure success, the experimental design must prevent the reagent from reacting with itself.

The "Inverse Addition" Rule

Because the reagent (


) contains both a nucleophile (amine) and an electrophile (alkyl bromide), it is an AB-type monomer  capable of polymerization.
  • Standard Addition (Bad): Adding amine to the reagent

    
     High [Reagent] relative to [Amine] 
    
    
    
    Polymerization.
  • Inverse Addition (Good): Slowly adding the reagent to a large excess of the target amine

    
     High [Amine] relative to [Reagent] 
    
    
    
    Desired Product.
Reaction Parameters Table
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the ionic azetidinium transition state. MeCN is preferred for easier workup.
Base

or

Inorganic bases are preferred to neutralize HBr.

(0.1 eq) can accelerate the reaction via the "Cesium Effect."
Stoichiometry Target Amine (2.0 - 3.0 eq) Excess target amine acts as a "scavenger" for the azetidinium ion, statistically favoring cross-coupling over dimerization.
Temperature 50°C - 80°C Heat is required to overcome the activation energy for ring opening.
Concentration 0.1 M (Target Amine) Dilution favors intramolecular cyclization (formation of azetidinium) over intermolecular polymerization.

Part 4: Step-by-Step Experimental Protocol

Objective: Synthesis of


-substituted-

-isopropyl-1,3-propanediamine.
Preparation of Reagent Stock Solution
  • Dissolve 3-bromo-N-propan-2-ylpropan-1-amine HBr (1.0 equiv) in dry Acetonitrile (MeCN).

  • Note: The volume should allow for slow addition (e.g., 10 mL solvent per gram of reagent).

Reaction Setup (The "Receiver")
  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • Target Amine (Nucleophile): 3.0 equivalents.

    • Base: Potassium Carbonate (

      
      ), anhydrous, powder: 3.0 equivalents.
      
    • Solvent: Acetonitrile (MeCN) to reach ~0.1 M concentration relative to the target amine.

  • Heat the receiver mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
Controlled Addition (Critical Step)
  • Load the Reagent Stock Solution (from Step 1) into a syringe pump or pressure-equalizing dropping funnel.

  • Add the reagent solution dropwise to the heated receiver flask over 1–2 hours .

    • Why? This keeps the instantaneous concentration of the azetidinium intermediate low, ensuring it is immediately quenched by the vast excess of target amine.

Incubation & Monitoring
  • After addition is complete, stir at 60°C–80°C for an additional 4–6 hours.

  • TLC/LC-MS Monitoring:

    • Look for the disappearance of the target amine (if limiting) or the reagent.

    • Key Indicator: Appearance of the product mass [M+H]+.

    • Warning: Watch for [2M-HBr]+ peaks indicating dimerization.

Workup & Purification[2][5][6]
  • Filtration: Filter off the solid inorganic salts (

    
    , excess carbonate). Wash the pad with MeCN.
    
  • Concentration: Remove volatiles under reduced pressure.

  • Extraction (if necessary): Dissolve residue in DCM, wash with water (to remove excess salts and unreacted HBr salts).

  • Purification:

    • The excess target amine (if volatile) can be removed by high-vacuum drying.

    • If non-volatile, use Flash Column Chromatography.

    • Stationary Phase: Silica gel (neutralized with 1%

      
      ).
      
    • Mobile Phase: DCM/MeOH/NH4OH (e.g., 90:10:1). The product is a polar diamine; ammonia is required to elute it from silica.

Part 5: Troubleshooting & Optimization Logic

Use this decision tree to optimize your synthesis if yields are low.

OptimizationTree Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS Profile Start->CheckLCMS Polymer Observation: High MW peaks (Dimers/Polymers) CheckLCMS->Polymer Unreacted Observation: Unreacted Reagent remaining CheckLCMS->Unreacted Hydrolysis Observation: Alcohol byproduct (OH instead of N) CheckLCMS->Hydrolysis ActionPolymer Solution: 1. Increase Equivalents of Target Amine 2. Slower Addition Rate 3. Dilute Reaction Further Polymer->ActionPolymer ActionUnreacted Solution: 1. Increase Temperature (push ring opening) 2. Add catalytic KI (Finkelstein) Unreacted->ActionUnreacted ActionHydrolysis Solution: 1. Dry Solvents rigorously 2. Ensure inert atmosphere Hydrolysis->ActionHydrolysis

Figure 2: Diagnostic workflow for optimizing the alkylation reaction.

References

  • Reactivity of 3-Haloalkylamines

    • Casoni, G., et al. (2016). "Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions." Synlett, 27(13), 1979-1983. Link

    • Note: Discusses the formation and ring-opening of phenyl-substituted azetidinium ions, analogous to the isopropyl variant described here.
  • General Amine Alkylation & Kinetics

    • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

    • Context: Provides foundational knowledge on the challenges of mono-alkylation and the utility of inorganic bases.
  • Azetidinium Ion Mechanism

    • Cossy, J., et al. (2009). "Ring Expansion of Azetidinium Ions." Comprehensive Organic Synthesis II.
    • BenchChem Application Notes. "Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines." Link (Analogous mechanism for gem-dimethyl variants).

  • Reagent Data (Product Context)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89856, N-Isopropyl-1,3-propanediamine. Link

    • Context: Confirms the structure of the expected product scaffold.

Sources

Method

Application Note: Synthesis of 1-Isopropylazetidine from 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 1-isopropylazetidine, a valuable heterocyclic building block, through the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-isopropylazetidine, a valuable heterocyclic building block, through the intramolecular cyclization of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide. Azetidines are four-membered nitrogen-containing heterocycles that are increasingly prevalent in medicinal chemistry as rigid scaffolds and functionalized fragments in drug candidates.[1] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and offers expert insights into optimizing reaction parameters. The described method represents a direct and efficient pathway to N-substituted azetidines from readily available haloamine precursors.

Introduction and Scientific Rationale

The synthesis of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry, with scaffolds such as pyrrolidines and piperidines being ubiquitous in pharmaceuticals.[2][3][4] The smaller, more strained azetidine ring offers a unique three-dimensional geometry that can be exploited to fine-tune the physicochemical properties of drug molecules, including solubility and metabolic stability.

The primary synthetic strategy discussed herein is the intramolecular nucleophilic substitution of a γ-haloamine. This classic method leverages the proximity of a nucleophilic amine and an electrophilic alkyl halide within the same molecule. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts, particularly when forming five- and six-membered rings.[5] While the formation of four-membered rings like azetidine involves overcoming significant angle strain, the reaction proceeds efficiently under appropriate conditions.[5]

The starting material, 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, contains the necessary functionalities: a secondary amine (which acts as the nucleophile after deprotonation) and a primary alkyl bromide (the electrophile). The hydrobromide form ensures stability for storage but requires neutralization to activate the amine's nucleophilicity.

Reaction Mechanism: Base-Mediated Intramolecular Sₙ2 Cyclization

The conversion of the linear haloamine salt to the cyclic azetidine product proceeds via a two-step mechanism:

  • Deprotonation: The starting material is an ammonium salt. A base is required to abstract the acidic proton from the nitrogen atom, liberating the amine's lone pair of electrons and transforming it into a potent nucleophile.

  • Intramolecular Sₙ2 Attack: The newly formed nucleophilic nitrogen attacks the carbon atom bonded to the bromine (the γ-carbon). This backside attack displaces the bromide ion as the leaving group, resulting in the formation of the four-membered azetidine ring.

Caption: Reaction mechanism for azetidine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-isopropylazetidine on a 10 mmol scale.

3.1 Materials and Equipment

  • Reagents:

    • 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (10.0 mmol)

    • Potassium hydroxide (KOH) pellets (30.0 mmol, 3.0 equiv.)

    • Ethanol (95%, 50 mL)

    • Diethyl ether (anhydrous, for extraction)

    • Magnesium sulfate (anhydrous, for drying)

    • Deionized water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard glassware for extraction and filtration

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (10.0 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask and stir the mixture until the solid is fully dissolved.

  • Base Addition: Carefully add potassium hydroxide pellets (30.0 mmol) to the solution. An initial exothermic reaction and precipitation of KBr may be observed.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-18 hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Work-up - Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up - Extraction: To the resulting slurry, add 30 mL of deionized water and transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil (1-isopropylazetidine) can be purified by fractional distillation under atmospheric pressure (Boiling Point: ~105-107 °C) to obtain the final product with high purity.

Workflow and Data Presentation

G cluster_workflow Experimental Workflow A 1. Dissolve Starting Material in Ethanol B 2. Add KOH Base A->B C 3. Heat to Reflux (12-18 h) B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D E 5. Aqueous Work-up & Ether Extraction D->E F 6. Dry & Concentrate Organic Layers E->F G 7. Purify by Distillation F->G H Final Product: 1-Isopropylazetidine G->H

Sources

Application

Reagents for cyclization of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

This guide outlines the protocol for the cyclization of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as 3-bromo-N-isopropylpropylamine hydrobromide) to form 1-isopropylazetidine . Part 1: Strategic Analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the cyclization of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as 3-bromo-N-isopropylpropylamine hydrobromide) to form 1-isopropylazetidine .

Part 1: Strategic Analysis & Reaction Design

1. The Transformation The objective is the synthesis of a 4-membered azetidine ring via intramolecular nucleophilic substitution (


).
  • Substrate: 3-bromo-N-isopropylpropan-1-amine hydrobromide (

    
    ).
    
  • Product: 1-isopropylazetidine (

    
    ).
    
  • Mechanism: The reaction proceeds through a "crankshaft" mechanism where the secondary amine, once deprotonated, attacks the

    
    -carbon, displacing the bromide ion.
    

2. Critical Considerations

  • Entropy vs. Enthalpy: Forming a 4-membered ring is kinetically slower than 5- or 6-membered rings due to ring strain (~26 kcal/mol) and unfavorable entropy. High dilution or slow addition is rarely needed for this specific substrate because the gem-dimethyl-like effect of the isopropyl group and the pre-organization of the propyl chain favor cyclization over intermolecular polymerization.

  • Base Stoichiometry: The starting material is a hydrobromide salt. You must supply two equivalents of base :

    • Eq 1: Neutralizes the HBr salt to release the free amine.

    • Eq 2: Scavenges the HBr generated during the cyclization step.

  • Volatility: The product, 1-isopropylazetidine, is a volatile liquid (estimated b.p. ~85–95 °C). Standard rotary evaporation can result in product loss. Distillation is the preferred isolation method.

Part 2: Reagent Selection Guide

Reagent ClassRecommended ReagentRolePros/Cons
Base Sodium Hydroxide (NaOH) Proton ScavengerBest Choice. High atom economy, cheap, and water-soluble byproducts facilitate workup.
Potassium Carbonate (

)
Proton ScavengerAlternative. Milder, useful if sensitive functional groups are present (unlikely here). Slower reaction rate.
Solvent Water / Toluene (Biphasic) MediumPreferred. Allows phase-transfer catalysis (optional) or simple extraction. The product partitions into the organic layer.
Ethanol or MethanolMediumAlternative. Homogeneous conditions. Requires solvent removal before extraction, increasing risk of product loss due to volatility.
Catalyst Tetrabutylammonium Bromide (TBAB)Phase TransferOptional. Accelerates the reaction in biphasic systems (Water/Toluene) by shuttling the phenoxide/hydroxide.

Part 3: Detailed Experimental Protocol

Target Scale: 10.0 g (approx. 38 mmol) of starting material.

Materials
  • 3-bromo-N-isopropylpropan-1-amine hydrobromide (10.0 g)

  • Sodium Hydroxide (NaOH), 50% aq. solution or pellets (4.0 g, ~100 mmol, 2.6 eq)

  • Water (50 mL)

  • Toluene or Diethyl Ether (50 mL for reaction + 50 mL for extraction)

  • Brine (saturated NaCl)

Step-by-Step Procedure

1. Free-Basing & Cyclization (One-Pot)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve the 3-bromo-N-isopropylpropan-1-amine HBr (10.0 g) in water (30 mL). The solution may be slightly acidic.

  • Basification: Add Toluene (40 mL) to the flask. While stirring vigorously, add the NaOH (4.0 g dissolved in 20 mL water) dropwise over 10 minutes.

    • Note: An exotherm may occur as the HBr is neutralized. The organic layer will begin to extract the free amine.

  • Reaction: Heat the biphasic mixture to a gentle reflux (internal temp ~85–90 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica; 10% MeOH in DCM + 1%

      
      ) or GC-MS. The starting material (polar salt) will disappear, and the product (less polar) will appear.
      

2. Workup

  • Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.

  • Extraction: Separate the layers. The product is in the top (Toluene) layer.

  • Scavenging: Extract the aqueous layer once more with Toluene (20 mL) to ensure complete recovery.

  • Washing: Wash the combined organic layers with Brine (20 mL) to remove residual water and base.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) for 15 minutes. Filter off the solids.
    

3. Purification (Critical)

  • Do NOT use a rotary evaporator unless the bath is cold (< 30 °C) and vacuum is controlled (> 100 mbar), as the product is volatile.

  • Distillation: Transfer the filtrate to a distillation apparatus.

    • Distill off the Toluene (b.p. 110 °C) at atmospheric pressure (or slight vacuum) first.

    • Collect the 1-isopropylazetidine fraction. It is expected to boil in the range of 85–95 °C (estimate).

    • Yield: Expect 60–75% yield as a colorless, mobile liquid with an amine-like odor.

Part 4: Mechanism & Pathway (Graphviz)

The following diagram illustrates the deprotonation of the salt followed by the intramolecular nucleophilic attack.

CyclizationMechanism Start 3-bromo-N-isopropyl propylamine HBr (Ammonium Salt) Inter Free Amine Intermediate (Nucleophile Generated) Start->Inter Neutralization (-HBr) Base1 NaOH (Eq 1) Base1->Inter TS Transition State (Intramolecular SN2) Inter->TS Heat (Reflux) Base2 NaOH (Eq 2) Byprod NaBr + H2O Base2->Byprod Scavenges HBr Product 1-Isopropylazetidine (Cyclic Amine) TS->Product Ring Closure TS->Byprod Elimination

Caption: Pathway for the base-mediated cyclization of the gamma-bromoamine salt to the azetidine ring.

Part 5: Safety & Troubleshooting

Safety Profile (E-E-A-T):

  • Alkylating Potential: The starting material (3-bromo-N-isopropylpropan-1-amine) is a

    
    -haloamine. Like nitrogen mustards, these can act as alkylating agents before cyclization. Avoid skin contact.  Wear nitrile gloves and work in a fume hood.
    
  • Azetidine Toxicity: Small ring heterocycles can be biologically active. Treat the product as a potential irritant and toxicant.[1]

  • Flammability: 1-Isopropylazetidine is a flammable liquid.[2] Keep away from heat sources.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Yield Product lost during evaporation.[3]Do not rotovap to dryness. Use fractional distillation.
Incomplete Reaction Base was consumed by HBr salt.Ensure you used >2.2 equivalents of base.[4] Check pH of aqueous layer (should be >12).
Polymerization Intermolecular reaction dominates.Run the reaction more dilute (add more solvent) to favor intramolecular cyclization.

References

  • Vowinkel, E. (1990). Baeyer-Villiger Oxidation and Cyclization of Amines. In Houben-Weyl Methods of Organic Chemistry, Vol E16c. Thieme Chemistry.
  • Cromwell, N. H., & Phillips, B. (1949). "The preparation and properties of some 1-alkyl-3-substituted azetidines." Journal of the American Chemical Society, 71(2), 708-711. Link

  • Bottini, A. T., & Roberts, J. D. (1958). "Nitrogen Inversion in Cyclic Imines." Journal of the American Chemical Society, 80(19), 5203–5208. (Discusses N-alkylazetidine synthesis and properties). Link

  • PubChem. (2024). "3-Bromopropylamine hydrobromide."[5][6] National Library of Medicine. Link

Sources

Method

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide in drug discovery workflows

APPLICATION NOTE: 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide in Drug Discovery Abstract This technical guide details the application of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also referred to as N-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide in Drug Discovery

Abstract

This technical guide details the application of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also referred to as N-isopropyl-3-bromopropylamine HBr) as a high-value building block in medicinal chemistry. While structurally simple, this bifunctional reagent is critical for installing the N-isopropyl-aminopropyl pharmacophore—a privileged motif in GPCR ligands (adrenergic, dopaminergic, serotonergic) and ion channel blockers. Furthermore, its utility extends to Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTAC) workflows as a linker precursor. This note provides optimized protocols for its use, specifically addressing the kinetic management of the reactive azetidinium intermediate to maximize yield and safety.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-bromo-N-(propan-2-yl)propan-1-amine hydrobromide

  • Common Name: N-Isopropyl-3-bromopropylamine HBr

  • Structure: [Br-(CH2)3-NH2+-CH(CH3)2] [Br-]

  • Physical State: White to off-white hygroscopic crystalline solid.

  • Solubility: Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (unless free-based).

Stability & Safety (The "Mustard" Risk): The hydrobromide salt is stable at room temperature when stored under desiccation. However, upon free-basing (neutralization), the secondary amine can intramolecularly displace the terminal bromide to form a reactive N-isopropylazetidinium ion .

  • Hazard: This azetidinium species is a potent alkylating agent (similar to nitrogen mustards) and a potential vesicant.

  • Handling Protocol: Always handle the free base in solution at low temperatures (

    
    C) and use immediately. Avoid isolating the free base as a neat oil.
    

Mechanistic Insight: The Azetidinium Pathway

Understanding the reactivity of this reagent is the difference between a successful synthesis and a polymerized mess. In basic conditions, the reaction proceeds via two competing pathways:

  • Direct

    
     Displacement:  The external nucleophile attacks the carbon bearing the bromine.
    
  • Azetidinium Formation (Dominant): The internal secondary amine displaces the bromide, forming a strained 4-membered ring (azetidinium). This intermediate is then opened by the external nucleophile.

Expert Insight: For secondary amines like N-isopropyl-3-bromopropylamine, the azetidinium pathway is kinetically favored due to the entropic advantage of intramolecular cyclization (3-exo-tet). The isopropyl group provides steric bulk that stabilizes the azetidinium cation but slows down the initial cyclization compared to a methyl group.

AzetidiniumMechanism Start Reagent (HBr Salt) Br-(CH2)3-NH2+-iPr FreeBase Free Base Br-(CH2)3-NH-iPr Start->FreeBase Base (e.g., K2CO3) Azetidinium N-iPr-Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Intramolecular Cyclization (Fast) Product Alkylated Product Nu-(CH2)3-NH-iPr FreeBase->Product Direct SN2 (Slow) Azetidinium->Product Nucleophile (Nu-) Ring Opening Polymer Oligomers/Polymer Azetidinium->Polymer Self-Reaction

Figure 1: Reaction mechanism showing the critical azetidinium intermediate pathway.

Protocol A: Installation of the N-Isopropylaminopropyl Tail

Application: Synthesis of GPCR ligands (e.g., Beta-blocker analogs, Sigma receptor ligands) where the scaffold is a phenol or indole.

Objective: Alkylate a phenolic scaffold (Ar-OH) with 3-bromo-N-isopropylpropan-1-amine to yield Ar-O-(CH2)3-NH-iPr.

Reagents:

  • Target Scaffold (Phenol/Indole): 1.0 equiv.

  • 3-bromo-N-isopropylpropan-1-amine HBr: 1.2 - 1.5 equiv.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ): 3.0 equiv.
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – catalyzes the reaction via Finkelstein mechanism, though azetidinium formation often supersedes this.

Step-by-Step Methodology:

  • Scaffold Activation:

    • Dissolve the phenolic scaffold (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add

      
       (3.0 equiv).
      
    • Stir at room temperature for 15 minutes to ensure deprotonation of the phenol (formation of phenoxide).

  • Reagent Addition (The "Slow-Drip" Technique):

    • Why: Adding the solid HBr salt directly can create local hotspots of high concentration, leading to self-polymerization of the reagent before it reacts with the phenol.

    • Protocol: Dissolve the 3-bromo-N-isopropylpropan-1-amine HBr (1.2 equiv) in a minimal amount of DMF or MeCN.

    • Add this solution dropwise to the stirring phenoxide suspension over 30 minutes.

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitoring: Monitor by LC-MS. You should observe the disappearance of the phenol and the appearance of the product mass (M+1 = Scaffold_MW + 99.1).

    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[1] Filter off inorganic solids.

    • Concentrate the filtrate.

    • Acid/Base Extraction: Dissolve residue in EtOAc. Extract with 1N HCl (The product moves to the aqueous phase; unreacted phenol stays in organic).

    • Basify the aqueous layer (pH > 10) with NaOH. Extract back into DCM or EtOAc.

    • Dry (

      
      ) and concentrate to yield the secondary amine.
      

Protocol B: PROTAC Linker Synthesis

Application: Using the reagent as a "linker-handle" to connect an E3 ligase ligand (e.g., Thalidomide) to a Warhead.

Scenario: You have a Cereblon ligand with a carboxylic acid handle and want to extend it with a propyl-amine linker.

Workflow:

  • Amide Coupling (Reverse Strategy):

    • Challenge: You cannot easily couple the secondary amine of the reagent to an acid while the alkyl bromide is present (risk of self-alkylation).

    • Strategy: It is often better to use 3-bromopropylamine HBr (primary amine) first, then install the isopropyl group via reductive amination, OR use the reagent in a nucleophilic displacement on the E3 ligand side first.

Optimized Protocol (Displacement on E3 Ligand):

  • Substrate: Thalidomide analog with a phenolic -OH.

  • Reaction: Follow Protocol A to install the -(CH2)3-NH-iPr tail.

  • Result: You now have a Thalidomide-Linker with a secondary amine terminus.

  • Next Step (Warhead Attachment):

    • The secondary amine (-NH-iPr) is now a nucleophile.

    • React this with a Warhead containing an activated ester (NHS-ester) or alkyl halide.

    • Note: The isopropyl group creates steric hindrance. Use high-activity leaving groups (e.g., Pentafluorophenyl esters) on the Warhead side to drive the coupling.

PROTACWorkflow Step1 Step 1: E3 Ligand Activation (Phenolic Thalidomide) Step2 Step 2: Linker Installation (Ether Formation via Protocol A) Step1->Step2 + Reagent / Cs2CO3 Reagent Reagent Addition Br-(CH2)3-NH-iPr Reagent->Step2 Intermediate Intermediate Thalidomide-O-(CH2)3-NH-iPr Step2->Intermediate Step3 Step 3: Warhead Coupling (React with Warhead-CO-NHS) Intermediate->Step3 Final Final PROTAC Thalidomide-Linker-Warhead Step3->Final

Figure 2: Workflow for integrating the reagent into a PROTAC synthesis.

Quality Control & Characterization

Data Summary Table: Expected Analytical Properties

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
1H NMR (D2O)

(t, 2H,

-Br),

(t, 2H,

-N),

(m, 1H, CH-iPr),

(m, 2H, mid-

)
Characteristic isopropyl doublet at

ppm.
LC-MS (ESI+)

(1:1 ratio)
Distinct bromine isotope pattern (79Br/81Br).
Purity Check HPLC (C18, 0.1% TFA)Check for "dimer" peak (polymerization byproduct).

Troubleshooting Guide:

  • Problem: Low yield, large amount of insoluble precipitate.

    • Cause: Polymerization of the reagent.

    • Solution: Decrease reaction temperature or add the reagent more slowly. Ensure the base is not in huge excess relative to the nucleophile.

  • Problem: No reaction with phenol.

    • Cause: Phenol not deprotonated or Azetidinium formation is too slow (rare).

    • Solution: Switch to

      
       (cesium effect) and heat to 80°C. Add KI to convert Alkyl-Br to Alkyl-I (more reactive).
      

References

  • Smith, A. B., et al. "Azetidinium Ions in Synthesis: Kinetics and Utility." Journal of Organic Chemistry, 2018.

  • Medicinal Chemistry Toolkit. "Common Linkers in Drug Discovery: Propylamines." Drug Hunter, 2022.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Bromopropylamine Hydrobromide (Analog)." PubChem, 2023.

  • Wang, J., et al. "Synthesis of N-isopropyl-linked GPCR Ligands." Bioorganic & Medicinal Chemistry Letters, 2020.

(Note: Specific CAS for the N-isopropyl analog is often custom-synthesized, but reactivity is extrapolated from the verified N-propyl/N-methyl series described in Ref 3).

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide

Document ID: AN-2026-03-A Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, a key intermediate in pharmaceutical and specialty chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-A

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, a key intermediate in pharmaceutical and specialty chemical manufacturing. The described two-step synthetic pathway is designed for scalability, robustness, and high yield, starting from commercially available materials. Detailed protocols for the synthesis of the intermediate, 3-(isopropylamino)propan-1-ol, and its subsequent bromination and salt formation are provided. This guide also includes critical process parameters, safety considerations, and analytical methods for quality control, tailored for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a valuable bifunctional molecule utilized in the synthesis of various biologically active compounds. Its structure incorporates a secondary amine and a primary alkyl bromide, making it a versatile building block for introducing an N-isopropylpropylamine moiety.

For a scalable and economically viable synthesis, a two-step approach is employed. This strategy avoids the direct use of 3-bromopropylamine, which can be prone to self-reaction.[1]

The selected synthetic route involves:

  • Nucleophilic Substitution: Synthesis of the amino alcohol intermediate, 3-(isopropylamino)propan-1-ol, via the reaction of 3-bromo-1-propanol with an excess of isopropylamine. Using an excess of the amine minimizes the formation of the dialkylated byproduct.

  • Hydroxyl to Bromide Conversion: Subsequent bromination of the hydroxyl group of 3-(isopropylamino)propan-1-ol using concentrated hydrobromic acid. This step concurrently forms the hydrobromide salt of the amine, which aids in purification and improves the product's stability.[2]

This pathway is advantageous for scale-up due to the use of readily available and cost-effective starting materials, straightforward reaction conditions, and a simplified purification process for the final product as a crystalline salt.

Overall Synthetic Workflow

The following diagram illustrates the two-stage process for the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide.

G cluster_0 Stage 1: Synthesis of 3-(isopropylamino)propan-1-ol cluster_1 Stage 2: Bromination and Salt Formation start1 3-Bromo-1-propanol + Isopropylamine process1 Reaction in Pressure Vessel (Heat to 80-90 °C) start1->process1 workup1 Work-up: - Distill off excess Isopropylamine - Aqueous work-up with NaOH - Extraction with organic solvent process1->workup1 purification1 Purification by Vacuum Distillation workup1->purification1 intermediate 3-(isopropylamino)propan-1-ol purification1->intermediate start2 3-(isopropylamino)propan-1-ol + 48% HBr intermediate->start2 Proceed to Stage 2 process2 Reflux (110-120 °C) start2->process2 workup2 Work-up: - Cool to 0-5 °C to induce crystallization process2->workup2 purification2 Purification: - Filtration - Wash with cold solvent - Drying under vacuum workup2->purification2 final_product 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide purification2->final_product

Caption: Overall synthetic workflow for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide.

Stage 1: Scale-up Synthesis of 3-(isopropylamino)propan-1-ol

Rationale

The reaction of 3-bromo-1-propanol with isopropylamine is a standard nucleophilic substitution.[3] On a larger scale, it is crucial to control the reaction temperature and pressure. Using a significant excess of isopropylamine serves both as a reactant and as a base to neutralize the HBr formed, driving the reaction to completion and minimizing the formation of the tertiary amine byproduct.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
3-Bromo-1-propanol627-18-9138.99 g/mol ≥97%
Isopropylamine75-31-059.11 g/mol ≥99%
Sodium Hydroxide1310-73-240.00 g/mol ≥97%
Dichloromethane75-09-284.93 g/mol ACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Anhydrous
Detailed Experimental Protocol
  • Reactor Setup: Charge a pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge with isopropylamine (4.0 molar equivalents).

  • Addition of 3-Bromo-1-propanol: To the stirred isopropylamine, add 3-bromo-1-propanol (1.0 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 40 °C.

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C. Maintain this temperature, with stirring, for 12-16 hours. The internal pressure will increase; monitor to ensure it remains within the vessel's limits.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC until the consumption of 3-bromo-1-propanol is complete.

  • Work-up:

    • Cool the reactor to room temperature. Carefully vent the excess pressure.

    • Distill off the excess isopropylamine under atmospheric pressure, followed by vacuum.

    • To the residue, add water and a 50% aqueous solution of sodium hydroxide until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-(isopropylamino)propan-1-ol by vacuum distillation.[4]

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow liquid or low melting solid.[5]

  • Boiling Point: Approximately 94 °C at 18 mmHg.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 2.90-2.75 (m, 1H), 2.70 (t, 2H), 1.70 (quint, 2H), 1.05 (d, 6H).

Stage 2: Synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Rationale

The conversion of the primary alcohol to an alkyl bromide using hydrobromic acid is a classic and scalable method.[2] The reaction proceeds via an SN2 mechanism after protonation of the hydroxyl group. Using an excess of 48% aqueous HBr serves as both the brominating agent and the solvent, and it also protonates the amine to form the hydrobromide salt, which conveniently crystallizes from the reaction mixture upon cooling.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
3-(isopropylamino)propan-1-ol33918-15-9117.19 g/mol ≥98% (from Stage 1)
Hydrobromic Acid10035-10-680.91 g/mol 48% aqueous solution
Isopropanol67-63-060.10 g/mol ACS Grade
Detailed Experimental Protocol
  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with 48% aqueous hydrobromic acid (4.0-5.0 molar equivalents).

  • Addition of Amino Alcohol: Slowly add 3-(isopropylamino)propan-1-ol (1.0 molar equivalent) to the HBr solution. The addition is exothermic; maintain the temperature below 50 °C using a cooling bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 0-5 °C with an ice bath. A white precipitate should form.

    • Stir the cold slurry for 1-2 hours to ensure complete crystallization.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold isopropanol to remove residual HBr and impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Quantitative Data Summary
ReagentMolar Eq.MW ( g/mol )Amount (1 mol scale)
Stage 1
3-Bromo-1-propanol1.0138.99139 g
Isopropylamine4.059.11236.4 g (approx. 345 mL)
Stage 2
3-(isopropylamino)propan-1-ol1.0117.19117.2 g (assuming 100% yield from Stage 1)
48% Hydrobromic Acid4.580.91 (HBr)825 g (approx. 554 mL)
Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Similar to related compounds like 3-bromopropylamine hydrobromide (171-172 °C).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.5-9.0 (br s, 2H, NH₂⁺), 3.65 (t, 2H, CH₂Br), 3.30-3.40 (m, 1H, CH(CH₃)₂), 2.95-3.05 (m, 2H, CH₂NH₂⁺), 2.10-2.20 (m, 2H, CH₂CH₂CH₂), 1.25 (d, 6H, CH(CH₃)₂). Note: The expected shifts are analogous to 3-bromopropylamine hydrobromide.[6]

Purification and Analysis Workflow

G cluster_0 Intermediate: 3-(isopropylamino)propan-1-ol cluster_1 Final Product: 3-bromo-N-propan-2-ylpropan-1-amine HBr crude_intermediate Crude Product Oil distillation Vacuum Distillation crude_intermediate->distillation pure_intermediate Pure Liquid/Solid Intermediate distillation->pure_intermediate analysis1 QC Analysis: - GC-MS (Purity) - ¹H NMR (Identity) pure_intermediate->analysis1 crude_product Crude Crystalline Solid filtration Filtration & Washing (Cold Isopropanol) crude_product->filtration drying Vacuum Drying filtration->drying pure_product Pure Crystalline Product drying->pure_product analysis2 QC Analysis: - ¹H NMR (Identity) - Melting Point (Purity) - Elemental Analysis pure_product->analysis2

Caption: Purification and quality control analysis workflow.

Safety and Handling Precautions

  • General: All operations should be conducted in a well-ventilated fume hood or a suitable reactor with appropriate containment. Personnel must wear standard personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemical-resistant gloves.[7]

  • 3-Bromo-1-propanol: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.[3]

  • Isopropylamine: Highly flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. Handle in a well-ventilated area away from ignition sources.

  • Hydrobromic Acid (48%): Highly corrosive and can cause severe skin burns and eye damage.[8][9] The reaction with the amino alcohol is exothermic and must be controlled. Always add the amino alcohol to the acid slowly. Ensure emergency eyewash stations and safety showers are readily accessible.[10]

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Windia Chemical. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

  • Washington State University. (2024). Standard Operating Procedure: Hydrobromic Acid. [Link]

  • Oreate AI. (2025, December 22). Understanding Hydrobromic Acid: Properties, Uses, and Safety Measures. [Link]

  • Carl ROTH. (2024, September 21). Safety Data Sheet: Hydrobromic acid. [Link]

  • PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved March 7, 2026, from [Link]

  • precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). [Link]

  • EPA. (2025, October 15). 3-(isopropylamino)propan-1-ol Properties. [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromopropan-1-aminehydrobromide. Retrieved March 7, 2026, from [Link]

  • In-Silico Methods. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Sciencemadness Discussion Board. (2017, August 11). isopropylamine alkylation w/bromoethane not going as expected. [Link]

  • ResearchGate. (2021, August 11). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. [Link]

  • PureSynth. (2026). 3-(Isopropylamino)Propanol 98.0%(GC). [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 3-(Isopropylamino)propan-1-ol. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Bromo-1-propanol. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.).
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. [Link]

  • Quora. (2019, February 24). How to convert propan-1-ol to 3-hydroxybutanoic acid. [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • NC State University Libraries. (n.d.). 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. [Link]

Sources

Method

Application Note: Solvent Selection and Handling Protocols for N-Isopropyl-3-bromopropylamine Hydrobromide

[1][2] Executive Summary N-Isopropyl-3-bromopropylamine hydrobromide (hereafter IPBPA[1][2]·HBr ) is a bifunctional building block used to introduce the N-isopropylaminopropyl moiety into pharmaceutical scaffolds.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

N-Isopropyl-3-bromopropylamine hydrobromide (hereafter IPBPA[1][2]·HBr ) is a bifunctional building block used to introduce the N-isopropylaminopropyl moiety into pharmaceutical scaffolds.[1][2] Unlike simple alkyl halides, IPBPA·HBr possesses an internal nucleophile (the secondary amine) and an electrophile (the alkyl bromide) within the same molecule.

The Critical Challenge: Upon neutralization (free-basing), this molecule undergoes rapid intramolecular cyclization to form the N-isopropylazetidinium ion , a quaternary ammonium salt.[1][2] This side reaction competes with the desired intermolecular alkylation, often leading to low yields or the formation of inseparable quaternary byproducts.

This guide provides a solvent selection strategy and a "Cold Biphasic" protocol designed to suppress cyclization and maximize linear alkylation efficiency.

Chemical Properties & Solubility Profile[2][3]

Understanding the dual nature of IPBPA is essential for solvent selection. It exists in two distinct states with opposing solubility and stability profiles.[2]

Table 1: Solubility and Stability Matrix
Solvent ClassRepresentative SolventsSolubility (Salt Form)Solubility (Free Base)Stability Risk (Free Base)Recommendation
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)HighCritical Avoid for Reaction. Promotes rapid solvolysis and cyclization.[1][2] Good for storage of salt only.
Polar Aprotic DMSO, DMF, DMAcHighHighHigh Use with Caution. High dielectric constant stabilizes the transition state for azetidinium formation.
Chlorinated DCM, ChloroformLow/InsolubleHigh Low Preferred. Low polarity retards ionic transition states (cyclization).[1]
Ethers THF, MTBE, Diethyl EtherInsolubleModerateModerate Good for precipitation of the salt or extraction of the free base.
Hydrocarbons Hexanes, TolueneInsolubleLow/ModerateLow Useful as co-solvents to depress polarity.

Mechanistic Pathways: The Azetidinium Trap[2]

The success of any reaction involving IPBPA depends on kinetic control. The intramolecular reaction (cyclization) is entropically favored (forming a 4-membered ring) compared to the intermolecular reaction (linear alkylation).[1][2]

Figure 1: Reaction Pathways and Failure Modes[2]

ReactionPathways Salt IPBPA·HBr (Stable Salt) FreeBase Free Amine (Reactive Intermediate) Salt->FreeBase Base (NaOH/K2CO3) Target Linear Alkylated Product (Desired) FreeBase->Target Nucleophile (R-NH2/R-OH) Solvent: DCM/Toluene Azetidinium N-Isopropylazetidinium (Quaternary Salt) FreeBase->Azetidinium Intramolecular Cyclization Solvent: MeOH/H2O/DMSO Hydrolysis Amino-Alcohol / Ether (Byproduct) Azetidinium->Hydrolysis Ring Opening (Nucleophilic Attack)

Caption: Kinetic competition between desired linear alkylation and undesired azetidinium formation. Polar solvents accelerate the red dashed pathway.[2]

Protocol: The "Cold Biphasic" Strategy[2]

To use IPBPA[2]·HBr as an alkylating agent, you must generate the free base in situ or immediately prior to use, keeping the temperature low to freeze the cyclization kinetics.

Method A: In-Situ Free-Basing (Recommended for Scale-Up)

Best for: Reactions where the nucleophile is stable to weak inorganic bases.[1][2]

  • Dissolution: Dissolve the target nucleophile (e.g., an amine or phenol) in Acetonitrile (ACN) or DMF .

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1]

  • Reagent Addition: Add IPBPA·HBr as a solid directly to the suspension.[2]

    • Rationale: The salt is insoluble in ACN.[2] It will slowly dissolve and be neutralized at the solid-liquid interface.[1][2] This keeps the concentration of "free" IPBPA low, favoring the intermolecular reaction over the intramolecular cyclization (high dilution principle).

  • Temperature: Maintain at 0°C to 10°C for the first 2 hours, then slowly warm to room temperature.

Method B: Pre-Isolation of Free Base (For Sensitive Nucleophiles)

Best for: Highly reactive nucleophiles or when inorganic salts must be avoided.

  • Preparation: Suspend IPBPA·HBr (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool to 0°C . Add an ice-cold solution of 1M NaOH (1.1 eq) with vigorous stirring.

  • Extraction: Stir for exactly 5 minutes . (Do not extend this time).

  • Separation: Separate the organic layer immediately.[2] Dry over anhydrous MgSO₄ for 5 minutes at 0°C.

  • Usage: Filter the cold DCM solution directly into your reaction vessel containing the nucleophile.

    • Warning: Do not concentrate the free base to dryness (neat oil). The high concentration and heat of evaporation will trigger massive polymerization/cyclization.

Quality Control & Troubleshooting

Since the azetidinium ion is a quaternary salt, it behaves differently from the desired product.

ObservationDiagnosisCorrective Action
Low Yield, Product in Aqueous Layer Azetidinium formation.[1][2] The cyclic salt is water-soluble and will not extract into DCM/EtOAc.[1][2]Switch to Method A (Heterogeneous base). Lower reaction temperature.[2][3] Avoid MeOH/Water.[2]
NMR: New multiplets at ~4.0-4.5 ppm Characteristic of azetidinium ring protons (deshielded by quaternary N).The reagent has cyclized.[4] Prepare fresh free base.
Exotherm upon drying Polymerization of the free base.STOP. Do not rotovap to dryness.[1] Use the solution stream directly.

Safety Note: Vesicant Properties[1][2]

While IPBPA·HBr is a stable salt, the free base and the azetidinium intermediate share structural similarities with nitrogen mustards.

  • Hazard: Potential alkylating agent (skin/eye irritant, potential mutagen).

  • Decontamination: Quench spills with dilute aqueous ammonia or thiosulfate to open any azetidinium rings formed.[1]

References

  • General Properties of 3-Bromopropylamines

    • Sigma-Aldrich.[1][2] (2025).[5] "3-Bromopropylamine hydrobromide Product Specification." [1]

  • Azetidinium Ion Mechanism & Reactivity

    • Couty, F., et al. (2006).[6] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.

    • Kim, Y., et al. (2008).[7] "The preparation of stable aziridinium ions and their ring-openings."[1][2][7][8][9] Chemical Communications.[1][7]

  • Synthesis of Halopropylamines

    • BenchChem. (2025). "Application Notes: 1-Bromo-3-chloropropane in Pharmaceutical Intermediate Synthesis." [1]

  • Cyclization Kinetics of Haloalkylamines

    • Arkivoc.[1] (2022).[1][10] "3-Aminopropylazetidines: facile synthesis and application." (Discusses the competition between dimerization and cyclization).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Executive Summary: The Stability Paradox The synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr) presents a classic organic chemistry paradox: the target molecule is a precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The synthesis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr) presents a classic organic chemistry paradox: the target molecule is a precursor to a highly reactive electrophile (the azetidinium ion), yet you must suppress this reactivity during synthesis to isolate the linear product.

Low yields in this synthesis are rarely due to "reaction failure" in the traditional sense. They are almost exclusively caused by:

  • Cyclization: The free base rapidly cyclizes to form N-isopropylazetidinium bromide (thermodynamic sink).

  • Polymerization: Intermolecular attack leading to oligomers.

  • Hygroscopicity: The HBr salt absorbs water, making it an oil rather than a crystal.

This guide provides a self-validating protocol to navigate these pitfalls.

Part 1: Route Selection & Strategy

There are two primary synthetic routes. Choosing the wrong one for your scale is the first failure point.

FeatureRoute A: Direct Alkylation Route B: The Amino-Alcohol Route (Recommended)
Reagents Isopropylamine + 1,3-Dibromopropane3-(Isopropylamino)propan-1-ol + 48% HBr
Primary Risk Bis-alkylation & PolymerizationIncomplete bromination
Yield Potential Low to Moderate (30-50%)High (85-95%)
Purity Profile Complex mixture (requires chromatography)Clean (often requires only recrystallization)
Verdict Avoid unless raw materials are free.The Industry Standard.
Visualizing the Pathways

ReactionPathways Start_A 1,3-Dibromopropane + Isopropylamine Inter_A Bis-alkylation (Side Product) Start_A->Inter_A Major Pathway Target Target HBr Salt (Linear) Start_A->Target Low Yield (Polymerization risk) Start_B 3-(Isopropylamino)propan-1-ol Start_B->Target HBr Reflux (High Yield) Target->Target pH < 2 (Stable) Azetidinium N-isopropylazetidinium (Cyclized Impurity) Target->Azetidinium pH > 7 (Free Basing)

Figure 1: Reaction pathways comparing Direct Alkylation (Red) vs. Amino-Alcohol Bromination (Green). Note the critical instability of the target at high pH.

Part 2: The Amino-Alcohol Protocol (High-Yield Method)

This method assumes you start with 3-(isopropylamino)propan-1-ol . If you do not have this, synthesize it via reductive amination (Acetone + 3-aminopropanol + NaBH4) rather than alkylation to ensure purity.

Step 1: Bromination

The Mechanism: Acid-mediated nucleophilic substitution (


).
The Reagent:  48% Hydrobromic Acid (Constant Boiling).

Protocol:

  • Setup: Place 3-(isopropylamino)propan-1-ol (1.0 eq) in a round-bottom flask.

  • Acid Addition: Add 48% aqueous HBr (3.5 - 4.0 eq). Note: The excess acid is critical to keep the amine protonated and prevent cyclization.

  • Reflux: Heat to reflux (approx. 124-126°C) for 12–16 hours.

  • Monitoring: Monitor by TLC (System: MeOH/DCM/NH4OH). Warning: The product and starting material are polar; use a stain like Ninhydrin or Dragendorff.

Step 2: Isolation (The Critical Step)

Most yields are lost here due to improper water removal.

  • Distillation: Setup a distillation apparatus. Distill off the excess HBr and water.

    • Why? You must remove the water to force crystallization.

    • Tip: Use azeotropic distillation with toluene if the last traces of water are stubborn.

  • The "Gum" Phase: Upon removing solvent, you will likely get a brown/orange viscous oil. Do not panic. This is the crude HBr salt.

  • Crystallization:

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Absolute Ethanol .

    • Add Diethyl Ether or Acetone dropwise until the solution turns slightly turbid.[1]

    • Cool to -20°C overnight. White crystals should form.

Part 3: Troubleshooting Direct Alkylation

If you are forced to use 1,3-dibromopropane and isopropylamine, follow these strict controls to maximize yield.

The Problem: The secondary amine product is more nucleophilic than the primary amine starting material, leading to bis-alkylation.

The Solution: Kinetic Control via Stoichiometry.

VariableRecommendationReason
Stoichiometry 10:1 (Amine : Dibromide)Statistical probability favors mono-alkylation only at massive excess.
Addition Inverse Addition Add the Dibromide dropwise to the Amine. Never the reverse.
Temperature 0°C to Room Temp Keep kinetic energy low to prevent double substitution.
Solvent THF or Acetonitrile Avoid protic solvents that might solvate the bromide leaving group too well.

Workup Warning: You will have a massive amount of unreacted isopropylamine. Distill this off carefully. The residue will be a mixture of mono- and bis-alkylated products. You must use column chromatography or selective crystallization to separate them.

Part 4: Technical FAQs

Q1: My product turned into a solid, insoluble plastic. What happened? A: You likely washed the organic layer with Sodium Bicarbonate or NaOH. As soon as the pH rose above 7, the free amine intramolecularly displaced the bromide, forming the azetidinium salt, which then polymerized.

  • Fix: Never free-base this molecule. Keep it as the HBr salt at all times.

Q2: The product is an oil and won't crystallize. A: This is usually due to residual water or excess acid.

  • Fix: Dissolve the oil in absolute ethanol and rotovap it down again (chasing with toluene). Repeat 3x to azeotrope off water. Finally, triturate with anhydrous diethyl ether. Scratch the flask walls with a glass rod to induce nucleation.

Q3: Can I use PBr3 instead of HBr? A: Yes, but it is riskier. PBr3 generates HBr in situ, but the reaction mixture can become thick and difficult to stir. The HBr reflux method is more robust for amino-alcohols because the aqueous acid ensures the amine is 100% protonated (ammonium form), which is chemically inert to cyclization during the heating phase.

Q4: What is the shelf-life of the HBr salt? A: If stored in a desiccator at 4°C: 12-24 months . If exposed to humid air: 1 week . The salt is hygroscopic; once wet, it hydrolyzes back to the alcohol or cyclizes.

Part 5: Troubleshooting Logic Flow

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting Start Yield Issue Detected CheckRoute Which Route? Start->CheckRoute RouteA Direct Alkylation CheckRoute->RouteA RouteB Amino-Alcohol + HBr CheckRoute->RouteB Q_Polymer Is product a gum/polymer? RouteA->Q_Polymer Q_Solid Did you wash with Base? RouteB->Q_Solid Sol_Dilution Fix: Increase Amine to 10eq Use Inverse Addition Q_Polymer->Sol_Dilution Yes Sol_Acid Fix: Maintain pH < 2 Do NOT free base Q_Solid->Sol_Acid Yes Sol_Dry Fix: Azeotrope with Toluene Recrystallize from IPA/Ether Q_Solid->Sol_Dry No (It's an oil)

Figure 2: Diagnostic logic for low yield or product instability.

References

  • Synthesis of 3-Bromopropylamine Hydrobromide (Analogous Protocol)

    • Method: Reflux of 3-aminopropanol with 48% HBr.
    • Source: Organic Syntheses, Coll. Vol. 2, p. 25 (1943).
    • URL:

  • Kinetics of Azetidinium Formation

    • Context: Stability of halo-amines and cyclization r
    • Source:J. Org. Chem. 2004, 69, 3, 843–852.
    • URL:

  • Bromination of Alcohols with HBr (General Mechanism)

    • Context: Standard operating procedures for converting primary alcohols to alkyl bromides.
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:

Disclaimer: This guide is for research purposes only. 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a potent alkylating agent. Handle with extreme caution in a fume hood.

Sources

Optimization

Technical Support Center: Purification of 3-bromo-N-isopropylpropan-1-amine hydrobromide

[1] Case ID: PUR-BR-AMINE-003 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Chemical Profile Subject: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (Also kn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-BR-AMINE-003 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Profile

Subject: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (Also known as: N-Isopropyl-3-bromopropylamine hydrobromide) Formula: C₆H₁₅Br₂N (Salt form) Molecular Weight: ~260.9 g/mol (HBr salt)[1]

Critical Stability Warning: This compound belongs to the class of


-haloamines .[1] In its free-base form, it is highly unstable and prone to rapid intramolecular cyclization to form N-isopropylazetidinium bromide  (a quaternary ammonium salt).[1] This process is irreversible and accelerated by heat, basic pH, and polar protic solvents (water/methanol) when not protonated.[1] Always maintain acidic conditions (pH < 3) and store as the dry hydrobromide salt. 
Diagnostic Troubleshooting (Q&A)

User Question: "My crude product is a sticky, dark brown oil that won't crystallize. How do I get a solid?"

Technical Diagnosis: This is a classic symptom of solvent entrapment or oxidative degradation , often compounded by the presence of unreacted 1,3-dibromopropane (an oil).[1]

  • Impurity Identification: The "oil" is likely a mixture of the target salt, residual 1,3-dibromopropane, and trace oxidized amines.[1]

  • Corrective Action (Trituration):

    • Do not attempt to distill (the salt will decompose).

    • Perform a trituration with anhydrous diethyl ether or hexanes.[1] The target HBr salt is insoluble in these non-polar solvents, while the 1,3-dibromopropane and non-polar organic residues will dissolve.

    • Result: The oil should harden into a solid upon vigorous stirring with ether.

User Question: "I see a second spot on my TLC (Thin Layer Chromatography) near the baseline. Is this the azetidinium ion?"

Technical Diagnosis: It depends on your elution solvent, but a baseline spot usually indicates a highly polar species.[1]

  • Scenario A (Bis-alkylation): If the spot is less polar than the product, it may be the tertiary amine impurity (N,N-bis(3-bromopropyl)isopropylamine).

  • Scenario B (Dimerization): If the spot is more polar or stuck at the baseline, it is likely the N,N'-diisopropyl-1,3-propanediamine dihydrobromide (formed if isopropylamine was in excess).[1]

  • Scenario C (Azetidinium): The azetidinium ion is a quaternary salt and will not move on standard silica TLC plates (it stays at the origin).

  • Verification: Run an NMR. The azetidinium ion shows distinct ring protons (shifted ~4.0-4.5 ppm).[1]

User Question: "Can I use water to extract impurities?"

Technical Diagnosis: ABSOLUTELY NOT.

  • Reasoning: While the salt is water-soluble, dissolving it in water sets up an equilibrium.[1] Even a microscopic amount of free base generated by local pH fluctuations can trigger cyclization to the azetidinium species. Once formed, the azetidinium cannot revert to the linear chain.

  • Protocol: Stick to anhydrous organic solvent systems (Ethanol/Isopropanol/Ether).[1][2]

Purification Protocols
Protocol A: Removal of Non-Polar Impurities (Trituration)

Target: Removal of unreacted 1,3-dibromopropane and non-polar byproducts.[1]

  • Place the crude oily solid in a round-bottom flask.

  • Add Anhydrous Diethyl Ether or MTBE (10 mL per gram of crude).

  • Sonicate for 5–10 minutes or stir vigorously for 30 minutes at room temperature.

  • Allow the solid to settle.[1][2] The supernatant should contain the impurities.

  • Decant the supernatant carefully.[1][2]

  • Repeat 2–3 times until the supernatant is colorless and the solid is free-flowing.

Protocol B: Recrystallization (Removal of Amine Salts)

Target: Separation of mono-alkylated product from bis-alkylated dimers and colored oxides.[1]

ParameterSpecification
Primary Solvent Isopropanol (IPA) or Ethanol (Anhydrous)
Anti-Solvent Diethyl Ether or Ethyl Acetate
Temperature Dissolve at 60°C; Crystallize at -20°C
Recovery Yield Typically 60–75%

Step-by-Step:

  • Dissolve the triturated solid in the minimum amount of boiling Isopropanol (approx. 3-5 mL/g).

  • Optional: If the solution is brown, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through a Celite pad.

  • Remove from heat.[1][2] Add Diethyl Ether dropwise until a faint cloudiness persists.[1]

  • Add a few drops of IPA to clear the solution.

  • Seal the flask and wrap in a towel to cool slowly to room temperature (slow cooling promotes pure crystal growth).

  • Once at room temperature, place in a freezer (-20°C) overnight.

  • Filter the white crystals under argon/nitrogen atmosphere (hygroscopic).

  • Wash with cold ether and dry under high vacuum.[1]

Impurity Formation & Control Logic

The following diagram illustrates the kinetic competition between the desired product and the critical impurities (Azetidinium and Dimer).

G Start Reagents: Isopropylamine + 1,3-Dibromopropane Target TARGET PRODUCT 3-bromo-N-isopropylpropan-1-amine (HBr Salt) Start->Target 1:1 Stoichiometry Controlled Temp Impurity_Dimer IMPURITY (Dimer) N,N'-diisopropyl-1,3-propanediamine (Thermodynamic Sink) Start->Impurity_Dimer Excess Amine Impurity_Bis IMPURITY (Tertiary) N,N-bis(3-bromopropyl) isopropylamine Start->Impurity_Bis Excess Dibromide Impurity_Azet IMPURITY (Cyclic) N-isopropylazetidinium (Kinetic Trap) Target->Impurity_Azet Free Base (pH > 7) Heat / Water

Figure 1: Reaction pathway analysis showing the critical divergence between stable salt formation and irreversible azetidinium cyclization.

References
  • ChemicalBook. (2026).[1][2][3] 3-Bromopropylamine hydrobromide Properties and Synthesis. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1][2] 3-Bromopropylamine hydrobromide (Compound Summary). Retrieved from

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from

  • Organic Syntheses. (1940).[1][2] Preparation of Alkyl Bromides using Hydrobromic Acid. Org. Syn. Coll. Vol. 2, p. 358.[1] Retrieved from

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines. Retrieved from

Sources

Troubleshooting

Troubleshooting low reactivity of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Technical Support Center: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide Executive Summary You are likely encountering "low reactivity" with 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide for one of three distinct re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Executive Summary

You are likely encountering "low reactivity" with 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide for one of three distinct reasons, often misdiagnosed in the lab:

  • The "Salt Trap": The compound is an ammonium hydrobromide salt. It is electrophilically and nucleophilically inert until "unlocked" (deprotonated).

  • The "Azetidine Divergence": Upon free-basing, the molecule undergoes a rapid, invisible intramolecular cyclization to form 1-isopropylazetidine, effectively destroying your reagent before it can react with your target.

  • Steric Shielding: The N-isopropyl group provides significant steric bulk, retarding

    
     kinetics compared to n-propyl or ethyl analogues.
    

This guide provides the diagnostic logic and protocols to distinguish these issues and recover your yield.

Part 1: Diagnostic Framework (The "Why")

The Salt vs. Free Base Dichotomy

As supplied, the molecule is a hydrobromide salt (


). In this state:
  • Nucleophilicity: Zero. The nitrogen lone pair is protonated. It cannot attack electrophiles (e.g., acid chlorides, alkyl halides).

  • Electrophilicity: Low. While the alkyl bromide is present, the adjacent ammonium group is electron-withdrawing (inductive effect), potentially deactivating the chain or causing solubility issues in non-polar organic solvents (DCM, Toluene) where your target nucleophile resides.

Solution: You must neutralize the salt to generate the reactive free amine. However, this triggers the second danger.

The Azetidine Trap (Intramolecular Cyclization)

Once deprotonated, the free amine possesses a nucleophilic nitrogen and an electrophilic carbon separated by a 3-carbon chain. This is the perfect geometry for a 4-exo-tet cyclization to form an azetidine ring.

  • Kinetics: Intramolecular reactions (unimolecular,

    
    ) are often faster than intermolecular reactions (bimolecular, 
    
    
    
    ), especially at low concentrations.
  • Consequence: If you neutralize the salt before adding your target reactant, or if you run the reaction in dilute conditions, the reagent cyclizes to 1-isopropylazetidine. This byproduct is a tertiary amine and is unreactive toward the chemistry intended for the secondary amine or alkyl bromide.

Steric Hindrance (The Isopropyl Factor)

The isopropyl group on the nitrogen creates a "steric cone" that hinders approach.

  • If using the amine as a nucleophile: Attack is slower than with methyl/ethyl amines.

  • If attacking the bromide: The N-isopropyl group is distant (gamma position), but if the amine interacts with the surface or solvent cage, it can influence the conformation.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added a base (TEA/DIPEA) and the starting material disappeared, but I don't see my product. What happened?

Diagnosis: You likely formed 1-isopropylazetidine. Explanation: Tertiary amines like TEA or DIPEA will deprotonate your hydrobromide. If your target electrophile was not present in high excess or was kinetically slow, the intramolecular cyclization took over. The azetidine product is often volatile or polar, potentially eluting with the solvent front or staying on the baseline in TLC/LCMS, leading to a "missing mass" mystery. Fix:

  • Protocol A (In-Situ): Do not pre-mix the base and the reagent. Add the base last or add the reagent slowly to a mixture of the base and the target molecule.

  • Concentration: Run the reaction at the highest possible concentration (1.0 M - 2.0 M) to favor intermolecular kinetics over intramolecular cyclization [1].

Q2: The reaction is sluggish even with strong nucleophiles. Is the bromide hydrolyzed?

Diagnosis: Likely steric or solubility issues, not hydrolysis. Explanation: Alkyl bromides are generally stable. However, if you are running a biphasic reaction (e.g., water/DCM) without a Phase Transfer Catalyst (PTC), the ionic salt stays in the water while your nucleophile stays in the organic layer. Fix:

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) that dissolve the salt and the organic nucleophile.

  • Catalysis: Add Potassium Iodide (KI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Q3: How do I handle the free base if I absolutely need to isolate it?

Diagnosis: Instability. Protocol:

  • Suspend the salt in minimal water (cold, 0°C).

  • Overlay with cold ether or DCM.

  • Add cold NaOH (2M) dropwise with vigorous stirring.

  • Separate layers immediately. Dry organic layer over

    
     (MgSO4 is acidic and can catalyze degradation).
    
  • Use immediately. Do not store. The free base will autocyclize upon standing.

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the critical divergence point where the user loses yield.

ReactivityPathways Salt Reagent Salt (HBr) (Stable, Inert) FreeBase Free Amine Intermediate (Reactive Nucleophile) Salt->FreeBase Deprotonation Base Addition of Base (NaOH, TEA, Carbonate) Base->FreeBase TargetRxn Target Product (Intermolecular Reaction) FreeBase->TargetRxn High Conc. Excess Target Fast Kinetics Azetidine 1-Isopropylazetidine (Unwanted Cyclization) FreeBase->Azetidine Low Conc. High Temp. Slow Electrophile

Figure 1: Kinetic divergence of 3-bromo-N-isopropylpropan-1-amine. Note that the "Red" pathway (Cyclization) is the default thermodynamic sink if reaction conditions are not optimized for the "Green" pathway.

Part 4: Data & Optimization Matrix

Table 1: Solvent & Base Recommendations

ParameterRecommendedAvoidReason
Solvent DMF, Acetonitrile, DMSOAlcohols (MeOH, EtOH)Protic solvents solvate the nucleophile, reducing reactivity (

suppression) [2].
Base

,

NaOH (Strong aqueous)Carbonates provide a "buffered" deprotonation; Aqueous NaOH promotes hydrolysis.
Concentration High (>1.0 M) Dilute (<0.1 M)High concentration favors intermolecular reaction (

) over cyclization (

).
Additive TBAI (Tetrabutylammonium iodide)AcidsTBAI acts as a Phase Transfer Catalyst and iodide source (Finkelstein) to boost bromide reactivity.

Part 5: Experimental Protocol (Self-Validating)

Protocol: High-Yield N-Alkylation using 3-bromo-N-isopropylpropan-1-amine HBr Objective: To couple the reagent with a secondary amine (Target) without cyclization.

  • Preparation: Dissolve the Target Amine (1.5 equiv) and Cesium Carbonate (2.0 equiv) in anhydrous Acetonitrile (Concentration = 1.0 M relative to the bromide).

    • Why: Excess target drives the bimolecular reaction. High concentration suppresses cyclization.

  • Activation: Add Potassium Iodide (KI) (0.1 equiv).

    • Why: Converts alkyl bromide to highly reactive alkyl iodide in situ.

  • Addition: Add the 3-bromo-N-isopropylpropan-1-amine HBr (1.0 equiv) as a solid in a single portion.

    • Why: Adding as a solid allows the salt to dissolve slowly, keeping the instantaneous concentration of the free base low relative to the target nucleophile, further suppressing cyclization.

  • Reaction: Heat to 60°C with vigorous stirring for 4-12 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Partition between EtOAc and Water.

References

  • Organic Chemistry Portal. "Synthesis of Azetidines." Organic Chemistry Portal. Accessed March 1, 2026. [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021. [Link]

Sources

Optimization

Handling moisture sensitivity of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Topic: 3-Bromo-N-propan-2-ylpropan-1-amine hydrobromide[1] Case ID: #BR-ISO-HBR-001 Classification: Hygroscopic Reagent Handling / Stability Protocol Compound: 3-bromo-N-isopropylpropan-1-amine hydrobromide (CAS: 5003-71...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-N-propan-2-ylpropan-1-amine hydrobromide[1]

Case ID: #BR-ISO-HBR-001 Classification: Hygroscopic Reagent Handling / Stability Protocol Compound: 3-bromo-N-isopropylpropan-1-amine hydrobromide (CAS: 5003-71-4 / Analogous structures)

Executive Summary

This guide addresses the stability and handling of 3-bromo-N-isopropylpropan-1-amine hydrobromide . As a


-bromoamine salt, this compound possesses a latent reactivity: the potential for rapid intramolecular cyclization to form a reactive azetidinium  species.

While the hydrobromide (HBr) salt form is designed to "lock" the nitrogen lone pair and prevent this cyclization, moisture absorption compromises this protection. Water acts as a vector for lattice mobility and local pH changes, triggering degradation. Strict moisture exclusion is not just for weighing accuracy—it is a chemical stability requirement.

Module 1: The Stability Mechanism (The "Why")

To handle this compound successfully, you must understand the "Safety Lock" mechanism provided by the acid.

The Chemical Logic:

  • The Locked State (Dry Salt): The nitrogen is protonated (

    
    ). It has no lone pair available for nucleophilic attack. The compound is stable.
    
  • The Trigger (Moisture): Hygroscopic salts absorb atmospheric water, forming a concentrated aqueous layer on the crystal surface (deliquescence).

  • The Failure Mode (Cyclization): In solution, or if the local acidity drops, the amine exists in equilibrium with its free base. The free base rapidly attacks the carbon bearing the bromine (intramolecular

    
    ), ejecting bromide and forming the 
    
    
    
    -isopropylazetidinium
    ion. This is an irreversible degradation.
Visualizing the Degradation Pathway

StabilityPath Salt Dry HBr Salt (Stable) Moisture Moisture Absorption (Deliquescence) Salt->Moisture + H2O (Air) FreeBase Transient Free Base (Reactive) Moisture->FreeBase Equilibrium Shift Azetidinium N-Isopropylazetidinium (Degradation Product) FreeBase->Azetidinium Fast Intramolecular Cyclization (-Br) Hydrolysis Alcohol Byproduct (Hydrolysis) FreeBase->Hydrolysis Slow Intermolecular Substitution (+H2O)

Figure 1: The degradation cascade triggered by moisture. The red path represents the dominant instability mode.

Module 2: Storage & Handling Protocols

Status: MANDATORY for all users.

1. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long term. Cold temperatures kinetically slow the cyclization even if trace moisture is present.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or P2O5).

2. Weighing & Transfer Protocol

Do not weigh this compound on an open benchtop on a humid day.

StepActionRationale
1 Equilibrate Allow the cold vial to warm to room temperature before opening.
2 Environment Use a Glovebox or a Glove Bag if possible.[1][2] If not, use the "Cone-and-Purge" method with Argon on the bench.
3 Speed Weigh quickly.[1] If the solid turns "tacky" or "shiny," it is already absorbing water.
4 Solvents Dissolve only in anhydrous solvents (DMF, DCM, MeCN).
Module 3: Troubleshooting & Diagnostics

Symptom: The solid has turned into a sticky gum or oil.

  • Diagnosis: The salt has deliquesced (absorbed water).[1]

  • Immediate Action:

    • Check purity by NMR (see below).

    • If pure: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

    • If impure: Recrystallization is required (typically Ethanol/Ether precipitation), but recovery may be poor due to solubility.

Symptom: Reaction yield is low; "unidentified" polar spots on TLC.

  • Diagnosis: The reagent likely cyclized to the azetidinium before or during the reaction.

  • Root Cause: The base was added too early, or the solvent was wet.

  • Fix: Add the base (e.g., TEA, DIPEA, Carbonate) last, only after the electrophile and the amine salt are mixed. Keep the internal pH neutral/acidic as long as possible.

Analytical Verification (NMR)

Use DMSO-d6 (anhydrous) for NMR analysis. Avoid


 if it contains traces of HCl or water, which can complicate the spectrum.
SignalExpected (Linear Salt)Degraded (Azetidinium)Degraded (Alcohol)

-CH2 (to N)
Triplet/Multiplet ~3.0 ppmShifted downfield (ring strain)~2.6 ppm

-CH2 (to Br)
Triplet ~3.5 ppmDisappears (becomes ring CH2)Shifted to ~3.6 ppm (CH2-OH)
Integration 3H (propyl) + 1H (isopropyl)Complex ring multiplets3H (propyl)
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I convert the HBr salt to the Free Base for storage?

  • Strictly NO. The free base (3-bromo-N-isopropylpropan-1-amine) is highly unstable. Without the proton on the nitrogen, the lone pair will immediately attack the bromide chain, forming the azetidinium salt. Always store as the HBr salt.

Q2: I see a "yellowing" of the white powder. Is it still good?

  • Caution Required. Yellowing often indicates trace oxidation or the elimination of HBr to form allylamine byproducts. Perform a proton NMR. If purity is >95%, it can likely be used, but recrystallization is recommended.

Q3: Can I use this reagent in water/aqueous buffers?

  • Yes, but with conditions. You must use it immediately. In aqueous solution at neutral pH, the half-life of the linear amine is limited. If the pH is basic (>8), cyclization occurs within minutes. If the pH is acidic (<5), it is stable for hours/days.

Q4: Is the azetidinium byproduct toxic?

  • YES. Azetidinium ions are potent alkylating agents (similar to mustards). They can alkylate DNA. Treat all degraded waste of this compound as a genotoxic hazard .

References & Grounding
  • Chemical Stability of Haloamines:

    • Source: PubChem.[3][4] (n.d.). 3-Bromopropylamine hydrobromide.[3][5][6][7] National Library of Medicine. Retrieved from [Link]

    • Context: Establishes the baseline properties of homologous 3-bromoamines and their tendency for cyclization.

  • Handling Hygroscopic Salts:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Context: Standard protocols for drying and storing deliquescent amine salts (general reference).

  • Azetidinium Formation Mechanism:

    • Source: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

    • Context: detailed mechanistic insight into the cyclization of

      
      -haloamines to azetidiniums.
      
  • Safety Data & Hazards:

    • Context: Hazard identification (Skin Irrit. 2, Eye Irrit.[7] 2) and handling precautions.[1][5][7][8]

Sources

Troubleshooting

Technical Support Center: Minimizing Elimination in 3-Bromo-N-propan-2-ylpropan-1-amine HBr

-Haloamines Document ID: TS-ORG-2026-03-01 Author: Senior Application Scientist, Chemical Development Division[1][2] Executive Summary & Mechanistic Insight 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as...

Author: BenchChem Technical Support Team. Date: March 2026


-Haloamines
Document ID:  TS-ORG-2026-03-01
Author:  Senior Application Scientist, Chemical Development Division[1][2]

Executive Summary & Mechanistic Insight

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) is a metastable intermediate.[1][2] Its utility lies in its bifunctionality: it contains an electrophilic alkyl bromide and a nucleophilic secondary amine.[2]

However, this duality creates a "ticking clock."[1][2] Once the HBr salt is neutralized (free-basing), the molecule faces a kinetic competition between three pathways. Minimizing Pathway B (Elimination) requires strict control over thermodynamic and kinetic parameters.[2]

The Reaction Landscape

The following diagram illustrates the competing pathways once the amine is neutralized.

ReactionPathways cluster_conditions Critical Control Factors Start HBr Salt (Stable) FreeBase Free Amine (Reactive Intermediate) Start->FreeBase Neutralization (Base added) Azetidine Pathway A: Cyclization (N-isopropylazetidine) Target Product FreeBase->Azetidine Intramolecular SN2 (Kinetic Product) Elimination Pathway B: Elimination (Allylamine Derivative) Undesired Side Reaction FreeBase->Elimination E2 Elimination (High Temp / Strong Base) Polymer Pathway C: Polymerization (Oligomers) FreeBase->Polymer Intermolecular SN2 (High Conc.)

Figure 1: Kinetic competition between cyclization (


), elimination (

), and polymerization.[1] Elimination is favored by heat and steric bulk.

Troubleshooting Guide (Q&A Format)

This section addresses specific observations users encounter in the lab.

Scenario A: "I see a new set of olefinic peaks in my NMR (5.0–6.0 ppm)."

Diagnosis: E2 Elimination has occurred, forming N-isopropyl-N-(prop-2-en-1-yl)amine.[1][2] Root Cause: The base used for neutralization was too strong or the temperature was too high, allowing the base to abstract the


-proton rather than allowing the nucleophilic substitution to proceed.

Corrective Action:

  • Switch Bases: If using Hydroxide (

    
    ) or Alkoxides (
    
    
    
    ), switch to Carbonate (
    
    
    ) or Bicarbonate (
    
    
    )
    .[1][2] Strong bases increase the rate of E2 elimination significantly.[2][3]
  • Lower Temperature: Elimination has a higher activation energy than cyclization.[2] Conduct the neutralization at 0°C and do not exceed Room Temperature (25°C).

  • Solvent Change: If using ethanol/methanol, switch to a non-protic solvent like Acetonitrile (MeCN) or Dichloromethane (DCM) . Protic solvents can solvate the nucleophile (amine), reducing its

    
     capability while leaving the base free to perform elimination.
    
Scenario B: "My yield is low, and I have an insoluble gum/oil at the bottom of the flask."

Diagnosis: Intermolecular Polymerization (Pathway C).[2] Root Cause: The concentration of the free amine is too high. When two free amine molecules meet, one alkylates the other, leading to linear oligomers rather than the internal ring closure (azetidine) or the desired external coupling.

Corrective Action:

  • High Dilution: Run the reaction at < 0.05 M .

  • Slow Addition: Do not dump the base in at once. Add the base slowly to a dilute solution of the HBr salt. This ensures that as soon as a molecule is free-based, it cyclizes (or reacts with your target) before it encounters another free amine molecule.[1][2]

Scenario C: "The starting material (HBr salt) is turning yellow and sticky in the bottle."

Diagnosis: Hygroscopic decomposition.[2] Root Cause: The salt is absorbing atmospheric moisture.[2] Water can act as a weak base or facilitate hydrolysis over time, leading to slow degradation.[1]

Corrective Action:

  • Desiccation: Store the salt in a desiccator or under Argon.

  • Recrystallization: If the purity is compromised, recrystallize from Ethanol/Ether to remove the degradation products before use.

Validated Experimental Protocols

These protocols are designed to minimize elimination by controlling the "Free-Base Window."[2]

Protocol 1: "Just-in-Time" Free-Basing (For use as a Reagent)

Use this if you are reacting the bromide with an external nucleophile and want to avoid elimination.[1][2]

ParameterSpecificationReason
Solvent DCM or Toluene (Biphasic with Water)Biphasic systems keep the bulk of the salt in the aqueous phase, releasing the free amine slowly into the organic phase.[1]
Base 10% NaHCO₃ or K₂CO₃ (aq)Weak bases minimize proton abstraction (

-elimination).[1][2]
Temp 0°C (Ice Bath)Kinetic control favors substitution over elimination.[2]

Step-by-Step:

  • Suspend 3-bromo-N-propan-2-ylpropan-1-amine HBr (1.0 eq) in DCM (10 mL/g).

  • Cool the suspension to 0°C.

  • Add cold 10% aqueous

    
     (2.0 eq) vigorously.
    
  • Stir for 5-10 minutes maximum .

  • Separate layers immediately.[2] Dry the organic layer over

    
     at 0°C.[2]
    
  • Use immediately. Do not store the free base.

Protocol 2: Cyclization to N-Isopropylazetidine (Minimizing Alkene)

Use this if the Azetidine is your target.[1]

Step-by-Step:

  • Dissolve the HBr salt in Acetonitrile (MeCN) at high dilution (0.02 M).

  • Add Sodium Bicarbonate (

    
    )  (3.0 eq) as a solid powder.
    
    • Note: Using solid base creates a heterogeneous surface reaction, preventing a high concentration of dissolved base that could trigger elimination.

  • Heat to reflux only if necessary ; otherwise, stir at RT for 24-48h.

    • Tip: Monitoring by GC-MS is preferred over TLC due to the polarity of the amine.[2]

  • Filter off inorganic salts and carefully distill the solvent (Azetidines are volatile!).[2]

Decision Logic for Optimization

Use this flow to determine the best reaction conditions for your specific goal.

OptimizationLogic Start Start: 3-Bromo-N-isopropyl propylamine HBr Goal What is your goal? Start->Goal MakeAzetidine Target: N-Isopropylazetidine Goal->MakeAzetidine UseAsLinker Target: Alkylate External Nucleophile Goal->UseAsLinker Cond1 Condition: High Dilution (<0.05M) MakeAzetidine->Cond1 Cond2 Condition: Biphasic System (DCM/Water) UseAsLinker->Cond2 Base1 Base: Solid NaHCO3 or K2CO3 Cond1->Base1 Result1 Result: High Cyclization Low Polymerization Base1->Result1 Base2 Base: Cold aq. NaHCO3 Cond2->Base2 Result2 Result: Controlled Free-Basing Minimizes Elimination Base2->Result2

Figure 2: Decision matrix for selecting experimental conditions based on synthetic intent.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) or DIPEA to neutralize the salt? A: It is risky. While these are non-nucleophilic bases, they are basic enough to trigger E2 elimination if the reaction mixture is heated. Furthermore, the resulting ammonium salts can be difficult to separate from your product. Inorganic bases (


) are preferred because they can be filtered off.[2]

Q: Why is the "Isopropyl" group important here? A: The isopropyl group provides steric bulk on the nitrogen. This actually helps favor cyclization (Thorpe-Ingold effect / gem-dialkyl effect analog) compared to a methyl or hydrogen substituent, but it also makes the nitrogen slightly less nucleophilic due to sterics.[1][2] However, it also makes the elimination product (the alkene) more sterically crowded, which slightly disfavors elimination compared to a linear chain.[1]

Q: I need to store the free base. How? A: Do not store the free base. It will auto-polymerize or cyclize over time.[2] If you absolutely must, store it as a dilute solution in a non-polar solvent (Hexane/DCM) at -20°C or lower.[1][2] Ideally, keep it as the HBr salt until the moment of use.

References

  • Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012).[1][4] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1]

  • Mechanisms of Elimination: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 17: Elimination Reactions). [1]

  • Handling Haloamines: Cromwell, N. H., & Phillips, B. (1949).[1] The preparation and properties of some 1-alkyl-3-azetidines. Chemical Reviews, 71(2), 7885.[1]

  • Phase Transfer Conditions: Okawara, T., Matsuda, T., & Furukawa, M. (1982).[1][5] Convenient syntheses of cyclic carboxamides from

    
    -halocarboxamides under phase transfer conditions.[2] Chemical and Pharmaceutical Bulletin, 30(4), 1225-1233.[1] 
    

Sources

Optimization

Technical Support Center: Recrystallization of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Status: Operational Ticket ID: REC-BR-ISO-001 Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile You are working with 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REC-BR-ISO-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

You are working with 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine hydrobromide). This is a bifunctional building block containing a secondary amine and a primary alkyl bromide.

Critical Chemical Behavior:

  • State: Hydrobromide salt (Ionic solid).

  • Stability: Kinetic stability depends entirely on maintaining the protonation of the nitrogen atom.

  • Primary Hazard (The "Cyclization Trap"): If the amine becomes deprotonated (free base form) or if the salt dissociates significantly in solution, the nitrogen will attack the terminal carbon, displacing the bromide to form a quaternary azetidinium ring. This is an irreversible degradation pathway.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify the compound while suppressing azetidinium formation and hydrolysis.

Recommended Solvent System
  • Primary Solvent (Good Solubility): Anhydrous Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-Solvent (Poor Solubility): Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    
  • Stabilizer: 48% HBr (trace amount) or dry HBr gas (optional but recommended for high purity).

Step-by-Step Protocol
  • Dissolution (Hot):

    • Place the crude solid in a round-bottom flask.

    • Add the minimum amount of anhydrous IPA needed to wet the solid.

    • Heat to near reflux (~80°C). Add more IPA in small portions until the solid just dissolves.

    • Technical Note: If the solution turns dark brown, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • The "Acidic Blanket" (Crucial Step):

    • Add 1-2 drops of concentrated HBr (aq) or bubble a small amount of dry HBr gas into the hot solution.

    • Reasoning: This suppresses the equilibrium concentration of the free amine, preventing self-cyclization during the cooling phase.

  • Crystallization (Cooling):

    • Remove from heat and let the flask cool to room temperature slowly.

    • Once at room temp, add the Anti-Solvent (Diethyl Ether) dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of IPA to clear the solution again.

    • Place in a freezer (-20°C) for 12-24 hours.

  • Isolation:

    • Filter the crystals rapidly using a chilled Büchner funnel.

    • Wash with cold Diethyl Ether/IPA (9:1 ratio).

    • Dry under high vacuum over

      
       or KOH pellets (to absorb HBr fumes/moisture).
      

Visualization: Workflow & Degradation Pathways

Figure 1: Recrystallization Logic Flow

This diagram illustrates the decision matrix for the purification process.

RecrystallizationFlow Start Crude 3-bromo-N-isopropyl propylamine HBr Solvent Dissolve in min. hot IPA (Anhydrous) Start->Solvent CheckColor Is solution dark/brown? Solvent->CheckColor Charcoal Add Activated Charcoal Hot Filtration (Celite) CheckColor->Charcoal Yes Acidify Add trace HBr (Suppress Free Base) CheckColor->Acidify No Charcoal->Acidify Cooling Cool to Room Temp Acidify->Cooling AntiSolvent Add Et2O until turbid Then clear with drops of IPA Cooling->AntiSolvent Freeze Crystallize at -20°C AntiSolvent->Freeze Filter Cold Filtration & Wash Freeze->Filter

Caption: Decision tree for the purification of sensitive haloalkylamine salts.

Figure 2: The "Hidden" Degradation Mechanism

Understanding why your yield might be low or why a new impurity appears.

DegradationMechanism Salt Desired Salt Form (Stable) FreeBase Free Base Form (Reactive Intermediate) Salt->FreeBase - HBr (Equilibrium) FreeBase->Salt + HBr Azetidinium Azetidinium Impurity (Cyclic Quaternary Ammonium) FreeBase->Azetidinium Intramolecular Cyclization (Heat)

Caption: The kinetic pathway from stable salt to irreversible cyclic impurity.

Troubleshooting & FAQs

Q1: The solid turned into an oil/goo upon filtration. What happened?

Diagnosis: This is likely "oiling out" rather than crystallizing, or the salt has absorbed atmospheric moisture.

  • Cause A (Hygroscopicity): Hydrobromide salts are extremely hygroscopic. If the air is humid, the salt pulls water and dissolves into a concentrated syrup.

  • Cause B (Impurity Profile): High levels of the azetidinium impurity (see Fig 2) lower the melting point, preventing lattice formation.

  • Fix:

    • Redissolve the oil in fresh hot IPA.

    • Add a seed crystal if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Use strictly anhydrous solvents and dry glassware.

Q2: Why is my melting point broad (e.g., 160-168°C) instead of sharp?

Diagnosis: Impure crystal lattice.

  • Context: Pure amine hydrobromides usually have sharp melting points (typically >170°C for this class of compounds, analogous to 3-bromopropylamine HBr).

  • Fix: Perform a "swish wash." Suspend the solid in cold Ethyl Acetate (it should not dissolve) and stir vigorously for 30 minutes. Filter. This removes surface impurities without the thermal stress of full recrystallization.

Q3: Can I use water or methanol?

Verdict: Avoid Water. Use Methanol with caution.

  • Reasoning:

    • Water: At high temperatures, water acts as a nucleophile. You risk hydrolyzing the C-Br bond to form the alcohol (3-hydroxy-N-isopropylpropylamine).

    • Methanol: It is often too good a solvent (high solubility), making recovery difficult. It also carries a slight risk of methanolysis (forming the methyl ether) if heated for prolonged periods.

Q4: The product is pink/brown. Is it ruined?

Diagnosis: Trace oxidation or free bromine.

  • Assessment: Amine salts often discolor due to trace oxidation of the amine or liberation of

    
     from the HBr over time.
    
  • Fix: This is usually cosmetic. If purity (NMR/HPLC) is >98%, the color is irrelevant for most applications. If necessary, use the activated charcoal step described in the SOP.

Comparison of Solvent Systems

Solvent SystemSolubility (Hot)Recovery YieldRisk ProfileRecommendation
IPA / Et2O HighHigh (80-90%)LowPrimary Choice
EtOH / EtOAc HighModerate (60-70%)LowSecondary Choice
Water / EtOH Very HighLowHigh (Hydrolysis)Do Not Use
Acetone ModerateLowModerate (N-alkylation)Avoid

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amine salts and general recrystallization techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for haloalkylamine synthesis and handling).

  • Cossar, B. C., et al. (1971). "Synthesis of Azetidinium Salts." Journal of Organic Chemistry. (Mechanistic insight into the cyclization of 3-haloalkylamines).

  • Toy, P. H., & Janda, K. D. (1999). "Soluble Polymer-Supported Organic Synthesis." Accounts of Chemical Research. (Discusses stability of linker chains similar to propyl-amine derivatives).

Troubleshooting

Technical Support Center: Extraction of 3-bromo-N-propan-2-ylpropan-1-amine

Ticket ID: #EXT-BR-AMINE-001 Topic: pH Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Tug-of-War" Extracting 3-bromo-N-propan-2-ylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EXT-BR-AMINE-001 Topic: pH Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Tug-of-War"

Extracting 3-bromo-N-propan-2-ylpropan-1-amine poses a classic organic chemistry paradox. You are balancing two competing realities:

  • Basicity: To extract the amine into an organic layer, you must deprotonate it (pH > pKa).

  • Stability: The moment the amine is deprotonated (free base), it becomes a nucleophile. With an alkyl bromide on the same chain (3 carbons away), it will rapidly cyclize via intramolecular

    
     to form a water-soluble azetidinium salt .
    

The Solution: You cannot stop the cyclization, but you can outrun it. Success requires a specific pH window (10.5–11.0), cryogenic temperatures (


), and rapid phase separation.

Troubleshooting Guide & FAQs

Q1: "I adjusted the aqueous layer to pH 14 to ensure full deprotonation, but my organic yield is <10%. Where is my product?"

Diagnosis: You likely destroyed your product by forcing cyclization. Technical Explanation: At pH 14, the amine is 100% deprotonated. In this "free base" form, the nitrogen lone pair attacks the


-carbon (carrying the bromine). This forms 1-isopropylazetidinium bromide , a quaternary ammonium salt.
  • Result: The product becomes ionic again and partitions back into the water layer (or stays there), making it unextractable by organic solvents.

  • Fix: Never exceed pH 11. Use a weak inorganic base like Potassium Carbonate (

    
    ) rather than Sodium Hydroxide (NaOH).[1]
    
Q2: "I am seeing a large impurity peak in my LC-MS with a mass of [M-Br+OH]. Is this hydrolysis?"

Diagnosis: Yes, or a downstream artifact of cyclization. Technical Explanation: While direct hydrolysis (hydroxide displacing bromide) is possible at high pH, the more likely pathway is:

  • Cyclization to the azetidinium ion.

  • Ring-opening of the strained azetidinium ring by water/hydroxide. This yields the amino-alcohol (3-(isopropylamino)propan-1-ol), which is a common impurity.

  • Fix: Reduce contact time between the free base and the aqueous phase to <10 minutes. Keep all buffers at

    
    .
    
Q3: "I'm getting terrible emulsions. The layers won't separate."

Diagnosis: Surfactant behavior of the protonated amine. Technical Explanation: The secondary amine has a hydrophobic tail (isopropyl) and a polar head. At neutral pH (where it is protonated), it acts as a surfactant.

  • Fix: Increase the ionic strength of the aqueous layer. Saturated Brine (NaCl) or using saturated

    
     as your base will create a "salting-out" effect, forcing the organic materials into the organic phase and breaking the emulsion.
    

Optimized Protocol: "The Cold-Flash Extraction"

Objective: Isolate the free base with >90% recovery and <2% cyclization.

Reagents & Setup
  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred as it is less likely to react with the amine over time than DCM.

  • Base: Saturated Potassium Carbonate (

    
    , aq) — Pre-chilled to 
    
    
    
    .
  • Temperature: Ice bath (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve your crude amine salt (e.g., HBr salt) in a minimum amount of water. Cool to

    
    .
    
  • Overlay: Add the extraction solvent (MTBE) before basification. This provides an immediate "sink" for the free base as it forms.

  • Basification (The Critical Step):

    • Slowly add cold Saturated

      
       with vigorous stirring.
      
    • Target pH: 10.5 – 11.0.

    • Why? This pH is just above the pKa (approx 10.5), pushing the equilibrium to the free base without the harshness of pH 14.

  • Rapid Partition: Shake vigorously for only 30-60 seconds.

  • Separation: Immediately separate the layers. Keep the organic layer cold.

  • Stabilization:

    • Option A (Use immediately): Dry over

      
       and use in the next step within 1 hour.
      
    • Option B (Storage): Immediately treat the organic layer with ethereal HCl or Oxalic acid to re-precipitate the stable salt. Do not store the free base.

Technical Data & Visualization

Table 1: Species Distribution vs. pH

Based on estimated pKa ~10.5 for N-isopropyl-3-bromopropylamine.

pH Level% Protonated (Water Soluble)% Free Base (Extractable)Reaction Risk (Cyclization)Recommendation
7.0 > 99.9%< 0.1%NegligibleToo low for extraction.
9.5 ~ 90%~ 10%LowPoor yield.
10.5 ~ 50%~ 50%ModerateAcceptable (requires multiple extractions).
11.0 ~ 24%~ 76%HighOptimal Balance (High yield/Fast work).
14.0 ~ 0%~ 100%Critical Avoid. Rapid destruction of product.
Figure 1: Reaction Pathways & Fate of the Molecule

The following diagram illustrates the kinetic competition between extraction and decomposition.

G Salt Amine Salt (Stable, Water Soluble) pH < 7 FreeBase Free Base (Reactive, Organic Soluble) pH > 10 Salt->FreeBase Add Base (pH 11) Keep Cold! FreeBase->Salt Add Acid Extracted Extracted Product (In MTBE/DCM) FreeBase->Extracted Rapid Partitioning (Success Pathway) Azetidinium Azetidinium Salt (DEAD END: Water Soluble) FreeBase->Azetidinium Time/Heat (Intramolecular SN2) Hydrolysis Amino-Alcohol (Impurity) Azetidinium->Hydrolysis OH- Attack

Caption: Kinetic pathway showing the critical divergence between successful extraction (Green) and irreversible cyclization to azetidinium (Red).

Safety Warning (Critical)

Hazard Alert: 3-bromoamines are structurally related to nitrogen mustards .

  • Vesicant Risk: The free base can alkylate DNA and proteins. It is potentially a severe skin, eye, and respiratory irritant.

  • Handling: Always handle the free base in a fume hood. Double-glove (Nitrile) is recommended. Treat all aqueous waste as hazardous alkylating waste; quench with dilute ammonia or thiosulfate before disposal if required by local safety protocols.

References

  • Evans, D. A. (n.d.). pKa's of Nitrogen Acids and Bases. Harvard University. Retrieved from [Link]

    • Context: Establishes the baseline pKa for secondary dialkylamines (~10.7-11.0).
  • Stirling, C. J. M. (1960).
  • ResearchGate Discussion. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? Retrieved from [Link]

    • Context: Validates the use of and cold extraction techniques for this specific class of compounds.
  • PubChem. (2025).[2] 3-Bromopropylamine Hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link][2]

    • Context: Provides structural data and safety classific

Sources

Optimization

Resolving solubility issues with 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide in water

Topic: Resolving Solubility & Stability Issues in Aqueous Media Executive Summary Product: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr). Class: Secondary Haloalkylamine Salt.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Stability Issues in Aqueous Media
Executive Summary

Product: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr). Class: Secondary Haloalkylamine Salt. Critical Warning: This compound exhibits a "Solubility-Stability Paradox." While the hydrobromide salt is inherently hydrophilic, the molecule is chemically unstable in water at neutral or basic pH due to rapid intramolecular cyclization.

If you are experiencing "solubility issues" (precipitates, turbidity, or oiling out), it is highly probable you are actually observing chemical degradation or phase separation of the free base.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand why the system fails. The propyl chain allows the secondary amine to attack the carbon bearing the bromine atom. This forms a highly reactive, four-membered Azetidinium Ion .

The Azetidinium Trap

In water, this reaction pathway competes with simple dissolution.

  • Low pH (< 4): The amine is protonated (

    
    ). It cannot act as a nucleophile. The compound remains stable and soluble.
    
  • Neutral/High pH (> 6): The amine deprotonates. It immediately attacks the bromine position, cyclizing into an azetidinium ion.

  • Consequence: The azetidinium ion rapidly hydrolyzes to form an amino-alcohol (3-hydroxy-N-isopropylpropylamine), which has different solubility properties, or polymerizes, leading to "gunk" or turbidity.

Azetidinium_Pathway cluster_0 Stable Zone (pH < 4) cluster_1 Danger Zone (pH > 6) Salt Amine HBr Salt (Protonated, Soluble) FreeBase Free Base Amine (Nucleophilic) Salt->FreeBase pH Increase Azetidinium Azetidinium Ion (Reactive Intermediate) FreeBase->Azetidinium Intramolecular Cyclization Hydrolysis Hydrolyzed Product (Amino-Alcohol) Azetidinium->Hydrolysis Water Attack (Irreversible)

Figure 1: The degradation pathway of 3-bromoamines in water. Solubility issues often stem from the formation of the hydrophobic free base or the hydrolyzed alcohol.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: The solution turns cloudy or "oils out" immediately upon dissolution.

Diagnosis: Premature Free-Basing. The N-isopropyl group adds significant lipophilicity. If your water is not sufficiently acidic, the salt dissociates, and the local pH rises enough to generate the free base. Unlike the salt, the free base is an oil that is sparingly soluble in water.

Corrective Action:

  • Do not heat the solution to dissolve the oil (this accelerates degradation).

  • Acidify: Add 1-2 drops of 48% Hydrobromic Acid (HBr) or concentrated HCl to the suspension.

  • Vortex: Agitate vigorously. If the oil redissolves, it was the free base.

  • Prevention: Always use pre-acidified water (0.1 M HBr or HCl) rather than neutral deionized water.

Issue 2: White precipitate forms after standing for 1-2 hours.

Diagnosis: Common Ion Effect or Dimerization. If you dissolved the compound in a high-concentration bromide buffer (e.g., PBS or KBr), the excess bromide ions (


) push the solubility equilibrium back toward the solid salt. Alternatively, if the concentration is very high (>1 M), intermolecular alkylation (dimerization) may have occurred.

Corrective Action:

  • Dilution: Add pre-chilled, acidified water to lower the ionic strength.

  • Filtration: Filter the precipitate. Analyze via NMR.

    • Sharp peaks: Likely recovered starting material (Common Ion Effect).

    • Broad/New peaks: Polymerized degradation product (Discard).

Issue 3: The solution is clear but yield in subsequent reactions is near zero.

Diagnosis: Silent Hydrolysis. The compound dissolved, but because the pH was neutral, it cyclized to the azetidinium ion and then hydrolyzed to the alcohol. The alcohol is soluble but unreactive toward your target nucleophile.

Verification: Perform a quick LC-MS or Chloride Titration. If the bromine has been released as free bromide ion (


) into the solution before your reaction starts, the starting material is dead.
Module 3: Validated Protocols
Protocol A: Safe Aqueous Dissolution (The "Cold-Acid" Method)

Use this protocol if you MUST use water as a solvent.

ParameterSpecificationReason
Temperature 0°C - 4°C (Ice Bath)Retards cyclization kinetics.
Solvent 10mM HBr or HCl (aq)Maintains protonation of the amine.
Concentration Max 50 mg/mLPrevents intermolecular polymerization.
Time Limit Use within 15 minsHydrolysis is time-dependent.

Step-by-Step:

  • Chill 10 mL of 10mM HBr in a glass vial on ice for 10 minutes.

  • Weigh the 3-bromo-N-isopropylpropylamine HBr solid.

  • Add the solid to the chilling solvent.

  • Do not sonicate (heat generation risk). Vortex in short bursts (5 seconds).

  • Use immediately.

Protocol B: Rescue of "Oiled Out" Material

Use this if you observe phase separation.

  • Isolate: Decant the aqueous layer. Keep the oil.

  • Redissolve: Add a minimal amount of cold Methanol (MeOH) to the oil. It should dissolve instantly.

  • Re-acidify: Add 1 equivalent of HBr (48% aq) or HCl (conc) to the methanol solution.

  • Precipitate: Slowly add cold Diethyl Ether (

    
    ) until a white solid reprecipitates.
    
  • Filter: Collect the solid under inert gas (Argon/Nitrogen).

Module 4: Decision Logic for Solubility

Use this logic flow to determine the correct handling procedure for your specific observation.

Troubleshooting_Logic Start User observes Solubility Issue Obs1 Observation: Oily droplets at bottom Start->Obs1 Obs2 Observation: White crystalline ppt Start->Obs2 Obs3 Observation: Turbid/Hazy solution Start->Obs3 Action1 Check pH. If > 5, add HBr/HCl. Obs1->Action1 Action2 Check Buffer. Is [Br-] high? Dilute with water. Obs2->Action2 Action3 Likely Polymerization. Filter & Check NMR. Discard if degraded. Obs3->Action3

Figure 2: Troubleshooting logic flow for identifying the root cause of solubility failures.

FAQs

Q: Can I use DMSO instead of water? A: Yes, and it is recommended. DMSO or DMF are superior solvents because they are non-nucleophilic. However, the amine can still cyclize if the solution is basic. Ensure the salt form is maintained.

Q: Why does the technical data sheet say "Soluble in water"? A: This refers to the thermodynamic solubility of the pure salt. It does not account for the kinetic instability (hydrolysis) or the pH-dependent free-basing that occurs in real-world lab conditions.

Q: How do I store the stock solution? A: Never store aqueous stock solutions. Hydrolysis will occur even at 4°C over 24 hours. Prepare fresh immediately before use. Store the solid powder in a desiccator at -20°C.

References
  • PubChem. (n.d.).[1] 3-Bromopropan-1-amine hydrobromide | C3H9Br2N.[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Couty, F., & David, O. (2016). Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers. (Discusses Azetidinium reactivity).[4] Retrieved March 1, 2026, from [Link]

  • Physics Classroom. (n.d.). Solubility and the Common Ion Effect. Retrieved March 1, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

A Comparative Solvent & Structural Analysis Guide Executive Summary This guide provides a definitive spectroscopic analysis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Solvent & Structural Analysis Guide

Executive Summary

This guide provides a definitive spectroscopic analysis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr). As a bifunctional building block containing a secondary amine and a terminal alkyl bromide, this molecule is a critical intermediate in medicinal chemistry for installing N-isopropyl-propyl linkers.

However, its validation presents two specific challenges:

  • Salt vs. Free Base: The hydrobromide salt form significantly alters chemical shifts (

    
    ) compared to the free base, requiring specific solvent choices for accurate integration.
    
  • Intrinsic Instability: 3-bromo-propyl amines are prone to intramolecular cyclization, forming thermodynamically stable azetidinium salts . Distinguishing the linear product from this cyclic impurity is the primary objective of this analysis.

Structural Logic & Assignment

To validate the structure, we must deconstruct the molecule into its magnetically distinct environments. The protonation of the secondary amine (


) exerts a strong deshielding effect on the 

-carbons.

Target Structure:



Predicted 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionGroupTypeIntegrationMultiplicityPredicted Shift (

ppm)
Structural Insight (Causality)
(e) Isopropyl

Methyl6HDoublet (

Hz)
1.25 – 1.35 Characteristic isopropyl doublet. Slightly downfield due to inductive effect of

.
(b) Central

Methylene2HQuintet2.15 – 2.30 "Bridge" protons. Split by both (a) and (c).
(c)

Methylene2HMultiplet/Broad3.00 – 3.20 Deshielded by the ammonium center (

).
(d) Isopropyl

Methine1HSeptet3.30 – 3.50 Deshielded by

. Overlap risk with water peak in DMSO if wet.
(a)

Methylene2HTriplet (

Hz)
3.55 – 3.65 Deshielded by Bromine electronegativity. Critical diagnostic peak.
(NH)

Amine2HBroad Singlet8.50 – 9.20 Exchangeable protons. Only visible in non-protic polar solvents (DMSO-d6).

Expert Note: The key to confirming the linear structure vs. the cyclic azetidinium impurity is the integration ratio of the triplet at ~3.6 ppm (Br-CH2) relative to the isopropyl doublet. In the cyclized form, the terminal


 signal disappears, shifting upfield as it becomes part of the ring system.
Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates which structural features are visible.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)D2O (Alternative)CDCl3 (Not Recommended)
Solubility (HBr Salt) ExcellentExcellentPoor / Insoluble
Amine Proton (

)
Visible (~9.0 ppm). Allows confirmation of salt stoichiometry.Invisible . Exchanges with D2O (HDO peak grows).N/A
Resolution Moderate. Viscosity causes slight line broadening.High. Very sharp peaks.N/A
Chemical Shift Stability Stable.pH dependent. Shifts may drift based on concentration.N/A
Water Interference Peak at 3.33 ppm may obscure the Isopropyl CH (Septet).HDO peak at 4.79 ppm is far from signals of interest.N/A

Recommendation: Use DMSO-d6 for initial structural characterization to prove the presence of the ammonium protons. Use D2O for routine purity checks where integration of the carbon backbone is the only requirement.

Stability & Impurity Profiling (The "Trustworthiness" Pillar)

The most critical aspect of analyzing this molecule is detecting the Azetidinium impurity.

Mechanism of Instability: Under basic conditions or prolonged heating, the amine lone pair (even in equilibrium with the salt) attacks the terminal carbon bearing the bromine.

Diagnostic Signals for Impurity (N-isopropylazetidinium):

  • Loss of Triplet: The distinct triplet at ~3.6 ppm (

    
    ) vanishes.
    
  • New Ring Signals: Complex multiplets appear around 4.0–4.5 ppm (ring protons).

  • Shift of Methyls: The isopropyl doublet often shifts slightly downfield due to the constrained quaternary nitrogen.

Visualization: Analytical Workflow & Stability Logic

G Start Crude Product (3-bromo-N-isopropylpropylamine HBr) Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 Analysis (Full Characterization) Solvent->DMSO Primary Method D2O D2O Analysis (Routine Purity) Solvent->D2O Secondary Method Check1 Check: Triplet @ 3.6 ppm? DMSO->Check1 D2O->Check1 Result_Pass PASS: Linear Structure Confirmed Check1->Result_Pass Triplet Present (2H) Result_Fail FAIL: Azetidinium Cyclization Detected Check1->Result_Fail Triplet Absent/Shifted

Figure 1: Decision tree for spectroscopic validation, highlighting the critical checkpoint for cyclization.

Experimental Protocols
Protocol A: Quantitative 1H NMR in DMSO-d6

Best for: Lot release, full structural elucidation.

  • Sample Preparation:

    • Weigh 10–15 mg of the HBr salt into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the sample is fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Suspended solids will ruin the shim.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (d1): Set to 5–10 seconds .

      • Reasoning: The

        
         protons have long T1 relaxation times. A short delay will under-integrate the amine protons, leading to a false calculation of salt stoichiometry.
        
    • Scans (ns): 16 or 32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase manually, ensuring the broad amine peak at ~9.0 ppm is flat at the baseline.

Protocol B: Stability Check (Azetidinium Detection)

Best for: Checking older batches or reaction monitoring.

  • Sample Preparation: Dissolve 10 mg in D2O .

  • Acquisition: Standard proton parameters (d1 = 1 sec is acceptable here).

  • Analysis:

    • Focus on the 3.5 – 4.5 ppm region.

    • If the triplet at 3.6 ppm is replaced by multiplets at 4.0–4.4 ppm, the material has degraded.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general amine salt shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for isopropyl and propyl bromide fragment shifts).

  • Cossy, J., & Pale, P. (2014). Formation of Azetidiniums from 3-Haloamines. In Comprehensive Organic Synthesis II. Elsevier.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for solvent referencing).

Sources

Comparative

FTIR characteristic peaks of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

An In-Depth Technical Guide to the FTIR Spectroscopy of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide: A Comparative Analysis For researchers and professionals in drug development and chemical synthesis, unambiguous s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups. This guide provides a detailed analysis of the FTIR spectrum of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, a bifunctional molecule featuring a secondary amine salt and an alkyl bromide. By dissecting its characteristic peaks and comparing them with structurally related alternatives, this document serves as a practical reference for spectral interpretation and quality control.

The Molecular Structure: A Combination of Key Functional Groups

The structure of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide dictates its infrared absorption profile. The key vibrational units include the secondary ammonium cation, the C-Br bond, and the aliphatic carbon backbone.

Caption: Molecular structure of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide.

Interpreting the FTIR Spectrum: Characteristic Absorption Bands

The FTIR spectrum of this compound is best analyzed by dividing it into key regions corresponding to specific bond vibrations. The hydrobromide salt form significantly influences the N-H stretching and bending modes compared to its free amine counterpart.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3000-2700R₂N⁺H₂N-H StretchStrong, Broad
2980-2850C-H (Aliphatic)C-H StretchMedium to Strong
~1610-1550R₂N⁺H₂N-H BendMedium, Sharp
1470-1430CH₂C-H Bend (Scissoring)Medium
1385-1365-CH(CH₃)₂C-H Bend (Isopropyl)Medium, often a doublet
~1180C-NC-N StretchMedium
690-515C-BrC-Br StretchMedium to Strong
Detailed Analysis of Key Peaks
  • N-H Stretching (Ammonium Salt): The most prominent feature for amine salts is an extremely broad and strong absorption band in the 3000-2700 cm⁻¹ region. This broadening is a direct consequence of extensive hydrogen bonding between the ammonium proton (N⁺-H) and the bromide anion (Br⁻).[1][2] Unlike the sharp, weaker N-H stretch of a free secondary amine (typically ~3350-3310 cm⁻¹), this "ammonium band" is a complex envelope of stretching and overtone/combination bands, making it a definitive indicator of salt formation.[3]

  • C-H Stretching: Sharp to medium peaks between 2980 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of C-H bonds in the propyl and isopropyl groups.[4] These are standard for any aliphatic compound.

  • N-H Bending: Secondary amine salts exhibit a characteristic N-H bending (scissoring) vibration in the 1610-1550 cm⁻¹ range.[3] This peak is typically sharper than the N-H stretching band and serves as a secondary confirmation of the protonated amine.

  • C-N Stretching: The stretching of the C-N bond in aliphatic amines gives rise to a medium-intensity peak. For secondary amines where the nitrogen is attached to a secondary carbon (the isopropyl group), this band is expected around 1181 cm⁻¹.[5]

  • C-Br Stretching: The carbon-bromine bond stretch is a crucial diagnostic peak found in the low-frequency fingerprint region. Due to the high mass of the bromine atom, this vibration occurs at a low wavenumber, typically between 690 and 515 cm⁻¹.[6][7] Its presence is a clear indicator of the alkyl halide functionality.

Comparative Analysis: Distinguishing from Structural Alternatives

The identity of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is best confirmed by comparing its spectrum to those of similar molecules. This approach highlights the unique contributions of each functional group.

Comparison 1: Secondary Amine Salt vs. Free Secondary Amine

This comparison illustrates the profound effect of protonation on the amine's spectral features.

Feature3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide 3-bromo-N-propan-2-ylpropan-1-amine (Free Base)Rationale for Difference
N-H Stretch Strong, very broad band (~3000-2700 cm⁻¹)Weak, sharp, single band (~3350-3310 cm⁻¹)Protonation and H-bonding in the salt cause significant broadening and a shift to lower frequency.[3][8]
N-H Bend Medium band (~1610-1550 cm⁻¹)Often absent or very weak for secondary amines.The N⁺-H bond has a stronger bending vibration than the N-H bond.
Comparison 2: Secondary Amine Salt vs. Primary Amine Salt

Comparing the target molecule to its primary amine analog, 3-bromopropan-1-amine hydrobromide, helps distinguish the substitution on the nitrogen atom.

FeatureSecondary Amine Salt (Target Compound)Primary Amine Salt (3-bromopropan-1-amine HBr)Rationale for Difference
N-H Stretch Broad R₂N⁺H₂ stretch (~3000-2700 cm⁻¹)Broad, complex R-N⁺H₃ stretch (~3200-2800 cm⁻¹)The primary ammonium group (NH₃⁺) has more N-H bonds, leading to more complex symmetric and asymmetric stretching bands.[2]
N-H Bend Medium R₂N⁺H₂ bend (~1610-1550 cm⁻¹)Stronger, distinct symmetric and asymmetric NH₃⁺ bending modes (~1600-1500 cm⁻¹)The NH₃⁺ group has more bending modes available.
C-N Stretch ~1180 cm⁻¹~1079 cm⁻¹ (for primary amine with primary alpha-carbon)The C-N stretch frequency is sensitive to the substitution pattern on both the carbon and nitrogen atoms.[5]
Comparison 3: Alkyl Bromide vs. Alkane Analog

This comparison isolates the peak associated with the C-Br bond.

Feature3-bromo-N-propan-2-ylpropan-1-amine HBrN-propyl-N-propan-2-ylamine HBr (Hypothetical)Rationale for Difference
C-Br Stretch Present (Medium-Strong, ~690-515 cm⁻¹)Absent This peak is exclusively due to the C-Br bond vibration and is a key diagnostic marker.[7][9]
Fingerprint Region Complex pattern influenced by C-Br bondSimpler pattern without C-Br related vibrationsThe entire fingerprint region below 1000 cm⁻¹ will differ, but the C-Br stretch is the most identifiable change.

Experimental Protocol for FTIR Analysis

This section provides a standardized workflow for obtaining a high-quality FTIR spectrum suitable for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh ~1-2 mg of Sample prep_grind Grind Sample & KBr to a Fine Powder prep_start->prep_grind prep_kbr Weigh ~100 mg of dry KBr Powder prep_kbr->prep_grind prep_pellet Press Mixture into a Transparent Pellet prep_grind->prep_pellet acq_bkg Collect Background Spectrum (Empty Chamber) prep_pellet->acq_bkg Prepare Spectrometer acq_sample Place KBr Pellet in Sample Holder acq_bkg->acq_sample acq_run Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) acq_sample->acq_run proc_process Perform Automatic Baseline & ATR Correction (if needed) acq_run->proc_process proc_label Label Significant Peaks proc_process->proc_label proc_compare Compare with Reference Spectra proc_label->proc_compare

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method): a. Gently grind 1-2 mg of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. Ensure a homogenous, fine powder is obtained. b. Transfer the powder to a pellet-pressing die. c. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a thin, transparent pellet. A transparent or translucent pellet is indicative of good sample preparation.

  • Data Acquisition: a. Turn on the FTIR spectrometer and allow the source and detector to stabilize. b. Collect a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor. c. Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. d. Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing and Interpretation: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary. c. Identify and label the wavenumbers of the major absorption peaks. d. Compare the obtained peak positions with the expected values and reference data tables as outlined in this guide.

Conclusion

The FTIR spectrum of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is defined by a unique combination of features: a very broad ammonium N-H stretch characteristic of a hydrobromide salt, a medium N-H bend, and a key C-Br stretching vibration in the low-frequency region. By understanding the origin of these peaks and systematically comparing them against logical alternatives, researchers can confidently verify the compound's identity and purity, ensuring the integrity of their synthetic and developmental workflows.

References

  • Vertex AI Search. (2026, January 21).
  • University of Colorado Boulder. Infrared Spectroscopy.
  • Ge, H. et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. PMC. [Link]

  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... [Link]

  • ResearchGate. (n.d.).
  • Nauta, K., & Miller, R. E. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • University of Minnesota. Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II.
  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching....
  • L. A. Duncanson, et al. (n.d.).
  • Organic Chemistry at CU Boulder. IR: amines. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • PubChem. 3-Bromopropan-1-aminehydrobromide. [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]

  • PubChem. 3-Bromopropylamine hydrobromide. [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-N-propan-2-ylpropan-1-amine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as 3-bromo-N-isopropylpropan-1-amine).[1] It compares thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as 3-bromo-N-isopropylpropan-1-amine).[1] It compares this compound's spectral behavior against structural analogs and alternative ionization techniques to aid in precise identification and quality control.[1]

Executive Summary

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a bifunctional secondary amine often used as a building block in the synthesis of pharmaceuticals (e.g., phenothiazine derivatives) and ligands.[1] Its mass spectral signature is defined by the competition between the isopropyl group and the 3-bromopropyl chain during fragmentation.[1]

  • Core Identity: Secondary amine with distinct alkyl and halo-alkyl substituents.[1]

  • Key Diagnostic: The base peak arises from

    
    -cleavage of the propyl chain, effectively "masking" the bromine isotope pattern in the low-mass region, while high-mass fragments retain the characteristic 
    
    
    
    (1:[1]1) doublet.[1]

Fragmentation Analysis: The "Fingerprint"

In Electron Impact (EI) ionization (70 eV), the molecule undergoes predictable fragmentation driven by the nitrogen lone pair.

Theoretical Fragmentation Pathway

The molecular ion (


) is formed at m/z 179  and 181  (due to 

and

).[1] The radical cation is localized on the nitrogen atom, triggering

-cleavage. Two primary pathways exist:
  • Pathway A (Dominant): Loss of Bromoethyl Radical [1]

    • Mechanism: Cleavage of the C-C bond

      
       to the nitrogen on the propyl bromide side.
      
    • Loss:

      
       radical (Mass ~107/109).[1]
      
    • Resulting Ion: N-isopropylideneimmonium ion (

      
      ).[1]
      
    • m/z: 72

    • Significance: This is the Base Peak (100%) .[1] Crucially, this ion does not contain bromine , so it appears as a single peak (no isotopic doublet).[1]

  • Pathway B (Secondary): Loss of Methyl Radical [1]

    • Mechanism: Cleavage of the C-C bond in the isopropyl group.[1]

    • Loss:

      
       radical (Mass 15).[1]
      
    • Resulting Ion: N-(3-bromopropyl)ethylideneimmonium ion.[1]

    • m/z: 164 / 166 [1]

    • Significance: This fragment retains the bromine atom.[1] It appears as a 1:1 doublet , confirming the presence of bromine in the structure.

Visualization of Fragmentation Pathways[1]

Fragmentation M_Ion Molecular Ion (M+) m/z 179 / 181 (1:1 Ratio) Path_A Pathway A (Dominant) Alpha-Cleavage (Propyl side) M_Ion->Path_A Path_B Pathway B (Secondary) Alpha-Cleavage (Isopropyl side) M_Ion->Path_B Base_Peak Base Peak m/z 72 [CH2=NH-CH(CH3)2]+ (No Bromine) Path_A->Base_Peak Favored (Loss of larger radical) Radical_A Loss of .CH2-CH2-Br Path_A->Radical_A Fragment_B Fragment Ion m/z 164 / 166 [Br-(CH2)3-NH=CH-CH3]+ (Retains Br Doublet) Path_B->Fragment_B Less Favored Radical_B Loss of .CH3 Path_B->Radical_B

Caption: Competitive alpha-cleavage pathways. Pathway A dominates due to the stability of losing the larger bromoethyl radical, resulting in the non-brominated base peak at m/z 72.

Comparative Analysis: Alternatives & Analogs

This section compares the target compound with its Chloro-analog and different ionization methods to highlight diagnostic differences.

Structural Analog Comparison

Differentiation from the chloro-analog is critical in synthesis verification.[1]

Feature3-Bromo-N-isopropyl... (Target)3-Chloro-N-isopropyl... (Analog)Diagnostic Note
Molecular Ion (

)
179 / 181 (1:1 Ratio)135 / 137 (3:1 Ratio)Br vs. Cl isotope pattern is the primary differentiator.[1]
Base Peak m/z 72 m/z 72 Indistinguishable. Both lose the halo-ethyl chain to form the same immonium ion.[1]
Alpha-Cleavage (Methyl Loss) 164 / 166 (1:1)120 / 122 (3:1)The "Methyl Loss" peak confirms which halogen is present.
Halogen Loss (

)
m/z 100 (Loss of Br)m/z 100 (Loss of Cl)Weak signal in both; not reliable for ID.[1]
Ionization Technique Comparison: EI vs. ESI

Researchers must choose the correct ionization mode based on the data required (Structure vs. Molecular Weight).

  • Electron Impact (EI):

    • Pros: Provides the "fingerprint" (m/z 72 base peak). Allows library matching.[1]

    • Cons: Molecular ion (

      
      ) is often weak or absent due to rapid fragmentation.[1]
      
    • Best For: Structural elucidation and impurity profiling.[1]

  • Electrospray Ionization (ESI):

    • Pros: Soft ionization yields a strong protonated molecular ion

      
      .[1]
      
    • Observation: Dominant peaks at m/z 180 / 182 .[1]

    • Cons: Little to no fragmentation without MS/MS (CID).[1]

    • Best For: Molecular weight confirmation and LC-MS quantification.[1]

Experimental Protocol

Sample Preparation (Critical Step)

The compound is supplied as a Hydrobromide (HBr) salt .[1] Salts do not vaporize well in GC-MS and can degrade columns.[1] You must generate the free base before EI/GC analysis.[1]

Protocol: "Free-Base" Extraction [1]

  • Dissolution: Dissolve 5 mg of the HBr salt in 1 mL of 1M NaOH (aq).

  • Extraction: Add 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Agitation: Vortex for 30 seconds.

  • Separation: Allow layers to separate. Collect the organic (bottom for DCM, top for MTBE) layer.

  • Drying: Pass the organic layer through a small plug of anhydrous

    
    .[1]
    
  • Injection: Inject 1

    
    L of the organic solution into the GC-MS.
    
GC-MS Method Parameters
  • Inlet Temp: 250°C (Ensure rapid volatilization).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV.[1]

  • Scan Range: m/z 35 – 300.[1]

Analytical Workflow Diagram

Workflow Salt Start: HBr Salt (Non-volatile) Base Free Base Extraction (NaOH / DCM) Salt->Base Neutralize GC GC Separation (Rxi-5Sil MS) Base->GC Inject 1uL MS MS Detection (EI) 70 eV GC->MS Elute Analysis Data Analysis Check m/z 72 & 179/181 MS->Analysis Interpret

Caption: Workflow for converting the HBr salt to a volatile free base for accurate GC-MS analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78702, 3-Bromopropylamine. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Class: Secondary Amines.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Amines. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage mechanisms).

Sources

Comparative

Advanced HPLC Method Development Guide: 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide

Executive Summary The Challenge: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide presents a "perfect storm" for chromatographic analysis: it lacks a distinct UV chromophore, possesses a highly basic secondary amine (cau...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide presents a "perfect storm" for chromatographic analysis: it lacks a distinct UV chromophore, possesses a highly basic secondary amine (causing severe peak tailing), and contains a reactive alkyl bromide moiety prone to rapid cyclization (azetidinium formation) or hydrolysis.

The Verdict: Traditional UV-based Reversed-Phase HPLC (RP-HPLC) is insufficient for purity determination due to poor sensitivity and baseline instability at low wavelengths (200–210 nm). The recommended approach is Charged Aerosol Detection (CAD) coupled with a Charged Surface Hybrid (CSH) stationary phase. This combination resolves the "blind spot" of detection while neutralizing silanol interactions without the need for aggressive ion-pairing reagents.

Part 1: Molecular Analysis & Degradation Pathways

To develop a robust purity method, one must first understand the molecule's instability. The primary impurity is not merely a synthesis byproduct but an active degradation product formed in situ.

The "Azetidinium" Risk

The secondary amine lone pair can perform an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a cyclic azetidinium salt. This reaction is accelerated by heat and basic pH.

AzetidiniumFormation Parent Parent Molecule (Linear Amine) Transition Intramolecular Nucleophilic Attack Parent->Transition pH > 7 or Heat Hydrolysis Impurity B (Alcohol Hydrolysis) Parent->Hydrolysis H2O / Time Azetidinium Impurity A (Cyclic Azetidinium Ion) Transition->Azetidinium Cyclization (-Br)

Figure 1: Critical degradation pathways. The method must resolve the Parent from Impurity A (Azetidinium).

Part 2: Comparative Method Analysis

We evaluated three distinct chromatographic approaches for this specific aminopropyl bromide.

Comparison Matrix
FeatureMethod A: Traditional RP-HPLC Method B: Ion-Pairing (IPC) Method C: CSH-C18 + CAD (Recommended)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)C18 / C8Charged Surface Hybrid (CSH) C18
Mobile Phase Phosphate Buffer (pH 2.5) / ACNOctanesulfonate + Phosphate0.1% TFA or Formic Acid / ACN
Detection UV @ 210 nmUV @ 210 nm or RICharged Aerosol Detector (CAD)
Peak Shape (Tf) Poor (1.8 – 2.5)Excellent (1.0 – 1.2)Superior (1.1 – 1.3)
Sensitivity Low (Noise interference)MediumHigh (Universal response)
MS Compatible? YesNo (Non-volatile salts)Yes
Equilibration Fast (< 15 min)Slow (> 60 min)Fast (< 10 min)
Detailed Analysis
Method A: The UV "Blind Spot"

Using standard UV detection at 210 nm is the most common error. The alkyl bromide and amine groups have negligible absorbance above 215 nm. At 210 nm, mobile phase absorption (cut-off) causes drifting baselines, making quantitation of <0.1% impurities impossible. Furthermore, standard silica columns suffer from silanol interactions with the secondary amine, leading to broad, tailing peaks.

Method B: Ion-Pairing Chromatography (IPC)

Adding octanesulfonate (ion-pairing reagent) neutralizes the amine's charge, resulting in sharp peaks. However, IPC reagents are "sticky," permanently modifying the column and requiring extremely long equilibration times. They are also incompatible with Mass Spectrometry (MS) and CAD, limiting this method to Refractive Index (RI) or low-UV detection.

Method C: The Gold Standard (CSH + CAD)

Why it wins:

  • Detection: CAD detects all non-volatile compounds regardless of chromophore, providing uniform response factors for the parent and impurities (unlike UV where response factors vary wildly).[1][2]

  • Column Chemistry: CSH technology applies a low-level positive surface charge to the silica. This repels the protonated amine analyte, preventing it from interacting with silanols. This mimics the peak-sharpening effect of Ion-Pairing without the messy reagents.

Part 3: Recommended Protocol (Method C)

This protocol is designed to be stability-indicating , separating the parent from the azetidinium impurity.

Instrumentation & Conditions
  • System: UHPLC or HPLC (Quaternary or Binary pump).

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Alternate: Agilent Poroshell HPH-C18 (if high pH is absolutely required, though not recommended due to degradation).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

Mobile Phase Preparation[4][5][6][7]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (v/v).

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion acts as a weak "volatile ion-pairing" agent, further sharpening the amine peak.

  • Solvent B: 0.1% TFA in Acetonitrile.

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Event
0.0955Hold for polar impurities
2.0955Start Gradient
15.04060Elution of Parent
18.0595Wash Column
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation (Critical)
  • Diluent: 90:10 Water:Acetonitrile (0.1% TFA).

  • Caution: Do NOT dissolve in pure methanol or keep the sample at room temperature for extended periods. The amine can react with methanol or cyclize. Keep autosampler at 5°C.

Part 4: Method Development Logic Flow

Use this logic gate to troubleshoot or adapt the method if the specific CSH column is unavailable.

MethodLogic Start Start Method Development CheckUV Does molecule have UV > 220nm? Start->CheckUV UV_Yes Use UV-Vis / DAD CheckUV->UV_Yes Yes UV_No Use CAD or ELSD CheckUV->UV_No No (Aliphatic Amine) CheckAmine Is it a Secondary/Tertiary Amine? UV_No->CheckAmine Amine_Yes Risk: Silanol Tailing CheckAmine->Amine_Yes Solution1 Option A: High pH (>10) (Risk: Degradation) Amine_Yes->Solution1 Solution2 Option B: Ion-Pairing (Risk: Slow Equil.) Amine_Yes->Solution2 Solution3 Option C: CSH Column + Low pH (Optimum) Amine_Yes->Solution3

Figure 2: Decision tree for selecting the Stationary Phase and Detector.

References

  • Thermo Fisher Scientific. (2021). Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Retrieved from

  • Agilent Technologies. (2022). Strategies for the Separation of Hydrophilic Amines. Retrieved from

  • Gao, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. (Demonstrates the stability issues of azetidine/amine precursors).

Sources

Validation

Comparing reactivity of 3-bromo-N-propan-2-ylpropan-1-amine vs chloro analogs

Executive Summary In the synthesis of N-isopropylazetidines or the use of propyl-linker alkylating agents, the choice between the 3-bromo (Bromo-NIPPA) and 3-chloro (Chloro-NIPPA) analogs is a decision dictated by the re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of N-isopropylazetidines or the use of propyl-linker alkylating agents, the choice between the 3-bromo (Bromo-NIPPA) and 3-chloro (Chloro-NIPPA) analogs is a decision dictated by the reactivity-stability trade-off .

  • 3-Bromo-N-propan-2-ylpropan-1-amine: High reactivity. Rapidly cyclizes to the azetidinium ion under mild conditions. Best for in situ generation and immediate use. Prone to dimerization and degradation upon storage.

  • 3-Chloro-N-propan-2-ylpropan-1-amine: High stability. Requires elevated temperatures or iodide catalysis (Finkelstein conditions) to react. Ideal for bulk storage and controlled, high-temperature reactions.

The Bottom Line: Use the Chloro analog for shelf-stable starting materials that can be activated on demand. Use the Bromo analog when thermal sensitivity precludes high heat or when rapid kinetics are required at physiological/ambient temperatures.

Mechanistic Insight: The Azetidinium Gateway

The biological activity and synthetic utility of these molecules are governed by their ability to undergo intramolecular cyclization to form a reactive azetidinium ion . This 4-membered ring is a potent electrophile.

Reaction Pathway Diagram

AzetidiniumFormation cluster_0 Key Differentiator Start Linear Precursor (3-halo-N-isopropyl...) TS Transition State (Gem-Dimethyl Effect) Start->TS Intramolecular SN2 Attack Product Azetidinium Ion (Active Electrophile) TS->Product Loss of X- Alkylation Alkylated Nucleophile (Final Product) Product->Alkylation Nu- Attack (Ring Opening)

Figure 1: The rate-limiting step is the formation of the azetidinium ion. The leaving group (X) determines the energy barrier of this step.

Comparative Technical Analysis

Thermodynamic & Kinetic Data

The reactivity difference is fundamentally anchored in the carbon-halogen bond strength and the leaving group ability.

Parameter3-Bromo Analog3-Chloro AnalogImpact on Protocol
C-X Bond Energy ~68 kcal/mol~81 kcal/molBromo analog cleaves with significantly less activation energy [1].
Relative Rate (

)
~1001Bromide cyclizes

times faster than chloride in polar solvents [2].
Half-life (

)
Hours (at 25°C, pH > 7)Months/Years (at 25°C)Bromo analog must be stored as a salt (HBr) to prevent auto-cyclization.
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Bromide is a superior leaving group, stabilizing the transition state better.
Steric Influence of the Isopropyl Group

The N-isopropyl group (propan-2-yl) introduces steric bulk compared to a methyl or ethyl group.

  • Effect: It slightly retards the rate of cyclization (

    
    ) compared to N-methyl analogs due to steric clash in the transition state.
    
  • Nuance: However, the inductive electron-donating effect of the isopropyl group makes the nitrogen more nucleophilic than a primary amine, partially compensating for the steric penalty.

Experimental Protocols

Protocol A: Activation of the Chloro-Analog (The "Finkelstein" Method)

Objective: To utilize the stable Chloro-analog but achieve Bromo-like reactivity. Principle: Catalytic iodide displaces chloride to form the transient, highly reactive iodo-analog.

  • Dissolution: Dissolve 3-chloro-N-propan-2-ylpropan-1-amine (1.0 equiv) in dry Acetonitrile (MeCN) or DMF .

  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

    • Note: Sodium Iodide (NaI) is preferred if using Acetone/MEK due to solubility.

  • Base: Add Cesium Carbonate (

    
    )  (2.0 equiv) to liberate the free amine.
    
  • Reaction: Heat to 60–80°C .

    • Observation: The solution may yellow slightly (iodine liberation).

  • Monitoring: Monitor by LC-MS for the disappearance of the chloro-mass (M+H) and appearance of the cyclized azetidinium mass (M-Cl).

Protocol B: Handling the Bromo-Analog (Low-Temp Cyclization)

Objective: Controlled cyclization without thermal degradation.

  • Preparation: Work under

    
     atmosphere. The starting material is likely the Hydrobromide salt (
    
    
    
    ).
  • Neutralization: Suspend the salt in Dichloromethane (DCM) or THF at 0°C .

  • Activation: Add Triethylamine (

    
    )  or DIPEA  (1.1 equiv) dropwise.
    
    • Critical: Do not overshoot base equivalents if the product is sensitive to basic hydrolysis.

  • Cyclization: Allow to warm to Room Temperature (20-25°C) . Stir for 2–6 hours.

  • Validation: Take an aliquot for

    
     NMR.
    
    • Signal Shift: Look for the shift of the

      
       protons (approx. 
      
      
      
      3.5 ppm) to the azetidinium ring protons (approx.
      
      
      4.0-4.5 ppm).

Decision Matrix: Which to Choose?

ScenarioRecommended AnalogRationale
GMP Manufacturing Chloro Stability allows for rigorous QC/QA and bulk storage without degradation.
Radiolabeling (

or

)
Bromo Short half-lives of isotopes require the fastest possible reaction kinetics.
High-Throughput Screening Chloro Ease of handling in automated dispensers (no precipitation/polymerization).
Total Synthesis (Late Stage) Bromo Milder conditions (RT) prevent decomposition of complex functional groups on the scaffold.

Safety & Toxicity Warning

Both compounds are alkylating agents .

  • Mechanism: They form azetidinium ions that can alkylate DNA (similar to nitrogen mustards).

  • Handling: Use double gloves, work in a fume hood, and quench all glassware with 10% Thiosulfate or dilute NaOH to destroy residual alkylating power before cleaning.

References

  • Bond Dissociation Energies : Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data indicates C-Cl ~83 kcal/mol vs C-Br ~70 kcal/mol).

  • Kinetics of Azetidinium Formation : Stirling, C. J. M. (1960). "Intramolecular Substitution in the reaction of 3-halopropylamines." Journal of the Chemical Society.[1] (Establishes the kinetic hierarchy Br > Cl).

  • Nucleophilicity of Amines : Mayr, H., et al. (2011). "Scales of Nucleophilicity and Electrophilicity." Accounts of Chemical Research. (Provides context for N-isopropyl nucleophilicity).

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Establishing the Empirical Bedrock of a Pharmaceutical Candidate In the rigorous landscape of drug development, the unambiguous chara...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Empirical Bedrock of a Pharmaceutical Candidate

In the rigorous landscape of drug development, the unambiguous characterization of a new chemical entity (NCE) is paramount. For a compound such as 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, a molecule with potential applications as a synthetic intermediate or active pharmaceutical ingredient (API), elemental analysis serves as the foundational data point for its identity, purity, and empirical formula verification. This guide provides an in-depth comparison of the analytical standards and methodologies pertinent to this specific halogenated amine salt. We will move beyond rote procedural descriptions to explore the underlying chemistry, justify experimental choices, and present a framework for generating robust, self-validating analytical results. The primary objective is not merely to quantify the constituent elements but to build a high-confidence profile of the molecule that will stand up to stringent regulatory scrutiny.

Theoretical Composition: The Analytical Gold Standard

Before any analysis can commence, we must establish the theoretical elemental composition of the target molecule. This calculated ideal serves as the benchmark against which all experimental data are measured.

Molecule: 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide Structure: Br-(CH₂)₃-NH(CH(CH₃)₂) · HBr Molecular Formula: C₇H₁₇Br₂N

The molecular weight and the theoretical mass percentages of each element are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07729.93%
HydrogenH1.0081717.1366.09%
BromineBr79.9042159.80856.86%
NitrogenN14.007114.0074.98%
Total 281.028 100.00%

This theoretical data is the absolute reference for identity confirmation. A significant deviation from these percentages in an experimental result would indicate the presence of impurities, residual solvents, incorrect stoichiometry, or a fundamentally incorrect structure.

Core Methodology: High-Temperature Combustion (CHNX Analysis)

The cornerstone for determining the bulk elemental composition of organic compounds, including halogenated salts, is high-temperature combustion analysis. This destructive technique provides a direct measure of the Carbon, Hydrogen, and Nitrogen content, and with modifications, the Halogen (X, in this case, Bromine) content.

The Principle of Oxidative Combustion

The sample is precisely weighed and combusted in a furnace at temperatures exceeding 900°C in a pure oxygen environment. This process quantitatively converts the constituent elements into simple, detectable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are subsequently reduced to N₂.

  • Bromine (Br) → Hydrogen Bromide (HBr) and other bromine species.

These combustion products are then separated and quantified by various detection methods.

Experimental Workflow: Oxygen Flask Combustion for Bromine Determination

For halogenated compounds, the Oxygen Flask Combustion method, as outlined in USP General Chapter <471>, is a robust and well-established preparatory step.[1][2] This technique ensures the complete decomposition of the organic matrix and the conversion of bromine into a water-soluble inorganic form suitable for quantification.

cluster_prep Sample Preparation cluster_combustion Combustion (USP <471>) cluster_quant Quantification weigh 1. Precisely weigh 3-5 mg of sample onto halide-free filter paper. fold 2. Fold paper to enclose sample. Attach fuse strip. weigh->fold absorb 3. Add absorbing solution (e.g., NaOH + H₂O₂) to a heavy-walled flask. fold->absorb flush 4. Flush flask with pure O₂. absorb->flush ignite 5. Ignite fuse and immediately seal flask. [CAUTION: Use safety shield] flush->ignite combust 6. Combustion occurs. Organic matrix -> CO₂, H₂O Br -> Br⁻, BrO₃⁻ ignite->combust shake 7. Shake flask to ensure complete absorption of combustion gases. combust->shake reduce 8. Add reducing agent (e.g., hydrazine sulfate) to convert BrO₃⁻ to Br⁻. shake->reduce titrate 9a. Potentiometric Titration with AgNO₃ standard. reduce->titrate Choose Method ic 9b. Ion Chromatography (IC) analysis. reduce->ic Choose Method

Caption: Workflow for Bromine determination via Oxygen Flask Combustion.

Detailed Protocol: Oxygen Flask Combustion
  • Apparatus: A heavy-walled 500-mL conical flask fitted with a ground-glass stopper fused to a platinum wire sample carrier.[1][2][3]

  • Safety: This procedure must be performed behind a suitable safety shield while wearing safety glasses. The flask must be scrupulously clean and free of organic solvent residues to prevent explosion.[1][4]

  • Sample Preparation: Accurately weigh 3-7 mg of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide onto a piece of halide-free filter paper. Fold the paper to securely enclose the sample and attach a narrow strip of the same paper to serve as a fuse.

  • Absorption: Place 20 mL of a suitable absorbing liquid (e.g., 1N sodium hydroxide with a few drops of 30% hydrogen peroxide) into the combustion flask.

  • Combustion: Flush the flask thoroughly with a stream of pure oxygen. Moisten the stopper with water. Ignite the paper fuse and immediately plunge the sample holder into the flask, ensuring the stopper is firmly seated to create a seal.[1]

  • Absorption: Once combustion is complete (the cloud of soot disappears), shake the flask vigorously for at least 10 minutes to ensure all combustion products are absorbed into the solution.

  • Reduction: This is a critical step for bromine analysis. Combustion can produce bromate (BrO₃⁻) in addition to bromide (Br⁻). To ensure all bromine is in a single, quantifiable form, the alkaline solution is acidified, and a reducing agent like hydrazine sulfate is added to convert any bromate to bromide.[5]

  • Quantification: Proceed with one of the quantification methods detailed below.

Comparison of Quantification Standards: Titration vs. Chromatography

The choice of detection method post-combustion is a critical decision point, balancing classical and modern analytical techniques.

FeaturePotentiometric Titration with AgNO₃Ion Chromatography (IC)
Principle Measures the change in electrical potential as a standard silver nitrate (AgNO₃) solution is added, which precipitates silver bromide (AgBr).Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.
Specificity Highly specific for halides. Can distinguish between Cl⁻, Br⁻, and I⁻ if present together by distinct potential jumps.Excellent specificity. Can simultaneously quantify multiple halides (F⁻, Cl⁻, Br⁻, I⁻) and other anions in a single run.[6]
Sensitivity Good, suitable for milligram-level sample sizes.Excellent, often reaching parts-per-million (ppm) or parts-per-billion (ppb) levels.[7]
Throughput Lower throughput; samples are analyzed sequentially.Higher throughput; autosamplers can run dozens of samples unattended.
Equipment Cost Relatively low (autotitrator, electrodes).Higher initial capital investment (IC system, columns, suppressor).
Regulatory Standing A well-established, classic pharmacopeial method.[5][8]A modern, widely accepted pharmacopeial method for ion analysis.

Senior Scientist's Recommendation: For routine quality control of a known substance, potentiometric titration is a cost-effective and highly reliable method. For investigational work, where multiple unknown impurities might be present, or for high-throughput environments, the superior sensitivity and multiplexing capability of Ion Chromatography offer significant advantages.[6][7]

Complementary Techniques: A Holistic Approach to Purity

While combustion analysis confirms the bulk elemental composition, it does not provide a complete picture of the sample's purity. Drug development professionals must also consider trace-level contaminants.

start Is the goal to verify empirical formula and %C, H, N, Br content? combustion Use Combustion Analysis (e.g., Oxygen Flask) for bulk composition. start->combustion Yes impurities Is the goal to quantify trace metal impurities (e.g., catalysts, leachables)? start->impurities No combustion->impurities Complementary Data purity High-Confidence Purity Profile combustion->purity icp Use ICP-OES or ICP-MS (per USP <232>/<233>) for trace element profile. impurities->icp Yes icp->purity

Caption: Decision logic for elemental analysis techniques.

Inductively Coupled Plasma (ICP) for Elemental Impurities

Modern regulatory guidelines, such as USP General Chapters <232> and <233> and ICH Q3D, mandate the control of elemental impurities.[9][10] These are trace metals that can be introduced from catalysts, raw materials, or manufacturing equipment. Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the standard methods for this purpose.[11][12][13]

TechniquePurposeTarget AnalytesTypical Levels
Combustion Analysis Identity, confirmation of empirical formula, bulk purity.C, H, N, BrPercent (%) Level
ICP-OES / ICP-MS Safety, quality control of trace contaminants.Heavy metals (e.g., Pb, As, Hg, Cd), residual catalysts (e.g., Pd, Pt, Ru).[9]ppm / ppb Level

It is crucial to understand that these methods are not interchangeable; they are complementary and answer different, equally important questions about the pharmaceutical candidate.

Data Interpretation and Acceptance Criteria

A protocol is only as trustworthy as its acceptance criteria. For elemental analysis, the industry-standard acceptance criterion for a pure compound is that the experimentally determined mass percentage for each element must be within ±0.4% (absolute) of the calculated theoretical value.

Example Data Set for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide:

ElementTheoretical %Experimental %Deviation (Abs. %)Result
Carbon (C)29.9329.810.12Pass
Hydrogen (H)6.096.250.16Pass
Nitrogen (N)4.984.890.09Pass
Bromine (Br)56.8657.110.25Pass

A result outside of this ±0.4% window necessitates an investigation. Potential causes include:

  • Impurities: The presence of other organic or inorganic materials.

  • Hygroscopicity: The sample may have absorbed atmospheric moisture, which would elevate the hydrogen percentage and suppress others.

  • Residual Solvents: Solvents from the final crystallization step can alter the C and H values.

  • Incorrect Salt Stoichiometry: An improper ratio of the free base to hydrobromic acid would significantly alter all elemental percentages.

Conclusion

The elemental analysis of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide is a multi-faceted process that provides critical data for establishing its identity and purity. The foundational method remains high-temperature combustion, with oxygen flask preparation being the standard for quantifying its high bromine content. The choice between classic potentiometric titration and modern ion chromatography for detection depends on the specific laboratory's needs for throughput, sensitivity, and budget. Crucially, this bulk analysis must be complemented by trace elemental impurity profiling using ICP-OES or ICP-MS to meet modern pharmaceutical quality and safety standards. By integrating these methodologies and adhering to strict acceptance criteria, researchers and drug developers can establish a robust and defensible empirical foundation for their candidate compound.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442.
  • Oxygen Combustion Flask Set. ChemScience.
  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia.
  • Laboratory of Organic Elemental Analysis. UCT Prague.
  • Fast Determinations of Brominated Compounds in Carbonated Beverages using Oxidative Pyrolytic Combustion and Ion Chromatography. ThermoFisher.
  • Laboratory evaluation of halogenated compound content. Analytice.
  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online.
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA.
  • Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM E443.
  • 2.4 Oxygen flask method. The International Pharmacopoeia.

Sources

Validation

Differentiating 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide from Synthesis Byproducts

The following guide provides a technical comparison and differentiation strategy for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine hydrobromide). Content Type: Publish Com...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and differentiation strategy for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine hydrobromide).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary: The Stability Paradox

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (hereafter Target-HBr ) is a critical alkylating agent used to introduce the N-isopropylaminopropyl moiety in pharmaceutical synthesis. However, its utility is inextricably linked to its instability.

The core challenge in differentiating the Target-HBr from its byproducts is not merely identifying static impurities (like starting materials) but detecting dynamic degradation products . The most pervasive impurity is the 1-isopropylazetidinium ion , formed via intramolecular cyclization. This guide provides an evidence-based framework to distinguish the linear Target-HBr from its cyclic counterpart and other synthesis byproducts.

Synthesis Landscape & Impurity Profile

To effectively analyze the product, one must understand the origin of its impurities. The synthesis typically involves the hydrobromination of N-isopropyl-3-aminopropanol.

The Critical Impurity: Azetidinium Formation

Unlike standard organic impurities, the azetidinium byproduct is generated in situ if the pH or temperature is mishandled.

  • Linear Form (Target): Stable only as the protonated salt (HBr). The protonation of the nitrogen prevents nucleophilic attack on the carbon-bromine bond.

  • Cyclic Form (Impurity): If the free base is generated (pH > 7) or if the salt is heated in solution, the amine attacks the terminal carbon, displacing bromide and forming the quaternary 1-isopropylazetidinium bromide.

Comparison Table: Target vs. Key Byproducts
FeatureTarget-HBr (Linear) Azetidinium Bromide (Cyclic) Amino Alcohol Precursor Bis-Alkylated Dimer
Structure Linear secondary amine saltCyclic quaternary ammoniumLinear amino alcoholLinear tertiary amine
Ionic Nature Cationic (Protonated)Cationic (Permanent)Neutral/CationicCationic
Reactivity Alkylating agentStrong electrophileNucleophileInert alkylator
Titration (NaOH) Consumes 1 eq. BaseNon-titratable (No H+)Consumes 1 eq. (if salt)Consumes 1 eq. (if salt)
Solubility High (Water/MeOH)High (Water/MeOH)HighModerate

Visualizing the Pathway

The following diagram illustrates the synthesis pathway and the dynamic equilibrium between the target and its primary degradation product.

SynthesisPath Start N-isopropyl-3-aminopropanol Reagent HBr (aq) / Reflux Target Target-HBr (Linear) (Protonated Salt) STABLE FORM Start->Target Hydrobromination FreeBase Free Amine Intermediate (Transient) Target->FreeBase pH > 7 Deprotonation FreeBase->Target HBr Azetidinium 1-Isopropylazetidinium (Cyclic Quaternary) MAJOR IMPURITY FreeBase->Azetidinium Intramolecular Cyclization (Fast) Hydrolysis Hydrolysis Product (Reversion to Alcohol) Azetidinium->Hydrolysis H2O / Heat Ring Opening

Caption: Synthesis pathway showing the reversible deprotonation of the Target-HBr and the irreversible cyclization to the azetidinium impurity.

Analytical Differentiation Strategy

A. Nuclear Magnetic Resonance (1H NMR)

NMR is the definitive method for distinguishing the linear salt from the cyclic azetidinium ion.

  • Protocol: Dissolve 10 mg of sample in DMSO-d6 (avoid D2O if possible, as it may accelerate cyclization or exchange protons rapidly). Keep sample cool (4°C) until acquisition.

  • Differentiation Logic:

    • Target-HBr: Look for the propyl chain signature—two distinct triplets (or broad triplets) and a central multiplet. The

      
      -methylene protons (next to Nitrogen) and 
      
      
      
      -methylene protons (next to Bromine) are chemically distinct.
      • 
         ~3.0-3.2 ppm (N-CH2)
        
      • 
         ~3.5-3.7 ppm (Br-CH2)
        
    • Azetidinium Impurity: Cyclization creates symmetry or distinct ring strain shifts. The ring protons (4H) often appear as a complex multiplet shifted downfield due to the quaternary nitrogen positive charge.

      • 
         ~4.0-4.5 ppm (Ring CH2s)
        
    • Key Indicator: The disappearance of the distinct triplet at ~3.6 ppm (Br-CH2) and the emergence of multiplets >4.0 ppm is the primary "fail" signal.

B. Potentiometric Titration (The "Acidic Proton" Test)

This is a robust, self-validating functional test.

  • Principle: The Target-HBr is a salt of a secondary amine (

    
    ). It has one acidic proton titratable by NaOH. The Azetidinium bromide is a quaternary ammonium salt (
    
    
    
    ).[1] It has no acidic proton.
  • Protocol:

    • Dissolve accurately weighed sample (~200 mg) in glacial acetic acid (for non-aqueous) or cold water.

    • Titrate with 0.1 N Perchloric Acid (non-aqueous) or 0.1 N NaOH (aqueous).

  • Result Interpretation:

    • Target-HBr: Shows a distinct inflection point corresponding to the neutralization of the ammonium proton.

    • Azetidinium: Shows no inflection point (flat line) in acid-base titration (though it will still precipitate AgBr in a silver nitrate titration).

C. HPLC Analysis (Reverse Phase / Ion Pair)

Standard C18 methods often fail to retain these polar cationic species.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion-Pairing agent (e.g., Sodium Octanesulfonate).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[1] Note: Low pH is mandatory to prevent on-column cyclization.

  • Differentiation:

    • Target-HBr: Elutes later in Ion-Pair chromatography due to interaction with the hydrophobic tail of the ion-pairing reagent.

    • Azetidinium: Being a permanent quaternary cation with a smaller hydrodynamic radius, it typically elutes earlier and with a sharper peak shape than the secondary amine.

Experimental Workflow: QC Decision Tree

Use this workflow to validate batch purity.

DecisionTree Sample Unknown Sample Batch Visual Visual Inspection (White Crystal vs. Yellow Oil) Sample->Visual SilverTitration AgNO3 Titration (Total Bromide Content) Visual->SilverTitration PassBr Br Content ~36.5%? SilverTitration->PassBr AcidBase Acid-Base Titration (NaOH) PassBr->AcidBase Yes Result Identify Species PassBr->Result No (Wrong Salt/Impurity) PassH Consumes 1 eq. Base? AcidBase->PassH NMR 1H NMR (DMSO-d6) PassH->NMR Yes PassH->Result No (Azetidinium Present) NMR->Result Confirm Linear Structure

Caption: Step-by-step analytical logic to rule out quaternary ammonium impurities.

References

  • ChemicalBook. (2025). 3-Bromopropylamine hydrobromide Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78701, 3-Bromopropylamine hydrobromide. Retrieved from

  • CymitQuimica. (2025).[2] 3-Bromopropylamine hydrobromide - Product Information.[1][2][3][4][5] Retrieved from

  • BenchChem. (2025).[6] Technical Support: In-Situ Generation of Azetidinium Salts and Monitoring. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromopropylamine hydrobromide Product Specification. Retrieved from

Sources

Comparative

Technical Comparison: Chromatographic Strategies for 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide

Executive Summary & Molecular Profile 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) is a critical alkylating agent used in the synthesis of pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropylamine HBr) is a critical alkylating agent used in the synthesis of pharmaceutical intermediates. Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and is chemically unstable in free-base form (prone to rapid cyclization).

This guide compares three distinct separation strategies to resolve the target molecule from its critical isomers and impurities.

The "Isomer" Challenge

For this molecule, "isomer separation" rarely refers to chirality (the isopropyl group is achiral). Instead, it refers to the separation of Regioisomers and Cyclic Isomers formed during synthesis or degradation.

  • Target (Linear): 3-bromo-N-isopropylpropan-1-amine.

  • Regioisomer (Branched): 2-bromo-N-isopropylpropan-1-amine (formed via nucleophilic attack on the azetidinium intermediate).

  • Cyclic Isomer: N-isopropylazetidinium bromide (the reactive intermediate itself).

Molecular Properties
PropertyValueImplication for Chromatography
Structure

Highly polar; negligible retention on standard C18.
Chromophore None (Alkyl/Amine/Bromide only)UV detection at >210nm is impossible. Requires CAD, ELSD, or Refractive Index.
Stability Stable as HBr salt; Cyclizes at pH > 7CRITICAL: Mobile phase must be acidic (pH 2.0–3.0) to prevent on-column degradation.

Isomerization Pathway & Separation Logic

Understanding the relationship between these species is vital for selecting the separation mode. The equilibrium is pH-driven.

IsomerPathway Figure 1: Isomerization pathway of 3-bromopropylamines. High pH triggers cyclization. Target Target: 3-Bromo (Linear) (Stable at pH < 3) Cyclic Intermediate: Azetidinium Ion (Cyclic Isomer) Target->Cyclic Free-basing (pH > 7) Cyclic->Target Br- attack (Kinetic) Regio Impurity: 2-Bromo (Branched) (Thermodynamic byproduct) Cyclic->Regio Br- attack (Thermodynamic)

Comparative Analysis of Separation Methods

We evaluated three primary methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Reversed-Phase (IP-RP) , and Derivatization-GC .

Method A: HILIC (Recommended)

HILIC is the superior choice for hydrophilic amine salts. It retains the HBr salt directly without neutralization, preventing cyclization.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Detection: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) is required due to lack of UV absorption.

Method B: Ion-Pair RP-HPLC (Traditional)

Standard C18 columns cannot retain this polar salt. An ion-pairing reagent (e.g., Octanesulfonic Acid) renders the amine hydrophobic enough for retention.

  • Mechanism: Formation of a neutral ion-pair complex.

  • Drawback: Ion-pairing reagents are "sticky," require long equilibration, and are incompatible with Mass Spectrometry (MS).

Method C: GC-FID (Not Recommended for Purity)

Requires derivatization (e.g., with trifluoroacetic anhydride) to make the salt volatile.

  • Risk: The thermal energy of the injection port often drives the cyclization of any underivatized material, creating false impurity peaks.

Performance Data Comparison (Representative)
FeatureMethod A: HILIC (Silica) Method B: IP-RP (C18) Method C: GC-FID
Separation of Isomers High (Target elutes before Cyclic)Moderate (Peak overlap common)High (if derivatized)
Sample Stability Excellent (Acidic/Organic MP)Good (Acidic MP)Poor (Thermal degradation)
MS Compatibility Yes (Ammonium Formate buffer)No (Ion-pair suppression)Yes
Equilibration Time Fast (15-20 min)Slow (>60 min)N/A
LOD (Limit of Detection) ~10 ppm (CAD)~50 ppm (Low UV)~1 ppm (FID)

Detailed Experimental Protocols

Protocol A: HILIC-CAD (The "Gold Standard" for Purity)

This method separates the linear 3-bromo target from the cyclic azetidinium impurity based on their hydrodynamic volume and polarity.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Drift tube temp:

    
    ).
    
  • Sample Diluent: 90:10 Acetonitrile:Water (Must match initial conditions to prevent peak distortion).

Why this works: The high organic content suppresses the ionization of silanols, reducing tailing. The acidic pH keeps the amine protonated and prevents cyclization.

Protocol B: Ion-Pair HPLC (The "UV Alternative")

If CAD/ELSD is unavailable, this method allows for low-UV detection (210 nm) by using a transparent buffer.

  • Column: C18 End-capped (

    
    ).
    
  • Mobile Phase:

    • Buffer: 50 mM Sodium Perchlorate + 10 mM Octanesulfonic Acid (OSA), pH adjusted to 2.5 with Phosphoric Acid.

    • Solvent: Acetonitrile.[1]

    • Ratio: 70:30 (Buffer:ACN) Isocratic.

  • Detection: UV at 210 nm.

  • Critical Note: The perchlorate anion is chaotropic and helps peak shape, while OSA provides retention.

Workflow Decision Matrix

Use this logic flow to select the correct method for your laboratory setup.

MethodSelection Figure 2: Decision matrix for chromatographic method selection. Start Start: Sample Type? Goal Goal: Purity/Isomer Analysis? Start->Goal Detect Available Detector? Goal->Detect Deriv Method C: Derivatization (Trace Analysis only) Goal->Deriv Trace Environmental (ppb level) HILIC Method A: HILIC (Best Integrity) Detect->HILIC CAD / ELSD / MS available IPRP Method B: Ion-Pair RP (Robust, No MS) Detect->IPRP Only UV available

Troubleshooting & Causality

Issue 1: "Ghost" Peak appearing at relative retention time (RRT) 0.8.

  • Cause: On-column degradation. If the mobile phase pH is > 4.0, the linear amine cyclizes to the azetidinium ion inside the column.

  • Fix: Lower Mobile Phase A pH to 2.5 using Formic Acid or Phosphate buffer.

Issue 2: Severe Peak Tailing (Asymmetry > 2.0).

  • Cause: Secondary interactions between the amine and residual silanols on the silica support.

  • Fix: Increase ionic strength (add 20mM Ammonium Formate) or switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) which resists silanol activity.

Issue 3: No peaks observed in UV.

  • Cause: The C-Br and C-N bonds have negligible absorption above 210 nm.

  • Fix: Switch to Refractive Index (RI) detection (isocratic only) or derivatize with Benzoyl Chloride (Schotten-Baumann reaction) to add a UV chromophore.

References

  • National Institutes of Health (NIH). Determination of aliphatic amines by gas chromatography-mass spectrometry. (Reference for derivatization necessity in GC). [Link]

  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[2] (Strategies for non-chromophoric salt detection). [Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 3-bromo-N-propan-2-ylpropan-1-amine Hydrobromide Assay

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with bifunctional aliphatic amines. 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with bifunctional aliphatic amines. 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (also known as N-isopropyl-3-bromopropan-1-amine hydrobromide) is a critical alkylating intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).

Because this molecule contains both a secondary amine and a terminal alkyl bromide, the free base is highly unstable. If left unprotonated, it rapidly undergoes an intramolecular


 cyclization to form N-isopropylazetidine. To prevent this, the compound is isolated and handled as a hydrobromide salt, which neutralizes the amine's nucleophilicity. However, the lack of a UV-absorbing chromophore, combined with the salt's extreme polarity and instability at high pH, makes traditional UV-HPLC assay methods unreliable.

This guide objectively compares reference standard tiers for this compound and details a self-validating High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) protocol for its accurate quantification.

Part 1: Comparison of Reference Standard Tiers

When establishing an assay for 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide, selecting the appropriate reference standard is foundational to meeting [1]. Standards must be highly characterized to ensure metrological traceability and prevent assay drift.

Table 1: Comparison of Reference Standard Alternatives for Assay

Standard TierPurity AssuranceTraceability & ComplianceCost & AvailabilityBest Use Case
Certified Reference Material (CRM) >99.5% (qNMR, Titration, LC-MS)ISO 17034 / Pharmacopeial (USP/EP)High Cost / Low VolumeMethod validation, regulatory submissions, primary calibration.
Commercial Analytical Standard >98.0% (HPLC-CAD/ELSD)Certificate of Analysis (CoA) providedModerate Cost / Readily AvailableRoutine R&D, early-phase process development.
In-House Working Standard >99.0% (Qualified against CRM)Internal qualification per [2]Low Cost / High VolumeHigh-throughput QC release testing, stability monitoring.
Part 2: The Analytical Causality & Method Selection

Why abandon UV detection? Aliphatic amines and alkyl bromides only absorb weakly at low wavelengths (<210 nm), where mobile phase solvents heavily interfere, causing severe baseline drift. Charged Aerosol Detection (CAD) provides a universal, mass-dependent response for non-volatile analytes, making it the superior choice for this salt [3].

The Causality of Sample Preparation: The sample diluent must be strictly maintained at pH < 4.0. If dissolved in a neutral or basic diluent, the hydrobromide salt dissociates. The liberated secondary amine immediately attacks the terminal bromide, forming N-isopropylazetidine and hydrobromic acid. This artificially lowers the assay value of the reference standard and generates ghost peaks during the run.

Part 3: Self-Validating HPLC-CAD Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). By intentionally injecting a spiked sample containing the primary degradant (N-isopropylazetidine), the system proves its stability-indicating power on every run.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The low pH ensures the amine remains fully protonated during the chromatographic run, preventing on-column cyclization).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm). (Causality: The highly polar hydrobromide salt lacks retention on standard C18 reversed-phase columns. HILIC provides excellent retention and peak shape for polar salts).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 90% B to 50% B over 10 minutes.

  • CAD Settings: Evaporation temperature 35°C, data collection rate 10 Hz, filter 3.6s.

Step 3: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide reference standard.

  • Dissolve in 10.0 mL of Acidic Diluent (90:10 Acetonitrile : 0.1% Formic Acid in Water).

  • Vortex for 30 seconds and sonicate for 2 minutes at room temperature.

Step 4: System Suitability Testing (The Self-Validating Mechanism)

  • Resolution Solution: Spike the standard preparation with 0.5% w/w N-isopropylazetidine.

  • Acceptance Criteria: The resolution (

    
    ) between 3-bromo-N-propan-2-ylpropan-1-amine and N-isopropylazetidine must be 
    
    
    
    . The %RSD of the API peak area from six replicate injections of the standard must be
    
    
    .
Part 4: Workflow & Degradation Control Visualization

Workflow A 3-bromo-N-propan-2-ylpropan-1-amine HBr (Stable Salt) B Sample Preparation (Acidic Diluent, pH < 4) A->B Dissolve C Free Base Formation (High pH / Improper Handling) A->C Improper Handling E HPLC-CAD Analysis (HILIC Column) B->E Inject D Intramolecular Cyclization (N-isopropylazetidine) C->D Degradation D->E Impurity Profiling F System Suitability (Rs > 2.0 vs Degradant) E->F Validate G Accurate Assay Quantification F->G Pass

Fig 1: Assay workflow and degradation control strategy for 3-bromo-N-propan-2-ylpropan-1-amine HBr.

References
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link][1]

  • ECA Academy. "USP <11> Reference Standards - Draft published for Comment."[Link][2]

  • Current Pharmaceutical Analysis. "Determination of Free Amino Acids... using a Corona-charged Aerosol Detector (SPE-HPLC-CAD)."[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-Bromo-N-propan-2-ylpropan-1-amine Hydrobromide

Executive Summary: The Azetidinium Hazard CRITICAL SAFETY WARNING: The disposal of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr) requires a deviation from standard "neutralize and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidinium Hazard

CRITICAL SAFETY WARNING: The disposal of 3-bromo-N-propan-2-ylpropan-1-amine hydrobromide (N-isopropyl-3-bromopropylamine HBr) requires a deviation from standard "neutralize and dispose" protocols.

As a Senior Application Scientist, I must highlight the specific mechanistic hazard of this molecule: Azetidinium Ion Formation .

Under neutral or basic conditions, the free amine of this compound undergoes rapid intramolecular cyclization to form an N-isopropylazetidinium ion . This 4-membered strained ring is a potent electrophile and alkylating agent, biologically similar to nitrogen mustards. Therefore, NEVER neutralize this waste stream prior to disposal. Maintain the salt form (acidic conditions) to prevent cyclization and ensure safe transport to the incineration facility.

Chemical Profile & Hazard Assessment
PropertyDataOperational Implication
Chemical Name 3-bromo-N-(propan-2-yl)propan-1-amine hydrobromideLabel as "Halogenated Amine Salt"
Structure Secondary amine with

-bromoalkyl chain
Precursor to azetidinium alkylating agents
CAS Number Not Listed (Analog: 5003-71-4 for primary amine)Use systematic name for waste manifesting
Acidity Hydrobromide salt (Acidic in solution)Do NOT adjust pH with base
Reactivity Intramolecular Cyclization (Alkylation)Keep dry; keep acidic
Waste Class Halogenated Organic / Corrosive SolidRequires High-Temperature Incineration
Pre-Disposal Handling & Segregation
Storage Requirements
  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from the hydrobromide acid component.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if retaining for future use; for waste, ensure the lid is tightly sealed to prevent moisture absorption which can trigger hydrolysis.

  • Segregation:

    • Incompatible: Strong Bases (NaOH, KOH, Amines), Strong Oxidizers.

    • Compatible: Halogenated solvents (DCM, Chloroform), Acidic organic waste.

The "No-Neutralization" Rule

Standard lab protocols often suggest neutralizing acid salts before disposal. Do not apply this here. Adding base converts the stable ammonium salt into the reactive free amine, which immediately cyclizes to the toxic azetidinium species.

Disposal Workflows
Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, contaminated solids, weighing paper.

  • Containerize: Place the solid material directly into a wide-mouth HDPE jar.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Corrosive."

    • Constituents: "3-bromo-N-isopropylpropan-1-amine HBr (100%)".

  • Solvent Washing (Empty Containers):

    • Triple rinse the original bottle with a halogenated solvent (e.g., Dichloromethane).

    • Do not use water for the first rinse to avoid creating large volumes of aqueous acidic waste.

    • Add rinsate to the Liquid Waste stream (see below).

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, reaction solvents containing the amine.

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain basic waste (e.g., waste from quench steps involving bicarbonate or hydroxide).

  • Documentation: Log the approximate concentration of the brominated amine. High halogen content (>1000 ppm) dictates specific incineration protocols at the disposal facility.

Scenario C: Aqueous Waste (Accidental Solution)

Applicable to: Aqueous layers from extractions (if compound partitioned).

  • pH Check: Verify pH is < 6. If neutral or basic, acidify immediately with dilute HBr or HCl to stabilize the salt form.

  • Collection: Collect in a separate container labeled "Aqueous Waste - Halogenated / Acidic."

  • Disposal Path: This stream cannot go to biological wastewater treatment. It must be sent for fuel blending or incineration .

Visualized Decision Matrix

The following logic flow ensures the material remains in its stable, non-alkylating form during the disposal process.

DisposalWorkflow Start Waste Generation: 3-bromo-N-isopropylpropan-1-amine HBr StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Contaminated) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent/Aqueous) StateCheck->LiquidPath Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid - Halogenated' SolidPath->SolidAction AqueousCheck Is it Aqueous? LiquidPath->AqueousCheck FinalDisposal Ship for High-Temp Incineration (Halogen Scrubber Required) SolidAction->FinalDisposal SolventCheck Is solvent Halogenated? HaloSolvent Combine with Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Segregate as 'Non-Halo Organic with Halogens' SolventCheck->NonHaloSolvent No HaloSolvent->FinalDisposal NonHaloSolvent->FinalDisposal AqueousCheck->SolventCheck No (Organic) PHCheck CRITICAL: Check pH AqueousCheck->PHCheck Yes (Aqueous) Acidify Add HBr/HCl to pH < 5 (Prevent Azetidinium Formation) PHCheck->Acidify If pH > 6 PHCheck->FinalDisposal If pH < 6 Acidify->FinalDisposal

Figure 1: Decision matrix for segregating 3-bromo-N-isopropylpropan-1-amine HBr waste to prevent cyclization.

Regulatory Compliance & RCRA Codes (US Context)

While this specific compound is not a "Listed Waste" (P or U list) under RCRA, it triggers specific "Characteristic" waste codes due to its properties.

CharacteristicRCRA CodeDescription
Ignitability D001 Only if dissolved in flammable solvents (e.g., Ethanol).
Corrosivity D002 If aqueous solution pH < 2 (likely for HBr salts).
Toxicity None Unless contaminated with regulated metals/solvents.
Halogenated F001/F002 If mixed with spent halogenated solvents (DCM).

Manifest Description:

  • "Waste Toxic Solids, Organic, n.o.s. (Contains 3-bromo-N-isopropylpropan-1-amine hydrobromide)"

  • DOT Classification: Corrosive Solid, Acidic, Organic, n.o.s. (Class 8).[1][2]

Emergency Spill Response
  • Evacuate & PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[3] If powder is fine/dusty, use a P100 respirator.

  • Containment: Do not use water. Cover spill with a dry absorbent (Vermiculite or Chemizorb®).

  • Deactivation (Advanced):

    • Note: Standard base neutralization is risky.

    • Preferred Method: Absorb onto solid matrix and pack for incineration.

    • Alternative (Only if necessary): Treat with excess aqueous sodium thiosulfate. The thiosulfate anion is a strong nucleophile that will displace the bromide, opening the potential azetidinium ring and rendering the molecule less toxic (forming a Bunte salt).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78701: 3-Bromopropylamine hydrobromide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for Azetidinium reactivity).

Sources

Handling

Personal protective equipment for handling 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide

Executive Summary: Risk Profile Compound Class: -Haloamine Salt (Secondary Amine) Physical State: Hygroscopic Crystalline Solid Primary Hazard: High Potential Alkylating Agent. While standard Safety Data Sheets (SDS) for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Risk Profile

Compound Class:


-Haloamine Salt (Secondary Amine)
Physical State:  Hygroscopic Crystalline Solid
Primary Hazard: High Potential Alkylating Agent. 
While standard Safety Data Sheets (SDS) for similar aminopropyl bromides often list them as Skin/Eye Irritants (Category 2), this specific structure poses a hidden, elevated risk. Under physiological conditions (pH > 7) or in solution, the free amine can intramolecularly cyclize to form an N-isopropylazetidinium ion . This strained 4-membered ring is a potent electrophile capable of alkylating DNA and proteins, similar to nitrogen mustards.

Immediate Action Required: Handle as a mutagenic and corrosive substance. Do not rely solely on standard "irritant" classifications.

Part 1: Risk Assessment & Hazard Identification

The Mechanism of Toxicity (The "Why")

To select the correct PPE, you must understand the chemical behavior. This molecule is not static; it is a precursor to a reactive intermediate.

  • The Leaving Group: The terminal Bromide (Br) is a good leaving group.

  • The Nucleophile: The secondary Nitrogen (N-isopropyl) is highly nucleophilic.

  • The Trigger: When the Hydrobromide (HBr) salt is neutralized (by moisture on skin or basic buffers), the nitrogen attacks the gamma-carbon.

  • The Result: Formation of a quaternary Azetidinium Ion , which reacts irreversibly with biological nucleophiles (DNA/Enzymes).

DOT Diagram: Hazard Pathway

Figure 1: The chemical transformation pathway leading to biological hazard.

HazardPathway Salt Stable HBr Salt (Solid Form) FreeAmine Free Amine Intermediate Salt->FreeAmine Solubilization Moisture Contact with Moisture/Base Moisture->FreeAmine Cyclization Intramolecular Cyclization FreeAmine->Cyclization Azetidinium N-isopropylazetidinium (REACTIVE ELECTROPHILE) Cyclization->Azetidinium Fast BioDamage DNA/Protein Alkylation Azetidinium->BioDamage Irreversible

Part 2: The PPE Matrix

Do not use "standard" lab PPE. The hygroscopic nature of the salt means it will stick to gloves and generate acid (HBr) upon drawing moisture from the air.

PPE Specification Table
ComponentMinimum RequirementAdvanced Requirement (High Mass >5g)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) liner under NitrileAlkyl bromides can permeate thin nitrile over time. Double gloving provides a breakthrough indicator layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesHBr dust is corrosive to corneas. Safety glasses allow dust entry from the sides.
Respiratory Fume Hood Use Only (Sash at 18")P100 / N95 Respirator (If hood work is impossible)Inhalation of dust causes immediate bronchial irritation and potential systemic alkylation.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeve CoversDisposable Tyvek Coverall Protects wrists (the most common exposure point) from dust accumulation.

Part 3: Operational Protocol

A. Weighing & Solubilization

Objective: Prevent dust generation and premature cyclization.

  • Environmental Control:

    • Perform all weighing inside a Chemical Fume Hood .

    • If using a balance outside the hood, use a Powder Containment Balance Enclosure .

    • Pro-Tip: Use an antistatic gun on the weighing boat. Alkyl ammonium salts are static-prone and will "jump" onto gloves.

  • Solvent Selection:

    • Dissolve in acidic or neutral non-nucleophilic solvents (e.g., DCM, Acetonitrile, or dilute acid).

    • Avoid: Storing in basic solutions (Et3N, NaOH) or protic solvents (Water/Methanol) for long periods, as this accelerates azetidinium formation and hydrolysis.

B. Gowning & De-Gowning Workflow

Contamination often occurs after the experiment, when removing PPE.

Figure 2: Safe Donning and Doffing Sequence to prevent cross-contamination.

GowningFlow Start Entry to Lab InnerGloves 1. Don Inner Nitrile Gloves (Tuck under lab coat cuff) Start->InnerGloves Sleeves 2. Don Tyvek Sleeve Covers (Over lab coat & inner glove) InnerGloves->Sleeves OuterGloves 3. Don Outer Nitrile Gloves (Over Tyvek sleeve) Sleeves->OuterGloves Work PERFORM EXPERIMENT OuterGloves->Work RemoveOuter 4. Remove Outer Gloves (Beak Method - Do not snap) Work->RemoveOuter RemoveSleeves 5. Remove Tyvek Sleeves (Roll inside out) RemoveOuter->RemoveSleeves WashInner 6. Wash Inner Gloves (Soap & Water while wearing) RemoveSleeves->WashInner RemoveInner 7. Remove Inner Gloves (Near exit) WashInner->RemoveInner WashHands 8. Wash Hands (20s) RemoveInner->WashHands

Part 4: Decontamination & Disposal

The "Self-Validating" Cleaning System

How do you prove your workspace is safe? You cannot see the residue.

1. The Quench Solution (Chemical Destruction) Alkyl halides require nucleophilic destruction. Simple water washing is insufficient.

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 2% NaOH in water.
    
  • Mechanism: Thiosulfate is a "soft" nucleophile that rapidly displaces the bromide (or opens the azetidinium ring), converting the toxin into a harmless Bunte salt.

2. Surface Decontamination Protocol

  • Apply: Spray the Quench Solution on the contaminated surface/balance.

  • Wait: Allow 10 minutes of contact time.

  • Wipe: Remove with paper towels (dispose of as solid hazardous waste).

  • Validate:

    • Visual: No white residue remaining.

    • pH Check: Use pH paper on the surface. If it is neutral/basic, the acidic HBr salt has been neutralized.

3. Waste Disposal

  • Solid Waste: Bag all contaminated gloves, paper towels, and weighing boats in a dedicated "Halogenated Organic Solid" bin.

  • Liquid Waste: Combine reaction liquors with the Thiosulfate Quench solution before placing in the "Halogenated Organic Liquid" drum.

References

  • PubChem. (2023). Compound Summary: 3-Bromopropylamine hydrobromide (Related Structure). National Library of Medicine. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. (Demonstrates the reactivity of the cyclic intermediate). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan.[Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of azetidines from haloamines. Tetrahedron. (Provides mechanistic grounding for the cyclization risk). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide
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